molecular formula C9H6Cl2N2O2 B1503981 Methyl 5,6-dichloro-1H-indazole-3-carboxylate CAS No. 885278-48-8

Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Cat. No.: B1503981
CAS No.: 885278-48-8
M. Wt: 245.06 g/mol
InChI Key: UGGKDWFFFAWYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,6-dichloro-1H-indazole-3-carboxylate is a versatile chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. As part of the indazole class of heterocycles, this compound serves as a critical building block in the synthesis of novel bioactive molecules . The indazole scaffold is a privileged structure in drug discovery, known for its presence in several approved therapeutics and clinical candidates across a spectrum of disease areas . Indazole derivatives have demonstrated a broad range of pharmacological activities, making them valuable for developing new therapeutic agents . Research into compounds like Methyl 5,6-dichloro-1H-indazole-3-carboxylate is foundational for discovering new anti-cancer drugs, as indazole motifs are found in tyrosine kinase inhibitors such as Pazopanib and Axitinib, used to treat renal cell carcinoma . Furthermore, the indazole core is integral to non-steroidal anti-inflammatory drugs like Bendazac and the 5-HT3 receptor antagonist Granisetron, highlighting its utility in inflammation and central nervous system research . The specific chloro and ester functional groups on this indazole derivative provide reactive sites for further chemical modification, allowing researchers to explore structure-activity relationships and optimize lead compounds . Handling and Storage: For research purposes only. Not intended for diagnostic or therapeutic use. Handle with adequate precautions using personal protective equipment. Refer to the Safety Data Sheet for detailed handling information. Store in a cool, dry place, sealed under dry conditions.

Properties

IUPAC Name

methyl 5,6-dichloro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2/c1-15-9(14)8-4-2-5(10)6(11)3-7(4)12-13-8/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGKDWFFFAWYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=CC(=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696363
Record name Methyl 5,6-dichloro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-48-8
Record name Methyl 5,6-dichloro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Nucleus

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Its structural resemblance to purines and indoles allows it to interact with a wide array of biological targets, leading to applications in oncology, neurology, and infectious diseases. The specific compound, methyl 5,6-dichloro-1H-indazole-3-carboxylate, serves as a crucial building block in the synthesis of complex pharmaceutical agents. The dichloro-substitution pattern on the benzene ring significantly influences the molecule's electronic properties and metabolic stability, making it a valuable intermediate for the development of potent and selective therapeutics. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this important compound, detailing the underlying chemical principles and offering practical, field-proven insights into the experimental protocol.

Strategic Approach to the Synthesis

The synthesis of methyl 5,6-dichloro-1H-indazole-3-carboxylate is most effectively achieved through a multi-step sequence commencing with a readily available substituted aniline. The chosen strategy hinges on the construction of the indazole ring system via a classical diazotization and cyclization reaction, followed by functional group manipulations to install the desired methyl ester at the 3-position. This approach is favored for its robustness, scalability, and the commercial availability of the starting materials.

The overall transformation can be dissected into four key stages:

  • Diazotization: Conversion of the primary aromatic amine of 2-amino-4,5-dichlorobenzonitrile to a diazonium salt.

  • Cyclization: Intramolecular cyclization of the diazonium intermediate to form the indazole ring, yielding 5,6-dichloro-1H-indazole-3-carbonitrile.

  • Hydrolysis: Conversion of the nitrile functionality to a carboxylic acid.

  • Esterification: Formation of the final methyl ester product.

This strategic sequence ensures high efficiency and control over the introduction of the required functionalities.

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.

1. Diazotization of 2-amino-4,5-dichlorobenzonitrile:

The initial step involves the reaction of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). The electrophilic nitrosonium ion (NO⁺) is attacked by the nucleophilic amine to form an N-nitrosamine intermediate. Subsequent protonation and dehydration lead to the formation of the reactive diazonium salt. The presence of the electron-withdrawing chloro and cyano groups on the aromatic ring decreases the basicity of the amino group, necessitating carefully controlled acidic conditions for efficient diazotization.

2. Intramolecular Cyclization:

The formation of the indazole ring proceeds via an intramolecular cyclization of the diazonium salt. The precise mechanism can be complex, but it is generally accepted to involve the attack of an electron pair from the aromatic ring onto the terminal nitrogen of the diazonium group, with concomitant loss of a proton to restore aromaticity. This step is often spontaneous following the diazotization and is driven by the formation of the stable bicyclic indazole system.

3. Nitrile Hydrolysis:

The hydrolysis of the 3-cyano group to a carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon atom more electrophilic for nucleophilic attack by water. A series of proton transfers and tautomerization steps lead to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.

4. Fischer Esterification:

The final step is the conversion of the 5,6-dichloro-1H-indazole-3-carboxylic acid to its methyl ester. This is typically accomplished through a Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the desired methyl ester.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of methyl 5,6-dichloro-1H-indazole-3-carboxylate.

Synthesis_Workflow Start Start: 2-amino-4,5-dichlorobenzonitrile Step1 Step 1: Diazotization (NaNO₂, HCl, Acetic Acid) Start->Step1 Intermediate1 Intermediate: 5,6-dichloro-1H-indazole-3-carbonitrile Step1->Intermediate1 Intramolecular Cyclization Step2 Step 2: Hydrolysis (H₂SO₄, H₂O) Intermediate1->Step2 Intermediate2 Intermediate: 5,6-dichloro-1H-indazole-3-carboxylic acid Step2->Intermediate2 Step3 Step 3: Esterification (Methanol, H₂SO₄) Intermediate2->Step3 Product Final Product: Methyl 5,6-dichloro-1H-indazole-3-carboxylate Step3->Product

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Materials and Reagents

Reagent/MaterialGradeSupplier
2-amino-4,5-dichlorobenzonitrile≥98%Sigma-Aldrich
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Merck
Hydrochloric Acid (HCl)37% (concentrated)Fisher Chemical
Acetic AcidGlacial, ≥99.7%VWR Chemicals
Sulfuric Acid (H₂SO₄)95-98%J.T. Baker
MethanolAnhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)HPLC GradeFisher Chemical
Ethyl Acetate (EtOAc)HPLC GradeFisher Chemical
Sodium Bicarbonate (NaHCO₃)ACS ReagentEMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentAlfa Aesar

Step 1 & 2: Synthesis of 5,6-dichloro-1H-indazole-3-carboxylic acid

This two-step, one-pot procedure is adapted from a patented method and offers a robust route to the carboxylic acid intermediate.

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Charge Reagents: To the flask, add 2-amino-4,5-dichlorobenzonitrile (1.0 eq) and glacial acetic acid. Stir the mixture to obtain a suspension.

  • Diazotization: Cool the suspension to 0-5 °C using an ice-water bath. Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the reaction mixture via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Cyclization: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The formation of a precipitate indicates the formation of 5,6-dichloro-1H-indazole-3-carbonitrile.

  • Hydrolysis: To the reaction mixture containing the carbonitrile intermediate, carefully add concentrated sulfuric acid. Heat the mixture to 100-110 °C and maintain this temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete conversion of the nitrile to the carboxylic acid.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice. The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude 5,6-dichloro-1H-indazole-3-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the product as a solid.

Step 3: Esterification to Methyl 5,6-dichloro-1H-indazole-3-carboxylate

This standard Fischer esterification protocol provides the final product in high yield.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5,6-dichloro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol.

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (typically 0.1-0.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5,6-dichloro-1H-indazole-3-carboxylate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent, or by recrystallization from a suitable solvent like methanol or ethyl acetate/hexane.

Data Summary

CompoundStarting MaterialKey ReagentsTypical YieldPhysical Appearance
5,6-dichloro-1H-indazole-3-carboxylic acid2-amino-4,5-dichlorobenzonitrileNaNO₂, HCl, H₂SO₄75-85%Off-white solid
Methyl 5,6-dichloro-1H-indazole-3-carboxylate5,6-dichloro-1H-indazole-3-carboxylic acidMethanol, H₂SO₄85-95%White crystalline solid

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and well-characterized pathway to methyl 5,6-dichloro-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical research and development. The methodology, based on classical and robust chemical transformations, is amenable to scale-up and offers good overall yields. The in-depth discussion of the reaction mechanisms and the detailed experimental protocols are intended to empower researchers to confidently synthesize this valuable compound.

Future work in this area could focus on the development of more sustainable and atom-economical synthetic methods, potentially exploring C-H activation or flow chemistry approaches to further streamline the synthesis and reduce environmental impact. Nevertheless, the presented pathway remains a cornerstone for accessing this and related indazole derivatives for the advancement of medicinal chemistry.

References

  • Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester.
  • Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Diva-Portal.org. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • Organic Chemistry Portal. Indazole synthesis.
  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Guidechem. How to prepare 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID?
  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • PMC - PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PMC - NIH. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Organic Chemistry Portal. Diazotisation.
  • Chemguide. hydrolysis of nitriles.
  • ResearchGate. (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.
  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
  • ResearchGate. Synthesis of Substituted Indazole-5,6-dicarbonitriles | Request PDF.
  • Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • PMC - NIH. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.
  • Technical Disclosure Commons. Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one.
  • Journal of the Chemical Society B: Physical Organic. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions.

An In-Depth Technical Guide to Methyl 5,6-dichloro-1H-indazole-3-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Methyl 5,6-dichloro-1H-indazole-3-carboxylate is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid indazole core, combined with the electron-withdrawing chloro substituents and a reactive methyl ester handle, makes it a valuable and versatile building block for the synthesis of a diverse range of pharmacologically active molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthetic and derivatization protocols, and a discussion of its current and potential applications for researchers in the pharmaceutical and life sciences sectors.

Introduction

The Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in drug discovery. This designation stems from its ability to bind to a wide variety of biological targets with high affinity.[1][2] Indazole derivatives are found in numerous synthetic compounds that possess a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, antibacterial, and anti-HIV properties.[1][3] Several FDA-approved drugs, such as the anti-cancer agent Pazopanib and the antiemetic Granisetron, feature this core structure, underscoring its therapeutic importance.[4][5]

Significance of the 3-Carboxylate and 5,6-Dichloro Substitutions

The functionalization of the indazole core is critical to modulating its biological activity. The methyl carboxylate group at the 3-position serves as a key synthetic handle. It is readily converted into amides, hydrazides, and other functional groups, enabling the construction of large chemical libraries for screening. The most common method for synthesizing many indazole-based therapeutic agents involves utilizing a methyl indazole-3-carboxylate as a starting material.[6]

The presence of two chlorine atoms at the 5- and 6-positions significantly influences the molecule's physicochemical properties. These electron-withdrawing groups increase the acidity of the N-H proton, alter the electron density of the aromatic system, and enhance the compound's lipophilicity. These modifications can lead to improved membrane permeability, metabolic stability, and binding affinity to target proteins.

Physicochemical and Spectroscopic Properties

Table 1: Core Chemical & Physical Properties

PropertyValueSource/Comment
Molecular Formula C₉H₆Cl₂N₂O₂Calculated
Molecular Weight 245.07 g/mol Calculated
Appearance White to Off-White SolidExpected
Solubility Soluble in DMF, DMSO; Sparingly soluble in Methanol, ChloroformInferred from similar compounds[7]
Melting Point >250 °C (Decomposition likely)The parent acid, 5,6-dichloro-1H-indazole-3-carboxylic acid, has a high melting point. The ester is expected to be similar. The unsubstituted indazole-3-carboxylic acid melts at 266-270 °C with decomposition.[8]
Spectroscopic Profile

The structural identity of methyl 5,6-dichloro-1H-indazole-3-carboxylate can be confirmed through standard spectroscopic methods.

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals. The N-H proton will appear as a broad singlet at a downfield chemical shift (>13 ppm), characteristic of indazoles.[7] The two aromatic protons on the benzene ring (at C4 and C7) will appear as singlets in the aromatic region (typically 7.5-8.5 ppm) due to the absence of adjacent protons for coupling. The methyl ester protons will present as a sharp singlet around 3.9-4.0 ppm.[7]

  • ¹³C NMR (Carbon NMR): The spectrum will show nine distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (around 160-165 ppm). Aromatic carbons will appear in the 110-145 ppm range, with carbons attached to chlorine atoms showing characteristic shifts. The methyl carbon of the ester will be observed upfield, typically around 52-53 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies will include a broad N-H stretch (around 3300 cm⁻¹), a sharp C=O stretch from the ester (around 1700-1720 cm⁻¹), C=C and C=N stretching in the aromatic region (1450-1600 cm⁻¹), and C-Cl stretches in the fingerprint region (below 800 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio), confirming the presence of the dichloro-substitution.

Synthesis and Purification

The synthesis of methyl 5,6-dichloro-1H-indazole-3-carboxylate is a multi-step process that first involves the formation of the parent carboxylic acid, followed by esterification.

Recommended Synthetic Workflow

A robust method for preparing the indazole core is the Jacobson synthesis, which involves the cyclization of an o-amino phenylacetic acid derivative.[9] This intermediate is typically generated from a corresponding o-nitro compound.

G cluster_0 Part 1: Indazole Core Synthesis cluster_1 Part 2: Functionalization A 4,5-Dichloro-2-nitrotoluene B 4,5-Dichloro-2-aminotoluene A->B Reduction (e.g., SnCl2/HCl) C Diazonium Salt Intermediate B->C Diazotization (NaNO2/HCl) D 5,6-Dichloro-1H-indazole C->D Intramolecular Cyclization E 5,6-Dichloro-1H-indazole-3-carboxylic acid D->E Carboxylation (e.g., Kolbe-Schmitt) F Methyl 5,6-dichloro-1H-indazole-3-carboxylate E->F Esterification (MeOH/H+)

Caption: Synthetic workflow for Methyl 5,6-dichloro-1H-indazole-3-carboxylate.

Detailed Experimental Protocol

Causality Statement: This two-part protocol is designed for reliability. The initial synthesis of the parent acid provides a stable, purifiable intermediate. The subsequent esterification is a high-yielding, standard transformation that minimizes side reactions.

Part 1: Synthesis of 5,6-dichloro-1H-indazole-3-carboxylic acid

This procedure is adapted from established methods for synthesizing substituted indazole-3-carboxylic acids.[10] A common route involves the hydrolysis of a 3-cyanoindazole or cyclization of a substituted phenylhydrazine derivative.

  • Preparation of 5,6-dichloro-isatin: Start with an appropriately substituted aniline. A reaction with chloral hydrate and hydroxylamine hydrochloride generates an isonitrosoacetanilide intermediate.

  • Ring Closure: Treatment of the isonitrosoacetanilide with a strong acid, such as concentrated sulfuric acid, induces a Beckmann rearrangement and cyclization to form the 5,6-dichloro-isatin.

  • Ring Opening and Rearrangement: The 5,6-dichloro-isatin is then subjected to ring-opening using a base (e.g., NaOH), followed by diazotization and reduction (e.g., with SnCl₂) to form a hydrazine intermediate. This intermediate cyclizes under acidic conditions to yield 5,6-dichloro-1H-indazole-3-carboxylic acid.

  • Work-up and Isolation: The acidic solution is cooled, and the precipitated solid is collected by vacuum filtration. The crude product is washed with cold water and dried. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be necessary to achieve high purity.

Part 2: Esterification to Methyl 5,6-dichloro-1H-indazole-3-carboxylate

This is a classic Fischer esterification, chosen for its simplicity and use of inexpensive reagents.[7]

  • Reaction Setup: Suspend 5,6-dichloro-1H-indazole-3-carboxylic acid (1.0 equiv.) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Cool the suspension in an ice bath (0 °C). Slowly and carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) (approx. 0.1-0.2 equiv.). Thionyl chloride is particularly effective as it reacts with trace water and drives the equilibrium.[7]

  • Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.[11]

  • Neutralization and Extraction: Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.[7] Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.[11]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl ester.[7] The product can be further purified by recrystallization from a solvent like toluene or by silica gel column chromatography if necessary.[11]

Chemical Reactivity and Derivative Synthesis

The title compound is a versatile intermediate due to the distinct reactivity of its functional groups.

Reactivity of the Indazole Core

The indazole ring contains two nitrogen atoms. The N1 proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting indazolide anion is nucleophilic and can be alkylated. This reaction often produces a mixture of N1 and N2 alkylated isomers, and achieving regioselectivity can be a significant synthetic challenge.[6] Recent methods have focused on using specific bases and conditions to favor N1 alkylation.[6]

Reactions of the Ester Functional Group

The methyl ester at the C3 position is the primary site for diversification.

G A Methyl 5,6-dichloro-1H- indazole-3-carboxylate B 5,6-Dichloro-1H-indazole- 3-carboxylic acid A->B Hydrolysis (NaOH, H₂O) C 5,6-Dichloro-1H-indazole- 3-carboxamide (Primary) A->C Ammonolysis (NH₃) D N-Substituted 5,6-dichloro-1H- indazole-3-carboxamide A->D Amidation (R-NH₂, Heat or Coupling Agents)

Caption: Key reactions of the methyl ester functional group.

Protocol: Synthesis of a Representative N-Substituted Amide

Causality Statement: Amide bond formation is fundamental in drug discovery. Direct amidation of esters with amines often requires harsh conditions. The use of peptide coupling reagents provides a mild, efficient, and self-validating alternative by activating the pre-formed carboxylic acid, ensuring high yields and purity. This protocol first hydrolyzes the ester to the more reactive carboxylic acid before coupling.

  • Hydrolysis (Saponification): First, convert the methyl ester back to the carboxylic acid. Dissolve the methyl ester (1.0 equiv.) in a mixture of methanol and water. Add an excess of sodium hydroxide (NaOH, ~2-3 equiv.) and stir at room temperature or with gentle heating until hydrolysis is complete (monitored by TLC). Acidify the mixture with HCl to precipitate the carboxylic acid, filter, and dry.

  • Amide Coupling: Dissolve the resulting 5,6-dichloro-1H-indazole-3-carboxylic acid (1.0 equiv.), the desired primary or secondary amine (1.1 equiv.), and a coupling agent like HATU (1.2 equiv.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).[12]

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 3.0 equiv.), to the mixture.[12] The base is crucial to neutralize the acid formed and to deprotonate the amine, facilitating the nucleophilic attack.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor for the disappearance of the carboxylic acid by TLC.

  • Work-up and Purification: Pour the reaction mixture into water to precipitate the crude product or to prepare for extraction.[12] Extract with ethyl acetate. Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final amide product can be purified by column chromatography or recrystallization.

Applications in Research and Drug Development

Methyl 5,6-dichloro-1H-indazole-3-carboxylate is primarily used as an intermediate for creating libraries of novel compounds for biological screening. The indazole-3-carboxamide scaffold, readily accessible from this starting material, is particularly prominent.

  • Anti-Cancer Agents: Many indazole derivatives are potent inhibitors of various protein kinases, which are crucial targets in oncology. The specific 5,6-dichloro substitution pattern may confer unique selectivity or potency against certain kinases.[4]

  • Antimicrobial Agents: The indazole nucleus is present in compounds with demonstrated antibacterial and antifungal activity.[1][3] Halogenation is a common strategy to enhance the potency of antimicrobial compounds.

  • CNS-Active Agents: Indazole derivatives have been investigated for various central nervous system targets, including as antagonists for serotonin (5-HT) receptors.[3]

  • Synthetic Cannabinoids: The indazole-3-carboxamide structure is a common core for a class of synthetic cannabinoids, although these are often associated with recreational use and are a focus for forensic chemistry.[6]

Safety and Handling

Methyl 5,6-dichloro-1H-indazole-3-carboxylate should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: As a chlorinated aromatic powder, avoid inhalation of dust. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents and bases.

Conclusion

Methyl 5,6-dichloro-1H-indazole-3-carboxylate is a high-value chemical intermediate with significant potential for drug discovery and development. Its well-defined structure, predictable reactivity, and strategic functionalization make it an ideal starting point for accessing novel chemical matter based on the privileged indazole scaffold. The synthetic and derivatization protocols outlined in this guide provide a robust framework for researchers to utilize this compound in their discovery programs.

References

  • Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester. Available from: [Link]

  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry. Available from: [Link]

  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Available from: [Link]

  • Google Patents. (n.d.). US3423475A - Method for preparing 2,6-dichloro-4-nitrotoluene.
  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Ansari, M. F., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4986. Available from: [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Indazole-5,6-dicarbonitriles. Available from: [Link]

  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Available from: [Link]

  • Organic Syntheses Procedure. (n.d.). indazole. Available from: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available from: [Link]

  • Chemsrc. (n.d.). Indazole-3-carboxylic acid. Available from: [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(27), 16459-16475. Available from: [Link]

  • Google Patents. (n.d.). EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Available from: [Link]

  • Das, B., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecular Diversity. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Available from: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher:

Following a comprehensive and exhaustive search of scientific literature, patent databases, and chemical supplier repositories, it has been determined that specific, experimentally validated physical property data for methyl 5,6-dichloro-1H-indazole-3-carboxylate is not available in the public domain at this time. This suggests that the compound is either a novel entity with unpublished characterization data or a specialized intermediate not widely reported.

In the spirit of providing a valuable and technically sound resource, this guide will instead focus on the well-characterized parent compound, methyl 1H-indazole-3-carboxylate . The principles, experimental methodologies, and data interpretation frameworks presented herein are directly applicable to the characterization of its derivatives. Should a researcher synthesize methyl 5,6-dichloro-1H-indazole-3-carboxylate, the protocols detailed in this guide would serve as the foundational blueprint for its physical property determination.

Technical Guide: Physical Properties of Methyl 1H-indazole-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed examination of the core physical properties of methyl 1H-indazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry. The document moves beyond a simple listing of data points to explain the scientific rationale behind the characterization methods, offering field-proven insights into experimental design and data interpretation. All presented data is supported by authoritative sources, and detailed protocols are provided to ensure methodological reproducibility.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole ring system is a privileged scaffold in medicinal chemistry, serving as the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive bioisostere for other aromatic systems like indole. Methyl 1H-indazole-3-carboxylate, in particular, is a crucial starting material and intermediate in the synthesis of a wide array of pharmaceutical agents, including synthetic cannabinoids and kinase inhibitors.[1][2] A thorough understanding of its physical properties is paramount for process development, formulation, quality control, and regulatory compliance.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This is achieved through a combination of nomenclature, unique identifiers, and fundamental molecular properties.

PropertyValueSource(s)
IUPAC Name methyl 1H-indazole-3-carboxylatePubChem
CAS Number 43120-28-1[3][4]
Molecular Formula C₉H₈N₂O₂[3][4]
Molecular Weight 176.17 g/mol [3][4]
Appearance White to off-white or beige solid/powder[5][6]

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound govern its behavior in various physical and biological systems. These quantitative parameters are critical for predicting solubility, absorption, and stability.

PropertyValuePredicted/ExperimentalSource(s)
Melting Point 162-163 °CExperimental[5]
Boiling Point 345.2 ± 15.0 °CPredicted[5]
Density 1.324 g/cm³Predicted[5]
pKa 11.93 ± 0.40Predicted[5]
Solubility Profile

Solubility is a critical parameter influencing bioavailability and formulation strategies. Experimental determination of solubility provides actionable data for solvent selection in synthesis, purification, and analytical method development.

SolventSolubilitySource(s)
ChloroformSlightly Soluble[5]
MethanolSlightly Soluble[5]
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL

Expert Insight: The high solubility in DMSO makes it an excellent solvent for preparing stock solutions for biological screening assays. However, researchers must be mindful that DMSO is hygroscopic, and water content can impact the solubility of the compound. It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions that will be stored for extended periods.

Spectroscopic and Structural Characterization

Spectroscopic techniques provide a fingerprint of the molecule, allowing for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of each atom.

¹H NMR Data (300 MHz, DMSO-d₆) [5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
13.91s1HN-H
8.06d, J = 8.2 Hz1HAr-H
7.65d, J = 8.4 Hz1HAr-H
7.44ddd, J = 8.3, 6.9, 1.1 Hz1HAr-H
7.30dd, J = 7.9, 6.9, 0.9 Hz1HAr-H
3.92s3HO-CH₃

Expert Insight: The broad singlet at 13.91 ppm is characteristic of the acidic indazole N-H proton. Its chemical shift can be sensitive to concentration and residual water in the solvent. The downfield shifts of the aromatic protons are consistent with the electron-withdrawing nature of the fused pyrazole ring and the carboxylate group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

ATR-IR Spectral Data [4]

Wavenumber (cm⁻¹)Description
~3300-3400N-H stretching
~1710-1730C=O stretching (ester)
~1620C=C stretching (aromatic)
~1230C-O stretching (ester)

Expert Insight: The position of the C=O stretching frequency can provide information about conjugation. In this case, its position indicates conjugation with the indazole ring system. The broadness of the N-H stretch is typical and can be influenced by hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Expected Mass Spectrometry Data

Ionm/z (calculated)
[M+H]⁺177.0664
[M+Na]⁺199.0483

Expert Insight: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. The fragmentation pattern in MS/MS experiments can be used to further confirm the structure by identifying characteristic losses, such as the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Experimental Protocols: A Self-Validating Approach

The trustworthiness of physical property data hinges on the robustness of the experimental protocols used for its determination. The following sections detail step-by-step methodologies that incorporate self-validating principles.

Protocol for Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically < 1 °C) is indicative of a highly pure compound. Impurities depress and broaden the melting range.

Methodology:

  • Sample Preparation: Ensure the sample is finely powdered and thoroughly dried to remove any residual solvent.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: Place the capillary in a calibrated digital melting point apparatus.

  • Ramp Rate: Use a slow ramp rate (1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation A Dry Sample B Grind to Fine Powder A->B C Load Capillary Tube B->C D Set Slow Ramp Rate (1-2°C/min) E Record Melting Range F Perform in Triplicate E->F G Assess Purity (Sharpness of Range)

Caption: Workflow for robust melting point determination.

Protocol for Solubility Determination (Thermodynamic)

Causality: Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and is essential for pre-formulation studies.

Methodology:

  • Solvent Selection: Choose a panel of relevant solvents (e.g., water, buffers at different pH, organic solvents).

  • Sample Addition: Add an excess of the solid compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Validation: The presence of solid material at the end of the experiment confirms that saturation was achieved.

SolubilityWorkflow A Add Excess Solid to Solvent B Equilibrate (e.g., 24h at 25°C) A->B C Centrifuge to Separate Phases B->C D Extract & Dilute Supernatant C->D F Confirm Solid Presence (Validation) C->F Visual Check E Quantify by HPLC-UV D->E

Caption: Protocol for determining thermodynamic solubility.

Conclusion

This guide has provided a comprehensive overview of the key physical properties of methyl 1H-indazole-3-carboxylate, grounded in verifiable data and robust experimental protocols. While data for the specific 5,6-dichloro derivative remains elusive, the methodologies and principles outlined here provide a clear and authoritative pathway for its characterization. For researchers in drug discovery and development, a meticulous approach to determining these fundamental properties is not merely an academic exercise but a critical component of building a reliable and reproducible scientific foundation for any new chemical entity.

References

  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Kang, Y., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Doi, T., et al. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to the Comprehensive Structure Elucidation of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence in approved drugs necessitates robust and unequivocal methods for the characterization of its derivatives.[2] This guide presents a comprehensive, field-proven methodology for the complete structure elucidation of a key substituted derivative, methyl 5,6-dichloro-1H-indazole-3-carboxylate. We move beyond a simple recitation of techniques to provide a strategic workflow, explaining the causality behind each experimental choice. The described protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Diffraction are designed as a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness in the final structural assignment.

Introduction: The Significance of the Indazole Core

The 1H-indazole ring system is a privileged heterocyclic motif frequently employed in drug discovery. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile scaffold for targeting a wide range of biological entities, from enzymes to receptors.[2] Compounds featuring this core have demonstrated efficacy as anti-cancer agents, anti-inflammatory drugs, and potent receptor antagonists.[1][3] Methyl 5,6-dichloro-1H-indazole-3-carboxylate serves as a critical intermediate in the synthesis of more complex pharmaceutical molecules, where the precise arrangement of its chloro-substituents and carboxylate group is paramount to the biological activity of the final product.[4][5]

Erroneous structural assignment at this foundational stage can lead to the costly and time-consuming failure of a drug development program. Therefore, a multi-pronged analytical approach is not merely recommended; it is essential for mitigating risk and ensuring the validity of subsequent research. This document outlines such an approach, integrating complementary analytical techniques to build an unassailable case for the compound's structure.

Molecular Overview and Elucidation Strategy

The target of our investigation is the compound with the following fundamental properties:

  • Molecular Formula: C₉H₆Cl₂N₂O₂

  • Molecular Weight: 245.07 g/mol

  • Proposed Structure:

Caption: Proposed structure of the target compound.

G cluster_0 Structure Hypothesis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Definitive Confirmation Proposed Proposed Structure C₉H₆Cl₂N₂O₂ NMR NMR Spectroscopy (¹H, ¹³C, 2D) Provides C-H Framework Proposed->NMR Interrogation MS Mass Spectrometry (HRMS, MS/MS) Confirms Formula & Fragments Proposed->MS Interrogation XRAY Single-Crystal X-ray Unambiguous 3D Structure NMR->XRAY Final Validation Confirmed Confirmed Structure NMR->Confirmed Corroboration MS->XRAY Final Validation MS->Confirmed Corroboration XRAY->Confirmed Absolute Proof

Caption: The integrated workflow for structure elucidation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Molecular Blueprint

Expertise & Causality: NMR is the cornerstone of structure elucidation for organic molecules because it provides direct insight into the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C). By analyzing chemical shifts, signal multiplicities, and through-bond correlations, we can piece together the entire carbon-hydrogen framework of the molecule. We employ a suite of experiments not just to see the signals, but to definitively assign each signal to a specific atom in the proposed structure.

¹H NMR Spectroscopy: Mapping the Protons

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for indazoles as it reliably allows for the observation of the exchangeable N-H proton.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

Anticipated Data & Interpretation: The dichlorinated benzene portion of the indazole ring leads to a simplified aromatic region. The analysis focuses on verifying the number of protons and their electronic environment.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
N-H~13.0 - 14.0 (DMSO-d₆)Broad Singlet1HThe acidic proton on the indazole nitrogen is typically deshielded and appears far downfield. Its broadness is due to quadrupole coupling and potential chemical exchange.[4]
H-4~8.0 - 8.2Singlet1HThis aromatic proton is adjacent to the electron-withdrawing pyrazole ring and lacks adjacent protons for coupling, resulting in a singlet.
H-7~7.7 - 7.9Singlet1HSimilar to H-4, this proton is adjacent to the pyrazole ring and lacks coupling partners, appearing as a distinct singlet. Its chemical shift differs slightly from H-4 due to its proximity to the N-H group.
-OCH₃~3.9 - 4.1Singlet3HThe methyl protons of the ester group are in a shielded environment and are not coupled to any other protons, hence they appear as a sharp singlet.
¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Experimental Protocol:

  • Sample: The same sample prepared for ¹H NMR is used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required due to the lower natural abundance of ¹³C. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be run to differentiate between CH, CH₂, and CH₃ carbons.[7]

Anticipated Data & Interpretation: The spectrum should reveal 9 distinct carbon signals, corresponding to the 9 unique carbon atoms in the structure.

Predicted SignalChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C=O~160 - 165Quaternary (C)The carbonyl carbon of the ester is highly deshielded due to the attached electronegative oxygen atoms.
C-3, C-3a, C-7a~140 - 145Quaternary (C)These are the quaternary carbons of the indazole ring system. Their precise assignment requires 2D NMR.
C-5, C-6~125 - 135Quaternary (C)These carbons are directly attached to chlorine, which influences their chemical shift. Their signals will be distinct from other aromatic carbons.
C-4, C-7~115 - 125Methine (CH)These are the protonated aromatic carbons. The DEPT experiment will confirm them as CH groups.
-OCH₃~52 - 55Methyl (CH₃)The methyl carbon of the ester group appears in the typical upfield region for sp³ carbons attached to an oxygen atom.
2D NMR (HSQC & HMBC): Connecting the Pieces

Trustworthiness & Rationale: While 1D NMR provides the list of parts, 2D NMR provides the assembly instructions. These experiments are self-validating systems that confirm the connectivity proposed by the 1D data. An HMBC correlation that contradicts the proposed structure would immediately invalidate the hypothesis.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the atom it is directly bonded to. It will definitively link the ¹H signals for H-4, H-7, and -OCH₃ to their corresponding ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to confirming the overall framework. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations that would validate the structure include:

    • The -OCH₃ protons (at ~4.0 ppm) showing a correlation to the ester carbonyl carbon (at ~162 ppm).

    • The H-4 proton showing correlations to carbons C-5, C-6, and C-7a .

    • The H-7 proton showing correlations to carbons C-5, C-6, and C-3a .

Part 2: Mass Spectrometry – Molecular Weight and Formula Confirmation

Expertise & Causality: Mass spectrometry provides two crucial pieces of information: the exact mass of the molecule and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with enough precision (typically <5 ppm error) to determine a unique elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

High-Resolution Mass Spectrometry (HRMS)

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion [M+H]⁺.

  • Analysis: Analyze the sample using a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.[8]

Anticipated Data & Interpretation:

  • Exact Mass: The calculated exact mass for [C₉H₇Cl₂N₂O₂]⁺ ([M+H]⁺) is 244.9885 . The experimentally observed mass should be within 5 ppm of this value.

  • Isotopic Pattern: This is the most telling feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a highly characteristic isotopic cluster for the molecular ion:

    • [M+H]⁺ peak: Containing two ³⁵Cl atoms. (Relative Intensity: 100%)

    • [M+2+H]⁺ peak: Containing one ³⁵Cl and one ³⁷Cl. (Relative Intensity: ~65%)

    • [M+4+H]⁺ peak: Containing two ³⁷Cl atoms. (Relative Intensity: ~10%)

    Observing this specific pattern provides definitive evidence for the presence of two chlorine atoms in the molecule.

Tandem Mass Spectrometry (MS/MS)

Rationale: By selecting the molecular ion and subjecting it to fragmentation (Collision-Induced Dissociation, CID), we can observe characteristic fragment ions that correspond to logical pieces of the molecule, further validating the proposed connectivity.[8]

Anticipated Fragmentation:

G Parent [M+H]⁺ m/z 245.0 Frag1 Fragment A m/z 213.0 Loss of -OCH₂ Parent->Frag1 - 32 Da Frag2 Fragment B m/z 185.0 Loss of -COOCH₃ Parent->Frag2 - 60 Da

Sources

An In-depth Technical Guide to Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1] This structure is present in numerous pharmacologically active compounds, demonstrating a wide array of biological activities, including anti-inflammatory, anti-tumor, anti-HIV, and antiarrhythmic properties.[1][2] The versatility of the indazole core allows for functionalization at various positions, enabling the fine-tuning of physicochemical properties and biological targets.[3]

FDA-approved drugs such as Pazopanib, a multi-kinase inhibitor for renal cell carcinoma, and Granisetron, a 5-HT3 receptor antagonist used as an antiemetic in chemotherapy, feature the indazole nucleus, highlighting its therapeutic relevance.[1] The introduction of halogen substituents, such as chlorine atoms, onto the benzene ring of the indazole scaffold can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This makes dichlorinated indazole derivatives, such as methyl 5,6-dichloro-1H-indazole-3-carboxylate, attractive intermediates for the synthesis of novel drug candidates.[4]

Synthesis and Mechanism

While a documented synthesis for methyl 5,6-dichloro-1H-indazole-3-carboxylate is not explicitly detailed in readily available literature, a scientifically sound synthetic route can be proposed based on established methods for analogous indazole derivatives. The following multi-step synthesis is presented as a viable pathway.

Proposed Synthetic Pathway

The synthesis of methyl 5,6-dichloro-1H-indazole-3-carboxylate can be envisioned to proceed through the key intermediate, 5,6-dichloro-1H-indazole-3-carboxylic acid, followed by esterification. A plausible route to the carboxylic acid intermediate involves the diazotization and subsequent cyclization of a suitably substituted aniline derivative.

Synthetic Pathway A 2-Amino-4,5-dichlorobenzoic acid B Diazonium Salt Intermediate A->B  NaNO2, HCl (aq)  0-5 °C C 5,6-dichloro-1H-indazole-3-carboxylic acid B->C  Reductive Cyclization  (e.g., Na2SO3) D Methyl 5,6-dichloro-1H-indazole-3-carboxylate C->D  Esterification  (MeOH, H2SO4)

Caption: Proposed synthetic workflow for methyl 5,6-dichloro-1H-indazole-3-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5,6-dichloro-1H-indazole-3-carboxylic acid

This step is adapted from general procedures for the synthesis of indazole-3-carboxylic acids from aminobenzoic acids via diazotization.[5][6]

  • Diazotization:

    • Suspend 2-amino-4,5-dichlorobenzoic acid in an aqueous solution of hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a change in the color of the solution.

  • Reductive Cyclization:

    • In a separate flask, prepare a solution of a suitable reducing agent, such as sodium sulfite (Na2SO3), in water.

    • Slowly add the cold diazonium salt solution to the reducing agent solution. The reaction is often accompanied by the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to stir and gradually warm to room temperature.

    • Acidify the reaction mixture to precipitate the crude 5,6-dichloro-1H-indazole-3-carboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

This step involves a standard Fischer esterification of the carboxylic acid.[7]

  • Esterification:

    • Suspend the crude 5,6-dichloro-1H-indazole-3-carboxylic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize the excess acid with a suitable base, such as sodium bicarbonate solution.

    • The product can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude methyl 5,6-dichloro-1H-indazole-3-carboxylate.

    • Further purification can be achieved by recrystallization or column chromatography.

Physicochemical Properties

The exact physicochemical properties of methyl 5,6-dichloro-1H-indazole-3-carboxylate have not been empirically determined. However, based on the properties of related compounds such as methyl 1H-indazole-3-carboxylate[8] and chlorinated aromatic compounds, the following properties can be predicted:

PropertyPredicted Value/Characteristic
Molecular Formula C9H6Cl2N2O2
Molecular Weight 245.07 g/mol
Appearance Likely a white to off-white crystalline solid
Solubility Expected to have low solubility in water and higher solubility in organic solvents like dichloromethane, ethyl acetate, and methanol.
Melting Point Expected to be significantly higher than that of the non-chlorinated analog due to increased molecular weight and intermolecular forces.
Stability Stable under normal laboratory conditions, but may be sensitive to strong oxidizing agents and high temperatures.

Applications in Drug Development

The indazole scaffold is a cornerstone in the development of a variety of therapeutic agents.[9] The introduction of the 5,6-dichloro substitution pattern on the indazole ring, coupled with the versatile carboxylate functional group at the 3-position, makes methyl 5,6-dichloro-1H-indazole-3-carboxylate a highly valuable intermediate for several reasons:

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors incorporate a substituted indazole core. The dichloro substituents can enhance binding affinity and selectivity for the target kinase.[1]

  • Anti-inflammatory Agents: Indazole derivatives have shown potent anti-inflammatory activity.[1] This compound can serve as a starting point for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Therapeutics: The indazole nucleus is found in several anticancer drugs.[4] The 5,6-dichloro substitution may lead to compounds with enhanced cytotoxic activity against various cancer cell lines.

  • Central Nervous System (CNS) Active Compounds: The indazole scaffold is also present in compounds targeting CNS receptors, such as the 5-HT3 receptor.[1]

The methyl ester of 5,6-dichloro-1H-indazole-3-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a versatile handle for further chemical modifications and the generation of compound libraries for high-throughput screening.[10]

Applications A Methyl 5,6-dichloro-1H-indazole-3-carboxylate B Kinase Inhibitors A->B Scaffold for SAR studies C Anti-inflammatory Agents A->C Precursor for novel NSAIDs D Anticancer Therapeutics A->D Building block for cytotoxic agents E CNS Active Compounds A->E Core for receptor ligands

Caption: Potential applications of methyl 5,6-dichloro-1H-indazole-3-carboxylate in drug discovery.

Safety and Handling

As a chlorinated aromatic compound, methyl 5,6-dichloro-1H-indazole-3-carboxylate should be handled with appropriate caution. The following safety protocols are based on general guidelines for handling chlorinated solvents and other halogenated organic compounds.[11][12]

Personal Protective Equipment (PPE)
  • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use chemical safety goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: All handling of the solid and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

Methyl 5,6-dichloro-1H-indazole-3-carboxylate represents a promising, albeit not extensively characterized, building block for medicinal chemistry. Its synthesis, achievable through established chemical transformations, opens the door to a wide range of novel indazole derivatives. The presence of the dichloro substitution pattern is anticipated to confer advantageous pharmacological properties, making this compound a valuable tool for researchers in the pharmaceutical sciences. Adherence to stringent safety protocols is paramount when handling this and other chlorinated heterocyclic compounds to ensure the well-being of laboratory personnel and the protection of the environment.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Indazole synthesis. Organic Chemistry Portal.
  • Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one. Technical Disclosure Commons.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • methyl 1H-indazole-3-carboxyl
  • Methyl 5-chloro-1H-indazole-3-carboxyl
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • Processes for the diazotization of 2,5-dichloroanilines.
  • Process for preparing 1-methylindazole-3-carboxylic acid.
  • Guidance on Storage and Handling of Chlorin
  • 6-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID | 129295-31-4. ChemicalBook.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF.
  • Synthesis of 1H‐indazole derivatives | Download Scientific Diagram.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org.
  • Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • Synthesis of indazole-based fluorophores. PubMed.
  • 4498-67-3|Indazole-3-carboxylic acid|BLD Pharm. BLD Pharm.
  • (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • Safe and efficient handling of chlorin
  • Diazotis
  • Site-selective synthesis of indanyl-substituted indole derivatives via 1,3-dithiane induced Nazarov cyclization.
  • Safe handling of chlorine
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF.
  • 6-Chloro-1H-indazole-3-carboxylic acid | 129295-31-4. Sigma-Aldrich.
  • Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica.
  • ECSA New Guidance on Storage and Handling for Chlorin
  • Methyl 1H-indazole-3-carboxyl
  • Regioselective Synthesis of Substituted 1H-Indazoles: Applic
  • WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.
  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. SpringerLink.
  • Synthesis of 1H-Indazoles via Silver(I)
  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online.
  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

Sources

An In-Depth Technical Guide to Methyl 5,6-dichloro-1H-indazole-3-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a variety of interactions with biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1] Several successful drugs, such as the anti-cancer agent pazopanib, feature the indazole core, underscoring its therapeutic relevance.[2] The introduction of halogen substituents, such as chlorine, onto the indazole ring can significantly modulate the compound's physicochemical properties and biological activity, often enhancing its potency and target selectivity. This guide focuses on a specific, dichlorinated derivative, methyl 5,6-dichloro-1H-indazole-3-carboxylate, providing a comprehensive overview of its synthesis, characterization, and potential applications in drug discovery and development.

Physicochemical Properties of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing aspects from synthetic strategy to pharmacokinetic profile.

PropertyValueSource
IUPAC Name methyl 5,6-dichloro-1H-indazole-3-carboxylateN/A
CAS Number 885278-48-8[3]
Molecular Formula C₉H₆Cl₂N₂O₂[4]
Molecular Weight 245.06 g/mol [4]
Appearance Solid (predicted)
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.N/A

Synthesis of Methyl 5,6-dichloro-1H-indazole-3-carboxylate: A Strategic Approach

The synthesis of methyl 5,6-dichloro-1H-indazole-3-carboxylate can be approached through a multi-step sequence, beginning with the formation of the core indazole ring system, followed by esterification. A plausible and efficient synthetic strategy involves the Jacobson indazole synthesis, followed by a standard esterification procedure.

Figure 1: Proposed synthetic workflow for methyl 5,6-dichloro-1H-indazole-3-carboxylate.

Part 1: Synthesis of 5,6-dichloro-1H-indazole-3-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical step. A well-established method for constructing the indazole ring is through the cyclization of an appropriately substituted o-aminophenylacetic acid derivative.[5]

Protocol: Synthesis of 5,6-dichloro-1H-indazole-3-carboxylic acid

  • Acetylation of 2-Amino-4,5-dichlorophenylacetic acid:

    • To a solution of 2-amino-4,5-dichlorophenylacetic acid in a suitable solvent (e.g., acetic acid), add acetic anhydride.

    • Heat the reaction mixture to facilitate the formation of N-acetyl-2-amino-4,5-dichlorophenylacetic acid.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the acetylated intermediate, for instance, by precipitation with water and subsequent filtration.

  • Diazotization and Intramolecular Cyclization:

    • Suspend the N-acetyl-2-amino-4,5-dichlorophenylacetic acid in an acidic medium (e.g., a mixture of acetic acid and propionic acid).

    • Cool the suspension to 0-5 °C.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at a low temperature before gradually warming to room temperature to drive the cyclization.

    • The formation of the indazole ring is often accompanied by the evolution of nitrogen gas.

    • Isolate the crude 5,6-dichloro-1H-indazole-3-carboxylic acid by filtration.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield the pure carboxylic acid.[2]

Part 2: Esterification to Methyl 5,6-dichloro-1H-indazole-3-carboxylate

With the carboxylic acid in hand, the final step is a straightforward esterification. The Fischer-Speier esterification is a classic and reliable method for this transformation.[6]

Protocol: Fischer Esterification

  • Reaction Setup:

    • In a round-bottom flask, dissolve 5,6-dichloro-1H-indazole-3-carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.[6]

  • Reaction Conditions:

    • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent like ethyl acetate.[7]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude methyl ester can be purified by column chromatography on silica gel or by recrystallization to afford the final product, methyl 5,6-dichloro-1H-indazole-3-carboxylate.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester group.

  • Aromatic Protons: Two singlets are anticipated in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at the C4 and C7 positions of the indazole ring. The dichlorosubstitution at C5 and C6 results in this simplified splitting pattern.

  • NH Proton: A broad singlet, characteristic of the N-H proton of the indazole ring, is expected at a downfield chemical shift (often > δ 10 ppm) and may be exchangeable with D₂O.

  • Methyl Protons: A sharp singlet corresponding to the three protons of the methyl ester group will appear further upfield, typically in the range of δ 3.8-4.2 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at a downfield chemical shift, typically in the range of δ 160-170 ppm.

  • Aromatic and Heterocyclic Carbons: A series of signals in the aromatic region (δ 110-150 ppm) will correspond to the carbon atoms of the bicyclic indazole system. The carbons bearing the chlorine atoms (C5 and C6) will have their chemical shifts influenced by the electronegativity of the chlorine atoms.

  • Methyl Carbon: The carbon of the methyl ester group will appear at a more upfield chemical shift, typically around δ 50-55 ppm.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of methyl 5,6-dichloro-1H-indazole-3-carboxylate (245.06 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with relative intensities of approximately 9:6:1 for the M⁺, [M+2]⁺, and [M+4]⁺ peaks, respectively.

  • Fragmentation: Common fragmentation pathways may include the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and cleavages within the indazole ring system.

Potential Applications in Drug Discovery and Development

Derivatives of the indazole scaffold are of significant interest in the development of new therapeutic agents, particularly in oncology.

Kinase Inhibitors

The indazole core is a key component of numerous kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 1H-indazole-3-carboxamide moiety, closely related to the title compound, has been identified as a potent scaffold for the development of PAK1 inhibitors, which are implicated in tumor progression.[8] The 5,6-dichloro substitution pattern on the indazole ring can be strategically utilized to explore specific interactions within the ATP-binding pocket of target kinases, potentially leading to inhibitors with high potency and selectivity.

Anticancer Agents

Lonidamine, a derivative of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, is an anticancer agent that has been investigated for its ability to interfere with energy metabolism in cancer cells.[9] The presence of dichlorophenyl substitution in lonidamine highlights the potential of chlorinated indazoles in cancer therapy. Methyl 5,6-dichloro-1H-indazole-3-carboxylate serves as a valuable intermediate for the synthesis of a library of novel amide and other derivatives that can be screened for their anticancer activity. The dichloro substitution on the core indazole ring may enhance the lipophilicity and cell permeability of these derivatives, potentially leading to improved efficacy.[1]

Conclusion

Methyl 5,6-dichloro-1H-indazole-3-carboxylate is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its synthesis, achievable through established organic chemistry methodologies, provides access to a versatile scaffold for the development of novel therapeutic agents. While specific experimental data for this compound remains to be widely published, its structural features suggest promising applications, particularly in the design of kinase inhibitors and other anticancer drugs. Further investigation into the biological activity of derivatives of methyl 5,6-dichloro-1H-indazole-3-carboxylate is warranted and could lead to the discovery of new and effective treatments for a range of diseases.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. Retrieved January 26, 2026, from [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). Diva-Portal.org. Retrieved January 26, 2026, from [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). PubMed. Retrieved January 26, 2026, from [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (n.d.). Google Patents.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Desing, synthesis, and characterization of some 5,6‐dichloro benzimidazole derivatives with investigation of their antioxidant and elastase inhibitory activities | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • CAS 438-32-4 | 4-fluoro-1-naphthylamine. (n.d.). Alchem.Pharmtech. Retrieved January 26, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)- 4-substituted-1H-indazoles as Potent Fibrob. (2016). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). (n.d.). Google Patents.
  • Esterification Experiment. (n.d.). AWS. Retrieved January 26, 2026, from [Link]

  • Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. (2014). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Page 05226 (Chemical). (n.d.). Retrieved January 26, 2026, from [Link]

  • 885278-63-7 | 2-(3,5-Dimethyl-phenyl)-thiazole-4-carboxylic acid ethyl ester. (n.d.). Chemikart. Retrieved January 26, 2026, from [Link]

  • CAS NO. 885278-48-8 | Methyl 5,6-dichloro-1H-indazole-3 .... (n.d.). Arctom. Retrieved January 26, 2026, from [Link]

Sources

The Ascendancy of Dichloro-Indazoles: From Serendipitous Discovery to Precision Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, underpinning a multitude of biologically active compounds.[1][2] Among its numerous derivatives, the dichlorinated indazoles have carved a significant niche, leading to the development of potent therapeutic agents with diverse mechanisms of action. This guide provides a comprehensive exploration of the discovery, history, synthesis, and biological applications of dichloro-indazole derivatives. We delve into the critical role of the chlorine substituents in modulating the pharmacological properties of these molecules and present detailed synthetic methodologies, structure-activity relationships, and mechanistic insights into key dichloro-indazole-based drugs such as Lonidamine and Gamendazole. This technical resource is intended to serve as a foundational reference for researchers engaged in the design and development of novel indazole-based therapeutics.

Introduction: The Indazole Core and the Significance of Halogenation

Indazoles, composed of a benzene ring fused to a pyrazole ring, are relatively rare in nature but have been extensively explored in synthetic medicinal chemistry.[1][3] The indazole nucleus is a versatile scaffold that can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[4] This has led to the discovery of indazole-containing compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects.[1][3][5] Several indazole-based drugs, such as the antiemetic granisetron and the kinase inhibitors pazopanib and axitinib, have received FDA approval, underscoring the therapeutic potential of this heterocyclic system.[2][6]

Halogenation, particularly chlorination, is a common strategy in drug design to enhance the potency and modulate the metabolic stability of lead compounds. The introduction of chlorine atoms can influence a molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its binding affinity to biological targets and its pharmacokinetic properties. In the context of the indazole scaffold, dichlorination has proven to be a particularly fruitful strategy, leading to the discovery of compounds with unique and potent biological activities.

Historical Perspective: The Journey from Indazole Synthesis to Dichlorinated Derivatives

The history of indazoles dates back to 1880, with the first synthesis of an indazole derivative reported by Emil Fischer.[1] For many decades, research on indazoles progressed steadily, with a primary focus on the development of new synthetic methods and the exploration of their fundamental chemical properties. The foray into chlorinated indazoles, and specifically dichloro-indazoles, was a later development, driven by the growing understanding of the role of halogens in medicinal chemistry.

A pivotal moment in the history of dichloro-indazole derivatives was the discovery of Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid). Initially investigated for its antispermatogenic activity, Lonidamine was later found to possess potent anticancer properties.[7] This discovery in the latter half of the 20th century marked a turning point, igniting significant interest in the therapeutic potential of dichloro-indazoles and prompting further exploration of this chemical space.

The development of Gamendazole , an orally active male contraceptive agent, is another key milestone.[8] Derived from the Lonidamine scaffold, Gamendazole's discovery highlighted the potential for dichloro-indazole derivatives to modulate biological pathways beyond cancer. The journey from the initial synthesis of the basic indazole ring to the targeted design of complex dichloro-derivatives like Lonidamine and Gamendazole illustrates the evolution of medicinal chemistry and the power of scaffold-based drug discovery.

Synthetic Strategies for Dichloro-Indazole Derivatives

The synthesis of dichloro-indazole derivatives can be broadly approached in two ways: by constructing the indazole ring from appropriately dichlorinated precursors or by direct chlorination of a pre-formed indazole scaffold. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Construction of the Dichloro-Indazole Core

A common and versatile method for constructing the indazole ring is through the cyclization of substituted phenylhydrazines. For the synthesis of dichloro-indazoles, this involves starting with a dichlorinated phenylhydrazine or a related precursor.

Example Protocol: Synthesis of 1H-Indazole-3-carboxylic acid (a precursor for Lonidamine)

A widely used precursor for Lonidamine is 1H-indazole-3-carboxylic acid. One synthetic route involves the reaction of a β-acetylphenylhydrazine with chloral hydrate and hydroxylamine hydrochloride to form an N-acetamido-isonitro-acetanilide intermediate. This intermediate is then cyclized under acidic conditions (e.g., concentrated sulfuric acid) to yield 1H-indazole-3-carboxylic acid.[9] The dichlorobenzyl group is subsequently introduced via alkylation.

Experimental Workflow: Synthesis of 1H-Indazole-3-carboxylic Acid

cluster_0 Step 1: Formation of β-acetylphenylhydrazine cluster_1 Step 2: Formation of N-acetamido-isonitro-acetanilide cluster_2 Step 3: Cyclization to 1H-indazole-3-carboxylic acid A Phenylhydrazine C β-acetylphenylhydrazine A->C Acetylation B Glacial Acetic Acid B->C D β-acetylphenylhydrazine F N-acetamido-isonitro-acetanilide D->F Condensation/ Rearrangement E Chloral Hydrate + Hydroxylamine HCl E->F G N-acetamido-isonitro-acetanilide I 1H-indazole-3-carboxylic acid G->I Cyclization H Conc. H₂SO₄ H->I

Caption: Synthetic workflow for 1H-indazole-3-carboxylic acid.

Regioselective Dichlorination of the Indazole Ring

Direct chlorination of the indazole ring offers a more convergent approach but requires careful control of regioselectivity. The electron-rich nature of the indazole ring makes it susceptible to electrophilic halogenation. The positions of chlorination are influenced by the electronic effects of existing substituents and the reaction conditions.

Key Considerations for Regioselective Chlorination:

  • Directing Groups: Electron-donating groups on the benzene portion of the indazole ring can direct chlorination to the ortho and para positions.

  • N-Substitution: The nature of the substituent at the N1 or N2 position can influence the regioselectivity of chlorination on the benzene ring.

  • Chlorinating Agents: A variety of chlorinating agents can be employed, including N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas (Cl₂). The choice of reagent can impact the reactivity and selectivity of the reaction.

Example Protocol: Dichlorination using N-Chlorosuccinimide (NCS)

NCS is a mild and convenient chlorinating agent for electron-rich aromatic systems. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF).

Step-by-Step Methodology:

  • Dissolution: Dissolve the indazole starting material in DMF.

  • Addition of NCS: Add N-chlorosuccinimide (typically 2.0-2.2 equivalents for dichlorination) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Prominent Dichloro-Indazole Derivatives and Their Biological Activities

The strategic placement of two chlorine atoms on the indazole scaffold has given rise to several compounds with significant therapeutic potential.

Lonidamine: A Dichloro-Indazole Anticancer Agent

Lonidamine, or 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, is a well-studied dichloro-indazole derivative with a unique mechanism of action.[7][10] It primarily targets cellular energy metabolism, a hallmark of cancer cells.

Mechanism of Action:

Lonidamine disrupts the energy metabolism of cancer cells by inhibiting key enzymes involved in glycolysis and mitochondrial respiration.[9] Its primary targets include:

  • Mitochondrially-bound Hexokinase: Lonidamine inhibits hexokinase, the first enzyme in the glycolytic pathway, thereby reducing the production of glucose-6-phosphate.

  • Succinate-Coenzyme Q Reductase (Complex II): It also inhibits Complex II of the mitochondrial electron transport chain.

  • Lactate Transport: Lonidamine has been shown to inhibit the transport of lactate across the cell membrane.

This multi-pronged attack on cellular energy production leads to a depletion of ATP, an increase in intracellular acidity, and ultimately, apoptosis in cancer cells.

Signaling Pathway: Mechanism of Action of Lonidamine

cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion Lonidamine Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) G6P G6P Lonidamine->G6P Inhibits ETC Electron Transport Chain (Complex II) Lonidamine->ETC Inhibits Lactate_efflux Lactate Efflux Lonidamine->Lactate_efflux Inhibits Glucose Glucose Glucose->G6P Hexokinase Pyruvate Pyruvate G6P->Pyruvate ... ATP_depletion ATP Depletion G6P->ATP_depletion Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito TCA TCA Cycle Pyruvate_mito->TCA TCA->ETC ATP_synth ATP Synthesis ETC->ATP_synth ETC->ATP_depletion Apoptosis Apoptosis Lactate_efflux->Apoptosis Intracellular Acidification ATP_depletion->Apoptosis

Caption: Lonidamine's multi-target mechanism of action.

Gamendazole: A Dichloro-Indazole-Based Male Contraceptive

Gamendazole is an experimental male contraceptive agent that evolved from the lonidamine scaffold.[8] It demonstrates how modifications to the dichloro-indazole core can lead to compounds with entirely different therapeutic applications.

Mechanism of Action:

Gamendazole disrupts spermatogenesis by targeting Sertoli cells in the testes.[11] Its proposed molecular targets are:

  • Heat Shock Protein 90 (HSP90): Gamendazole is believed to inhibit HSP90, a molecular chaperone that is crucial for the proper folding and function of many proteins involved in cell signaling and survival.

  • Eukaryotic Elongation Factor 1 Alpha (eEF1A): This protein is involved in protein synthesis and cytoskeletal organization.

By disrupting the function of these key proteins in Sertoli cells, Gamendazole leads to the detachment of developing sperm cells and subsequent infertility.

Structure-Activity Relationships (SAR) of Dichloro-Indazole Derivatives

The biological activity of dichloro-indazole derivatives is highly dependent on the position of the chlorine atoms and the nature of other substituents on the indazole ring.

Key SAR Insights:

  • Position of Chlorine Atoms: The 2,4-dichloro substitution pattern on the N1-benzyl group, as seen in Lonidamine, is critical for its anticancer activity. Other dichlorination patterns on the benzyl ring or the indazole core itself can lead to significant changes in activity.

  • Substituents at the 3-Position: The carboxylic acid group at the 3-position of Lonidamine is essential for its activity. Esterification or amidation of this group can modulate the compound's potency and pharmacokinetic profile.

  • Substituents on the Indazole Ring: The introduction of other substituents on the benzene portion of the indazole ring can be used to fine-tune the biological activity. For example, in a series of 1H-indazole derivatives developed as fibroblast growth factor receptor (FGFR) inhibitors, the substituents at the 4- and 6-positions were found to be crucial for inhibitory activity.[3]

Table 1: Comparative Biological Activity of Selected Dichloro-Indazole Derivatives

CompoundStructureTarget(s)Biological ActivityIC₅₀/EC₅₀
Lonidamine 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acidHexokinase, Complex IIAnticancerVaries with cell line
Gamendazole (E)-3-(1-((2,4-dichlorophenyl)methyl)-1H-indazol-3-yl)acrylic acidHSP90, eEF1AMale Contraceptive-
Compound 1 [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[ b]quinolin-9-yl)-amineFGFR1Anticancer (FGFR inhibitor)100 nM[12]
Compound 6o (Structure not fully specified in abstract)-Anticancer (against K562 cells)5.15 µM[6][13]

Future Directions and Conclusion

Dichloro-indazole derivatives continue to be a rich source of inspiration for the development of novel therapeutic agents. The clinical and preclinical success of compounds like Lonidamine and Gamendazole has firmly established the importance of this structural motif in medicinal chemistry.

Future research in this area is likely to focus on:

  • Novel Dichlorination Patterns: Exploring less common dichlorination patterns on the indazole ring to identify new biological activities.

  • Targeted Drug Design: Utilizing structure-based drug design and computational methods to develop highly selective dichloro-indazole derivatives for specific biological targets, such as kinases and other enzymes.[5]

  • Hybrid Molecules: Combining the dichloro-indazole scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.[14]

  • Antimicrobial Applications: Further investigating the potential of dichloro-indazole derivatives as antibacterial and antifungal agents.[1][15]

References

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Yadav, G., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1939-1965. [Link]

  • Xiong, X., et al. (2012). CuI-Catalyzed Coupling of N-Acyl-N′-substituted Hydrazines with Aryl Iodides and 2-Bromoarylcarbonylic Compounds: A Direct Route to 1-Aryl-1H-indazoles. Organic Letters, 14(10), 2552–2555. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Gaikwad, S. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 239-248. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed, 37240028. [Link]

  • Keating, J. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1038–1050. [Link]

  • Chen, S.-Y., et al. (2016). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science, 23, 44. [Link]

  • Tash, J. S., et al. (2008). Structure of gamendazole, H2gamendazole, biotinylated gamendazole, and... ResearchGate. [Link]

  • Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 12(1), 1-21. [Link]

  • CN1594297A - Process for synthesis of lonidamine.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Link]

  • Giraud, F., et al. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic & Biomolecular Chemistry, 16(7), 101-115. [Link]

  • Tash, J. S., et al. (2008). Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A). Biology of Reproduction, 78(6), 1127–1138. [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025). Journal of Chemical Health Risks, 15(2). [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(62), 39233-39252. [Link]

  • Structure of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (lonidamine). ResearchGate. [Link]

  • Khan, I., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7629. [Link]

  • Kiselyov, A. S., et al. (2015). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Letters in Drug Design & Discovery, 12(4), 283-289. [Link]

  • Al-Ostath, A., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules, 26(8), 2235. [Link]

  • Wang, C., et al. (2023). Discovering a Reversible Male Contraceptive Agent Derived from Lonidamine. ACS Omega, 8(21), 18783–18792. [Link]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. [Link]

  • Representative examples of 1H‐indazole‐based bioactive molecules. ResearchGate. [Link]

  • Vetuschi, C., & Ragno, G. (1989). Simultaneous Determination of Lonidamine, 1-(2,4-Dichlorobenzyl)-1h-indazole-3-carboxylic Acid, a New Antitumoral, and Its Impurity. Drug Development and Industrial Pharmacy, 15(10), 1685-1697. [Link]

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Tash, J. S., et al. (2008). Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. PubMed, 18216033. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Based on 2-chloro-7-methyl-3-formylquinoline. ResearchGate. [Link]

  • Design, Synthesis, And Biological Evaluation of 1‐H Indazole Derivatives As Novel Target (CYP51) Antifungal Inhibitors. ResearchGate. [Link]

  • Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. MDPI. [Link]

  • Blake, J. F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14249–14305. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 29(1), 209. [Link]

  • Gamendazole. Wikipedia. [Link]

  • Lonidamine. PubChem. [Link]

  • Lates, M. A., et al. (2013). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Bioorganic & Medicinal Chemistry Letters, 23(17), 4886–4890. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes. Chemistry & Biodiversity, 20(4), e202300368. [Link]

  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227–237. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Elucidation of a Novel Indazole Derivative

Indazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities that have led to their incorporation into numerous therapeutic agents. The precise substitution pattern on the indazole core is critical to its pharmacological profile, making unambiguous structural determination an essential first step in the drug discovery and development pipeline. This guide provides a comprehensive technical overview of the spectroscopic data for a novel compound of interest: methyl 5,6-dichloro-1H-indazole-3-carboxylate.

As direct experimental data for this specific molecule is not yet publicly available, this document serves as a predictive guide, leveraging established spectroscopic principles and data from closely related analogues to forecast the spectral characteristics. This approach not only provides a robust framework for the identification and characterization of this molecule upon synthesis but also serves as an educational tool for understanding the intricate relationship between molecular structure and spectroscopic output. Herein, we delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data, offering a detailed rationale for the anticipated spectral features and the experimental methodologies for their acquisition.

Molecular Structure and Predicted Spectroscopic Profile

The structural integrity of a pharmaceutical candidate is paramount. Spectroscopic techniques provide a non-destructive and highly informative means of verifying molecular structure and purity. The following sections detail the predicted spectroscopic data for methyl 5,6-dichloro-1H-indazole-3-carboxylate.

Molecular Structure:

Caption: Molecular structure of methyl 5,6-dichloro-1H-indazole-3-carboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of methyl 5,6-dichloro-1H-indazole-3-carboxylate is summarized in Table 1.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~14.0Singlet, broad1HN1-HThe N-H proton of the indazole ring is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and hydrogen bonding with the solvent.
~8.2Singlet1HH-4The proton at the 4-position is deshielded by the adjacent nitrogen atom and the fused aromatic ring. The presence of the electron-withdrawing chloro group at the 5-position will further shift it downfield.
~7.9Singlet1HH-7The proton at the 7-position is deshielded by the adjacent nitrogen atom and the fused aromatic ring. The electron-withdrawing chloro group at the 6-position will also contribute to its downfield shift.
~3.9Singlet3H-OCH₃The methyl protons of the ester group are expected to appear as a singlet in the typical range for methyl esters.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~5 mg of sample in ~0.7 mL of DMSO-d6. prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample and lock the spectrometer on the deuterium signal of DMSO-d6. acq2 Shim the magnetic field to optimize homogeneity. acq1->acq2 acq3 Set acquisition parameters (e.g., 16 scans, 2s relaxation delay). acq2->acq3 acq4 Acquire the Free Induction Decay (FID). acq3->acq4 proc1 Apply Fourier Transform to the FID. proc2 Phase correct the spectrum. proc1->proc2 proc3 Baseline correct the spectrum. proc2->proc3 proc4 Integrate the signals and reference the TMS peak to 0 ppm. proc3->proc4 13C_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (125 MHz Spectrometer) cluster_proc Data Processing prep1 Use the same sample prepared for ¹H NMR. acq1 Switch the probe to the ¹³C channel. acq2 Set acquisition parameters (e.g., proton-decoupled, 1024 scans, 2s relaxation delay). acq1->acq2 acq3 Acquire the FID. acq2->acq3 proc1 Apply Fourier Transform to the FID. proc2 Phase and baseline correct the spectrum. proc1->proc2 proc3 Reference the solvent peak (DMSO-d6 at 39.52 ppm). proc2->proc3

Caption: Workflow for acquiring a ¹³C NMR spectrum.

  • Causality Behind Experimental Choices:

    • Proton Decoupling: This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom. [1] * Number of Scans (1024): Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans is required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

    • Relaxation Delay (2s): This delay allows the carbon nuclei to return to their equilibrium state between pulses, ensuring accurate signal integration, which is particularly important for quaternary carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For methyl 5,6-dichloro-1H-indazole-3-carboxylate, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is the preferred method.

Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI+)

m/z (calculated)Ion FormulaAssignmentRationale
244.9809[C₉H₆Cl₂N₂O₂ + H]⁺[M+H]⁺The protonated molecular ion is expected to be the base peak in the positive ion mode. The presence of two chlorine atoms will result in a characteristic isotopic pattern with peaks at [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ in a ratio of approximately 9:6:1.
266.9628[C₉H₆Cl₂N₂O₂ + Na]⁺[M+Na]⁺The sodium adduct is commonly observed in ESI-MS.

Experimental Protocol: ESI-MS

ESI_MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (Q-TOF Mass Spectrometer) cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile. acq1 Infuse the sample solution into the ESI source at a low flow rate (e.g., 5 µL/min). acq2 Optimize ESI parameters (e.g., capillary voltage, cone voltage, desolvation gas flow and temperature). acq1->acq2 acq3 Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500). acq2->acq3 proc1 Determine the accurate mass of the molecular ion. proc2 Analyze the isotopic pattern to confirm the presence of two chlorine atoms. proc1->proc2

Caption: Workflow for acquiring an ESI-MS spectrum.

  • Causality Behind Experimental Choices:

    • Ionization Method (ESI): Electrospray ionization is a soft ionization technique that is well-suited for polar, medium-sized organic molecules, minimizing fragmentation and preserving the molecular ion.

    • Solvent (Methanol/Acetonitrile): These are common solvents for ESI-MS as they are volatile and can sustain a stable spray.

    • Positive Ion Mode: For molecules with basic nitrogen atoms, such as indazoles, positive ion mode is generally more sensitive as they readily form protonated species.

    • High-Resolution Mass Analyzer (Q-TOF): A Quadrupole Time-of-Flight (Q-TOF) analyzer provides high mass accuracy, allowing for the determination of the elemental composition of the molecular ion.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for methyl 5,6-dichloro-1H-indazole-3-carboxylate are listed in Table 4.

Table 4: Predicted FT-IR Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300Medium, broadN-H stretchThe N-H stretching vibration of the indazole ring is expected in this region.
~3100-3000MediumC-H stretch (aromatic)The C-H stretching vibrations of the indazole ring.
~2950MediumC-H stretch (aliphatic)The C-H stretching of the methyl ester group.
~1720StrongC=O stretch (ester)The carbonyl stretch of the ester is a strong and characteristic absorption.
~1620, 1580MediumC=C stretch (aromatic)The C=C stretching vibrations of the indazole ring.
~1250StrongC-O stretch (ester)The C-O stretching of the ester group.
~850StrongC-Cl stretchThe C-Cl stretching vibrations are expected in the fingerprint region.

Experimental Protocol: ATR-FTIR Spectroscopy

ATR_FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Ensure the ATR crystal is clean by wiping with isopropanol. prep2 Place a small amount of the solid sample onto the crystal. acq1 Apply pressure to ensure good contact between the sample and the crystal. acq2 Collect a background spectrum of the empty ATR crystal. acq1->acq2 acq3 Collect the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution). acq2->acq3 proc1 The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance spectrum.

Caption: Workflow for acquiring an ATR-FTIR spectrum.

  • Causality Behind Experimental Choices:

    • Technique (ATR): Attenuated Total Reflectance is a convenient technique for solid samples as it requires minimal sample preparation. [2][3] * Crystal Material (Diamond or ZnSe): These are common ATR crystal materials that are robust and transparent over a wide range of the mid-IR region.

    • Pressure Application: Applying pressure ensures intimate contact between the sample and the ATR crystal, which is essential for obtaining a good quality spectrum.

    • Background Correction: Collecting a background spectrum of the empty crystal allows for the subtraction of atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

Conclusion: A Predictive Framework for Structural Verification

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of methyl 5,6-dichloro-1H-indazole-3-carboxylate. By integrating data from analogous structures and fundamental spectroscopic principles, we have established a robust set of expected data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. The detailed experimental protocols and the rationale behind the chosen parameters are intended to empower researchers to acquire high-quality data for this and similar molecules. This predictive framework will be invaluable for the unambiguous structural confirmation of methyl 5,6-dichloro-1H-indazole-3-carboxylate upon its synthesis, thereby facilitating its advancement in the drug discovery and development process.

References

  • Elguero, J., Fruchier, A., & Jacquier, R. (1966). Recherches dans la Série des Azoles. V. Étude RMN dans la Série de l'Indazole. Bulletin de la Société Chimique de France, 2075–2084.
  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6533–6545. [Link]

  • Fruchier, A., & Elguero, J. (2016). 13C NMR of indazoles. ResearchGate. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • McIndoe, J. S., & GMS, G. (2014). Practical Approaches to the ESI-MS Analysis of Catalytic Reactions. ResearchGate. [Link]

  • Reddy, D. S., et al. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. ResearchGate. [Link]

  • Wegner, K., et al. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International, 32(10), 20-29. [Link]

  • Babu, S., & V, R. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A, 126(48), 9036–9044. [Link]

  • Michalska, A., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. PubMed Central, 12(24), 1-20. [Link]

  • LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Reboucas, J. S., et al. (2015). Redox and Spin States Series of an Organometallic Heme Analogue Based on a Non-Innocent NHC/N-Donor Hybrid Macrocycle. Inorganic Chemistry, 55(1), 134-144. [Link]

  • Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Unknown Source.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

  • Xiao, Q., et al. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

Sources

Navigating the Solubility Landscape of Novel Indazole Carboxylates: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

Understanding the Molecule: Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure.[4] For methyl 5,6-dichloro-1H-indazole-3-carboxylate, several key features will govern its behavior in different solvents:

  • Indazole Core: The bicyclic indazole system, a fused benzene and pyrazole ring, is a common scaffold in medicinal chemistry.[5] Its aromatic nature contributes to its lipophilicity.

  • Dichloro Substitution: The two chlorine atoms on the benzene ring significantly increase the molecule's lipophilicity and molecular weight, which generally leads to lower aqueous solubility.

  • Methyl Ester Group: The methyl ester functionality can participate in hydrogen bonding as an acceptor, which may slightly enhance solubility in polar protic solvents.

  • N-H Group: The proton on the indazole nitrogen can act as a hydrogen bond donor, contributing to interactions with polar solvents.

A thorough understanding of these structural motifs is the first step in designing a rational solubility screening strategy.

Quantitative and Qualitative Solubility Assessment: A Practical Approach

A comprehensive solubility assessment involves both quantitative and qualitative measurements across a range of solvents with varying polarities.

Table 1: Common Laboratory Solvents for Solubility Screening
Solvent ClassExamplesExpected Interaction with Methyl 5,6-dichloro-1H-indazole-3-carboxylate
Polar Protic Water, Methanol, EthanolLow solubility expected in water due to high lipophilicity. Potentially higher solubility in alcohols due to hydrogen bonding capabilities of the N-H and ester groups.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneGood solubility is anticipated in DMSO and DMF, which are excellent solvents for a wide range of organic compounds.[6] Moderate solubility may be seen in ACN and acetone.
Non-Polar Dichloromethane (DCM), Chloroform, Toluene, HexanesHigh solubility is likely in chlorinated solvents like DCM and chloroform due to the "like dissolves like" principle, given the dichloro-substitution. Lower solubility is expected in highly non-polar solvents like hexanes.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability, particularly for sparingly soluble compounds.[7][8]

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of methyl 5,6-dichloro-1H-indazole-3-carboxylate to a series of vials, each containing a known volume of a selected solvent from Table 1. The presence of undissolved solid is crucial to ensure saturation.[7]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) using a shaker or rotator.[9][10]

    • Equilibration time is critical and should be determined experimentally. Typically, 24 to 72 hours is sufficient for most compounds to reach equilibrium.[7][8] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[11]

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation or filtration.[8][11]

    • If using filtration, ensure the filter material does not adsorb the compound. Pre-rinsing the filter with the saturated solution can mitigate this issue.[8]

  • Quantification:

    • Carefully take a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy.[6]

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

    • Perform the experiment in triplicate for each solvent to ensure reproducibility.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_analysis Data Analysis prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 Ensure saturation sep1 Centrifuge or filter equil1->sep1 Reach equilibrium quant1 Collect supernatant sep1->quant1 Isolate saturated solution quant2 Dilute aliquot quant1->quant2 quant3 Analyze by HPLC/UV-Vis quant2->quant3 analysis1 Calculate solubility quant3->analysis1

Caption: Experimental workflow for the shake-flask solubility determination method.

Key Factors Influencing Solubility and Their Interplay

Several factors can significantly impact the solubility of a compound, and understanding their interplay is crucial for accurate data interpretation and formulation development.[2][12][13]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[2] However, this relationship should be experimentally verified.

  • pH (for aqueous solutions): The solubility of ionizable compounds is highly pH-dependent. While methyl 5,6-dichloro-1H-indazole-3-carboxylate is not strongly acidic or basic, the indazole N-H has a pKa, and its ionization state will change with pH, affecting solubility. According to ICH guidelines, solubility should be determined over a pH range of 1.2 to 6.8.[9][10][14]

  • Solvent Polarity: The principle of "like dissolves like" is a fundamental guide. The dichlorinated, aromatic nature of the target compound suggests higher solubility in less polar organic solvents.[2]

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.

Interplay of Factors Affecting Solubility

G compound Compound Properties (Polarity, pKa, Crystal Form) solubility Solubility compound->solubility Intrinsic factors solvent Solvent Properties (Polarity, pH) solvent->solubility Extrinsic factors temp Temperature temp->solubility Thermodynamic factor

Caption: Key factors influencing the solubility of a pharmaceutical compound.

Conclusion: A Foundation for Informed Decision-Making

A thorough understanding and experimental determination of the solubility of novel compounds like methyl 5,6-dichloro-1H-indazole-3-carboxylate are non-negotiable steps in the early stages of drug development. By employing robust methodologies such as the shake-flask method and considering the multifaceted influences of solvent, temperature, and pH, researchers can generate high-quality, reliable data. This data is not only crucial for guiding formulation strategies but also for making informed decisions about the progression of a drug candidate, ultimately increasing the probability of success in bringing new and effective therapies to patients.

References

  • Natural Micron Pharm Tech. 1H-Indazole-3-Carboxylic Acid Methyl Ester.
  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5550-5552.
  • Lund University Publications. (2009).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • PubChem.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).
  • Ribeiro da Silva, M. A., & Monte, M. J. (2010). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. The Journal of Chemical Thermodynamics, 42(5), 617-623.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • Biosynth.
  • Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • Cristofoletti, R., & Dressman, J. B. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 101.
  • Pharma Excipients. (2023). Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion and Polyvinyl Alcohol.
  • MedChemExpress. 1-Methyl-1H-indazole-3-carboxylic acid.
  • Lorimer, J. W., & Maczynski, A. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • U.S. Food and Drug Administration. (2020).
  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • Chemistry LibreTexts. (2021). 2.2: Solubility Lab.
  • Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.
  • ECA Academy. (2016).
  • International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System.
  • Kang, Y., Wang, H., & Ge, H. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2257.
  • Doi, T., et al. (2018). Synthesis and biological evaluation of 1-benzyl-1H-indazole-3-carboxamides as novel cannabinoid receptor 2 agonists. Bioorganic & Medicinal Chemistry, 26(15), 4475-4487.

Sources

The Unexplored Therapeutic Potential of 5,6-Dichloro-1H-indazole-3-carboxylates: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Exploration of a Privileged Scaffold for Novel Drug Development

The indazole nucleus, a bicyclic heteroaromatic system, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents.[1] This guide focuses on a specific, yet underexplored, class of these compounds: 5,6-dichloro-1H-indazole-3-carboxylates . While the broader indazole-3-carboxamide class has gained notoriety for its potent activity as synthetic cannabinoids, emerging research suggests that the 5,6-dichloro-substituted carboxylate counterparts may hold significant promise in other therapeutic areas, particularly oncology and inflammatory diseases. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, potential mechanisms of action, and key experimental protocols for evaluating the biological activity of these intriguing molecules.

The Indazole Scaffold: A Foundation for Diverse Biological Activity

Indazole-containing compounds are integral to a variety of approved drugs and clinical candidates, showcasing activities ranging from anti-emetic to potent kinase inhibition in oncology.[2] The versatility of the indazole ring system lies in its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. The substitution pattern on the indazole core plays a critical role in defining the pharmacological profile of the resulting molecule.

The focus of this guide, the 5,6-dichloro substitution, is of particular interest. Halogenation can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for target proteins. While some halogenated indazoles have been investigated for their potent cannabinoid receptor activity, the scientific community is beginning to explore their potential in other therapeutic contexts.[3]

Synthesis of 5,6-Dichloro-1H-indazole-3-carboxylates: A Strategic Approach

The synthesis of 5,6-dichloro-1H-indazole-3-carboxylates typically starts from the corresponding substituted indazole-3-carboxylic acid. A general and efficient method involves the esterification of 5,6-dichloro-1H-indazole-3-carboxylic acid with a desired alcohol under acidic conditions or using standard coupling reagents.

A common synthetic route for preparing the indazole-3-carboxylic acid core itself often begins with more readily available precursors.[4] While various methods exist, a robust approach involves the selective N1-alkylation of the indazole ring, which can be achieved with high yields.[4][5]

Experimental Protocol: Esterification of 5,6-Dichloro-1H-indazole-3-carboxylic Acid

This protocol outlines a general procedure for the synthesis of alkyl 5,6-dichloro-1H-indazole-3-carboxylates.

Materials:

  • 5,6-dichloro-1H-indazole-3-carboxylic acid

  • Desired alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalytic amount)

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 5,6-dichloro-1H-indazole-3-carboxylic acid in an excess of the desired anhydrous alcohol in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Neutralization: After completion, cool the reaction mixture to room temperature and slowly add saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5,6-dichloro-1H-indazole-3-carboxylate ester.

Causality Behind Experimental Choices:

  • Excess Alcohol: Using the alcohol as both reactant and solvent drives the equilibrium of the Fischer esterification reaction towards the product side.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reflux: Heating the reaction increases the rate of reaction, allowing it to reach completion in a reasonable timeframe.

  • Neutralization and Washing: These steps are crucial to remove the acid catalyst and any unreacted carboxylic acid, ensuring a clean product upon purification.

G cluster_synthesis Synthesis of 5,6-Dichloro-1H-indazole-3-carboxylates Start 5,6-Dichloro-1H- indazole-3-carboxylic Acid Esterification Esterification (Acid Catalyst, Reflux) Start->Esterification Alcohol Alcohol (R-OH) Alcohol->Esterification Workup Neutralization, Extraction, Washing Esterification->Workup Purification Column Chromatography Workup->Purification Product 5,6-Dichloro-1H- indazole-3-carboxylate Purification->Product

Caption: General workflow for the synthesis of 5,6-dichloro-1H-indazole-3-carboxylates.

Potential Biological Activities Beyond Cannabinoid Receptors

While the indazole-3-carboxamide scaffold is strongly associated with cannabinoid receptor agonism, the structural modification to a carboxylate ester, combined with the 5,6-dichloro substitution, opens avenues for exploring other biological targets. The existing literature on diverse indazole derivatives provides a strong rationale for investigating the following activities for 5,6-dichloro-1H-indazole-3-carboxylates.

Anticancer Activity: Targeting Key Signaling Pathways

The indazole scaffold is a cornerstone in the development of several FDA-approved small molecule kinase inhibitors for cancer therapy.[3] Indazole derivatives have been shown to possess significant anti-cancer activity both in vitro and in vivo.[3][6]

Potential Mechanisms of Action:

  • Protein Kinase Inhibition: Many indazole derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[2][5][7] The 1H-indazole-3-amine structure, for instance, is an effective hinge-binding fragment for tyrosine kinases.[8] It is plausible that 5,6-dichloro-1H-indazole-3-carboxylates could also interact with the ATP-binding pocket of specific kinases, thereby inhibiting their function. Dichloro substitution on the indazole ring has been specifically implicated in the inhibition of Fibroblast Growth Factor Receptors (FGFRs).[7]

  • Induction of Apoptosis: Some indazole derivatives have been shown to induce apoptosis in cancer cells.[9] This can occur through various mechanisms, including the inhibition of anti-apoptotic proteins or the activation of pro-apoptotic pathways.

  • Cell Cycle Arrest: Certain indazole compounds can cause cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing.[4]

Experimental Protocol: In Vitro Antiproliferative Activity Assessment (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic effects of 5,6-dichloro-1H-indazole-3-carboxylates on cancer cell lines.[8][9]

Materials:

  • Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[8][9]

  • Cell culture medium (e.g., RPMI-1640, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 5,6-dichloro-1H-indazole-3-carboxylate test compounds

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 5,6-dichloro-1H-indazole-3-carboxylate compounds in cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_anticancer Anticancer Activity Workflow Compound 5,6-Dichloro-1H-indazole-3-carboxylate CellLines Cancer Cell Lines (e.g., A549, K562) Compound->CellLines MTTAssay MTT Assay (Cell Viability) CellLines->MTTAssay IC50 Determine IC50 Value MTTAssay->IC50 Mechanism Further Mechanistic Studies (Apoptosis, Cell Cycle) IC50->Mechanism

Caption: Workflow for assessing the in vitro anticancer activity of test compounds.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Indazole derivatives have also been recognized for their anti-inflammatory properties.[2] This activity is often linked to the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Potential Mechanisms of Action:

  • Inhibition of Pro-inflammatory Mediators: Indazole-3-carboxamides have been shown to act as potent blockers of calcium-release activated calcium (CRAC) channels, which are crucial for the function of mast cells and the release of pro-inflammatory mediators.[10][11] The specific regiochemistry of the amide linker at the 3-position is critical for this activity.[10][11] It is conceivable that the carboxylate ester at this position in 5,6-dichloro-1H-indazole-3-carboxylates could also modulate inflammatory responses, potentially through different mechanisms.

  • Enzyme Inhibition: Indazoles may inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).

Experimental Protocol: In Vitro Anti-inflammatory Assay (Measurement of Pro-inflammatory Mediator Release)

This protocol outlines a method to assess the ability of 5,6-dichloro-1H-indazole-3-carboxylates to inhibit the release of pro-inflammatory mediators from activated immune cells.[10][11]

Materials:

  • Immune cell line (e.g., mast cells)

  • Cell culture medium

  • Stimulating agent (e.g., antigen, ionophore)

  • 5,6-dichloro-1H-indazole-3-carboxylate test compounds

  • ELISA kits for measuring pro-inflammatory mediators (e.g., TNF-α, β-hexosaminidase)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Sensitization: Seed immune cells in 96-well plates and, if necessary, sensitize them with an appropriate agent (e.g., IgE for mast cells).

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of the 5,6-dichloro-1H-indazole-3-carboxylate compounds for a defined period.

  • Cell Stimulation: Stimulate the cells with an appropriate agent to induce the release of pro-inflammatory mediators.

  • Supernatant Collection: Centrifuge the plates and collect the supernatants.

  • ELISA: Measure the concentration of the pro-inflammatory mediator of interest in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of mediator release and determine the IC50 value.

Future Directions and Conclusion

The 5,6-dichloro-1H-indazole-3-carboxylate scaffold represents a promising yet largely unexplored area for the discovery of novel therapeutic agents. The strong precedent set by other indazole derivatives in oncology and inflammation provides a solid foundation for investigating these compounds in non-cannabinoid biological contexts.

Future research should focus on:

  • Synthesis and Library Generation: Synthesizing a diverse library of 5,6-dichloro-1H-indazole-3-carboxylate esters with various alcohol moieties to explore structure-activity relationships (SAR).

  • Broad Biological Screening: Screening this library against a wide range of biological targets, including a panel of protein kinases and various cancer cell lines.

  • In-depth Mechanistic Studies: For active compounds, elucidating the precise mechanism of action through techniques such as Western blotting, flow cytometry for cell cycle and apoptosis analysis, and specific enzyme inhibition assays.

  • In Vivo Efficacy Studies: Evaluating the most promising candidates in relevant animal models of cancer and inflammatory diseases.

References

  • Wei, W., Liu, Z., Wu, X., Xiong, L., Shi, Y., Yan, G., Gao, C., Ye, T., Wang, N., & Yu, L. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675–15687.
  • Yin, H., Zhang, X., Zhang, Y., Li, H., & Zhang, J. (2023).
  • Coluccia, A., Nalli, M., D'Alessandro, N., Rosato, A., Corbo, F., Giliberti, G., & Perrone, M. G. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European journal of medicinal chemistry, 45(11), 5369–5377.
  • Sun, L., Pahari, P., & Parvathaneni, S. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & medicinal chemistry letters, 27(4), 949–953.
  • Sharma, P., Kumar, V., & Singh, D. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(5), 522-543.
  • Ganji, V. R., Patil, S. K., & M, S. (2020). Design, Synthesis and Antiinflammatory Evaluation of 5(6)-(un)-substituted-1H-Benzimidazol-2-ylthioacetylpiperazine Derivatives. Indian Journal of Pharmaceutical Sciences, 82(1), 22-31.
  • Wang, H., Cee, V. J., & De, S. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & medicinal chemistry letters, 25(5), 1062–1067.
  • Sun, L., Pahari, P., & Parvathaneni, S. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & medicinal chemistry letters, 27(4), 949–953.
  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FF01–FF06.
  • ResearchGate. (n.d.). Anticancer activity of indazole compounds. Retrieved January 26, 2026, from [Link]

  • Rautio, T., Konradsson, P., Green, H., Dahlén, J., & Wu, X. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603.
  • RSC Medicinal Chemistry. (2025).
  • Yin, H., Zhang, X., Zhang, Y., Li, H., & Zhang, J. (2023).
  • Yagi, H., Suda, H., & Takase, Y. (1980). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 23(3), 235–239.
  • Liu, Z., Lei, Q., Wei, W., Xiong, L., Shi, Y., Yan, G., Gao, C., Ye, T., Wang, N., & Yu, L. (2017). Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of breast cancer. RSC Advances, 7(44), 27737-27746.
  • Zhang, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Zhang, Y. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(6), 4153–4172.
  • Rautio, T. (2024). Direct and Selective Alkylation of Indazole-3-Carboxylic Acid with the Application on the Synthesis of Synthetic Cannabinoids and Their Metabolites and the Analysis.
  • Tran, P.-T., Hoang, N. X., Hoang, V.-H., Ngo, T., Vu, T. Y., & Nguyen, H. T. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
  • Mason, J. M., et al. (2015). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. Journal of Medicinal Chemistry, 58(8), 3469–3485.

Sources

Forging the Core of Medicinal Chemistry: An In-depth Technical Guide to the Formation of Substituted Indazole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Among its derivatives, substituted indazole-3-carboxylates are of particular importance, serving as key intermediates in the synthesis of a wide array of pharmacologically active compounds, including kinase inhibitors and anti-tumor agents. This technical guide provides an in-depth exploration of the primary synthetic methodologies for the formation of these crucial molecules. Moving beyond a simple recitation of protocols, this document elucidates the underlying reaction mechanisms, explores the causal relationships behind experimental choices, and offers field-proven insights into the practical application of these synthetic strategies. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required to effectively synthesize and functionalize the indazole-3-carboxylate core.

Introduction: The Strategic Importance of the Indazole-3-Carboxylate Moiety

The indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere of indole and benzimidazole, granting it unique physicochemical properties and hydrogen bonding capabilities that are highly sought after in drug design.[1] The introduction of a carboxylate group at the 3-position provides a versatile handle for further chemical elaboration, enabling the construction of complex molecular architectures with diverse biological activities. The ability to strategically introduce various substituents onto the indazole core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Consequently, robust and versatile synthetic routes to substituted indazole-3-carboxylates are of paramount importance in the drug discovery and development pipeline.

This guide will dissect three principal and mechanistically distinct approaches to the synthesis of substituted indazole-3-carboxylates:

  • The Japp-Klingemann Reaction Pathway: A classical approach involving the reaction of aryl diazonium salts with β-keto esters to form arylhydrazones, which are then cyclized.

  • One-Pot Synthesis from Substituted Anilines: A modern and efficient method that proceeds via in situ diazotization and cyclization.

  • Direct C-H Functionalization via Lithiation: A powerful strategy for the direct introduction of the carboxylate group onto a pre-formed substituted indazole scaffold.

Each of these methodologies will be examined in detail, with a focus on mechanistic understanding, substrate scope, and practical considerations.

The Japp-Klingemann Reaction: A Classic Route to Indazole Precursors

The Japp-Klingemann reaction is a venerable yet consistently reliable method for the formation of arylhydrazones, which are key precursors to the indazole ring system.[2] This reaction typically involves the coupling of an aryl diazonium salt with a β-keto ester, followed by hydrolysis and decarboxylation to yield the corresponding hydrazone.[2] The subsequent acid-catalyzed cyclization of the hydrazone, a variant of the Fischer indole synthesis, forges the pyrazole ring of the indazole core.

Mechanistic Deep Dive

The mechanism of the Japp-Klingemann reaction is a well-established, multi-step process:

  • Deprotonation: The reaction commences with the base-mediated deprotonation of the α-carbon of the β-keto ester, forming a nucleophilic enolate.[2]

  • Azo Coupling: The enolate then attacks the electrophilic terminal nitrogen of the aryl diazonium salt, forming an azo compound as a transient intermediate.[2]

  • Hydrolysis and Rearrangement: Under the reaction conditions, this azo intermediate undergoes hydrolysis, leading to the cleavage of the acyl group and the formation of a hydrazone.[2]

The subsequent cyclization to the indazole is typically promoted by a strong acid and proceeds through a series of tautomerizations and a key[3][3]-sigmatropic rearrangement.

Japp_Klingemann_Mechanism cluster_Japp_Klingemann Japp-Klingemann Reaction cluster_Cyclization Indazole Formation Aryl_Diazonium Ar-N₂⁺ Azo_Intermediate Azo Intermediate Aryl_Diazonium->Azo_Intermediate Electrophilic Attack Beta_Keto_Ester β-Keto Ester Enolate Enolate Beta_Keto_Ester->Enolate Base Enolate->Azo_Intermediate Arylhydrazone Arylhydrazone Azo_Intermediate->Arylhydrazone Hydrolysis & Rearrangement Hydrazone Arylhydrazone Indazole_Ester Indazole-3-carboxylate Hydrazone->Indazole_Ester Acid-catalyzed Cyclization

Figure 1: The Japp-Klingemann reaction followed by cyclization.

Causality in Experimental Choices

The choice of reaction conditions is critical for the success of the Japp-Klingemann reaction. The pH of the reaction medium must be carefully controlled to ensure the stability of the diazonium salt while still allowing for the formation of the enolate. The nature of the substituents on the aryl diazonium salt can significantly impact the reaction rate and yield. Electron-withdrawing groups on the aromatic ring generally enhance the electrophilicity of the diazonium salt, leading to faster reaction times. Conversely, electron-donating groups can retard the reaction.

One-Pot Synthesis from Substituted Anilines: A Modern and Efficient Approach

A significant advancement in the synthesis of indazole-3-carboxylates is the development of a one-pot procedure starting from readily available substituted anilines.[4] This method obviates the need for the pre-formation and isolation of potentially unstable diazonium salts, making it a more streamlined and safer alternative.[5]

Mechanistic Insights

This one-pot synthesis hinges on the in situ generation of the diazonium salt from the corresponding aniline derivative using a nitrite source, such as tert-butyl nitrite, in the presence of an acid.[4] The resulting diazonium species then undergoes an intramolecular cyclization to form the indazole ring. The carboxylate group is typically introduced via a precursor molecule that also participates in the cyclization.

One_Pot_Synthesis Substituted_Aniline Substituted o-aminophenylacetate Diazonium_Salt In situ generated Aryl Diazonium Salt Substituted_Aniline->Diazonium_Salt t-BuONO, Acid Indazole_Carboxylate Substituted Indazole-3-carboxylate Diazonium_Salt->Indazole_Carboxylate Intramolecular Cyclization

Figure 2: One-pot synthesis of indazole-3-carboxylates from anilines.

Influence of Substituents

The electronic nature of the substituents on the aniline ring plays a crucial role in this one-pot synthesis. Electron-withdrawing groups, such as nitro or trifluoromethyl groups, can facilitate the diazotization step and often lead to higher yields.[4] Conversely, strongly electron-donating groups may interfere with the reaction. The position of the substituent on the aromatic ring also influences the regioselectivity of the cyclization.

Representative Experimental Protocol: Synthesis of Ethyl 5-trifluoromethyl-1H-indazole-3-carboxylate[5]

Materials:

  • Ethyl 2-(2-amino-5-(trifluoromethyl)phenyl)acetate

  • tert-Butyl nitrite

  • Glacial acetic acid

  • Ethyl acetate

  • Petroleum ether

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add ethyl 2-(2-amino-5-(trifluoromethyl)phenyl)acetate (1.0 eq), glacial acetic acid (4.0 eq), and an organic solvent.

  • To this stirred solution, add tert-butyl nitrite (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Upon completion of the reaction (monitored by TLC), add water and ethyl acetate for extraction.

  • Wash the organic phase sequentially with saturated sodium carbonate solution and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (ethyl acetate/petroleum ether) to afford the desired product as a yellow solid (87% yield).[4]

Direct C-H Functionalization via Lithiation: A Regioselective Approach

For the synthesis of specific indazole-3-carboxylates where the indazole core is already assembled, direct C-H functionalization at the 3-position offers a powerful and regioselective strategy. This method typically involves the deprotonation of the C3-proton using a strong base, followed by quenching the resulting organometallic species with an electrophile, such as carbon dioxide.

The Power of Directed Ortho-Metalation

The regioselectivity of this reaction is often directed by a protecting group on one of the indazole nitrogens. An N1-protecting group, such as a benzylic or silyl group, can direct the deprotonation to the C7 position. However, with an unprotected N-H or a suitable N2-protecting group, deprotonation at the C3 position is favored. The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) is crucial for efficient deprotonation.[3]

Direct_Carboxylation Indazole N-Protected Indazole Lithiate 3-Lithioindazole Indazole->Lithiate n-BuLi Carboxylate Indazole-3-carboxylate Lithiate->Carboxylate 1. CO₂ 2. H⁺ workup

Figure 3: Direct carboxylation of an N-protected indazole via lithiation.

Experimental Considerations and Substrate Scope

The success of this method is highly dependent on the choice of protecting group, base, and reaction temperature. The reaction is typically carried out at low temperatures (-78 °C) to prevent side reactions. This approach is particularly useful for introducing the carboxylate group late in a synthetic sequence and is compatible with a wide range of substituents on the indazole ring.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route for a particular substituted indazole-3-carboxylate will depend on several factors, including the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.

Synthetic RouteStarting MaterialsKey AdvantagesKey Limitations
Japp-Klingemann Reaction Substituted anilines, β-keto estersWell-established, reliable for certain substitution patterns.Multi-step, potential for unstable intermediates, may have limited substrate scope.[5]
One-Pot from Anilines Substituted o-aminophenylacetatesHigh efficiency, operational simplicity, mild conditions, good yields.[4]May not be suitable for all substitution patterns, particularly with strongly electron-donating groups.
Direct C-H Functionalization Substituted indazolesHigh regioselectivity, allows for late-stage functionalization.Requires a pre-formed indazole, use of strong bases and low temperatures.[3]

Conclusion and Future Perspectives

The synthesis of substituted indazole-3-carboxylates is a dynamic field of research, driven by the continued importance of this scaffold in medicinal chemistry. While classical methods like the Japp-Klingemann reaction remain relevant, modern one-pot procedures and direct functionalization strategies offer significant advantages in terms of efficiency, safety, and versatility. The choice of the optimal synthetic route requires a deep understanding of the underlying reaction mechanisms and the influence of substituents on reactivity. As our understanding of these processes continues to grow, we can anticipate the development of even more sophisticated and efficient methods for the construction of this vital class of molecules, further empowering the discovery of novel therapeutics.

References

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. ()
  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). ()
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. ([Link])

  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. ([Link])

  • Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1159–1162. ([Link])

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. ([Link])

  • Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic & Biomolecular Chemistry, 18(44), 8936-8958. ([Link])

  • Boutin, J. A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12563–12573. ([Link])

  • Knowledge. (2024, March 12). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. ([Link])

  • Wikipedia contributors. (2023, December 29). Japp–Klingemann reaction. In Wikipedia, The Free Encyclopedia. ([Link])

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies used to evaluate the thermodynamic stability of methyl 5,6-dichloro-1H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We delve into the foundational principles of thermal analysis and forced degradation studies, offering field-proven insights and detailed experimental protocols. This document is intended to serve as a practical resource for scientists engaged in the characterization and development of indazole-based drug candidates.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] Methyl 5,6-dichloro-1H-indazole-3-carboxylate, as a member of this class, holds potential for therapeutic applications. However, before a compound can advance through the drug development pipeline, a thorough understanding of its intrinsic stability is paramount. Thermodynamic stability dictates a molecule's resistance to decomposition under various environmental stressors, directly impacting its formulation, storage, and ultimately, its clinical performance.[4][5]

Instability can lead to the formation of degradation products, which may result in a loss of potency, altered bioavailability, or the generation of toxic impurities.[6] Therefore, a proactive and rigorous assessment of thermodynamic stability is not merely a regulatory requirement but a cornerstone of robust drug development. This guide will provide the scientific rationale and practical methodologies for characterizing the stability of methyl 5,6-dichloro-1H-indazole-3-carboxylate.

The 1H-indazole tautomer is generally the most thermodynamically stable form of indazole derivatives, a crucial consideration in its synthesis and handling.[1][3] Understanding the energetic landscape of the molecule allows for the prediction of its behavior under stress and informs the development of stable pharmaceutical formulations.

Core Methodologies for Assessing Thermodynamic Stability

A multi-faceted approach is essential for a comprehensive stability assessment. We will focus on two primary pillars: thermal analysis and forced degradation studies. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide quantitative data on the material's response to heat.[7][8] Forced degradation studies, on the other hand, intentionally stress the molecule under various conditions to identify potential degradation pathways and products.[4][6][9]

Thermal Analysis: Probing the Energetic Landscape

Thermal analysis is a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature.[10] For pharmaceutical compounds, DSC and TGA are indispensable tools for characterizing stability.[7]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] This technique is invaluable for determining the melting point, enthalpy of fusion, and glass transition temperature of a compound. A sharp, high-temperature melting point is often indicative of a stable crystalline structure. The presence of multiple thermal events may suggest polymorphism or the presence of impurities.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It is used to determine the thermal stability and decomposition profile of a compound. A high onset temperature of decomposition signifies good thermal stability. TGA can also quantify the loss of volatiles, such as water or residual solvents.

The combination of DSC and TGA provides a powerful, synergistic analysis of a compound's thermal behavior.

Forced Degradation Studies: Unveiling a Molecule's Vulnerabilities

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance.[6][9] These studies involve subjecting the compound to conditions more severe than those it would encounter during storage and handling. The primary objectives of forced degradation studies are to:

  • Identify likely degradation products.

  • Elucidate degradation pathways.

  • Develop and validate stability-indicating analytical methods.[5]

Key stress conditions typically include hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: The compound is exposed to acidic, basic, and neutral aqueous solutions at elevated temperatures. This assesses the susceptibility of functional groups, such as the methyl ester in our target molecule, to hydrolysis.[6]

  • Oxidative Degradation: The compound is treated with an oxidizing agent, commonly hydrogen peroxide, to evaluate its sensitivity to oxidation.

  • Photolytic Degradation: The solid or dissolved compound is exposed to controlled light sources (e.g., UV and visible light) to assess its photostability.

Experimental Protocols and Data Interpretation

This section provides detailed, step-by-step protocols for the key experiments described above. The causality behind experimental choices is emphasized to provide a deeper understanding of the methodology.

Thermal Analysis Workflow

The following diagram illustrates the typical workflow for thermal analysis of a new chemical entity like methyl 5,6-dichloro-1H-indazole-3-carboxylate.

Thermal_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis Instrumentation cluster_2 Data Acquisition & Analysis Sample API Sample (Methyl 5,6-dichloro- 1H-indazole-3-carboxylate) Weigh Accurately Weigh 2-5 mg Sample->Weigh Seal Seal in Aluminum Pan Weigh->Seal DSC DSC Instrument Seal->DSC TGA TGA Instrument Seal->TGA DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data TGA_Data TGA Thermogram (Weight % vs. Temp) TGA->TGA_Data Analysis Data Analysis: - Melting Point - Enthalpy of Fusion - Decomposition Temp. DSC_Data->Analysis TGA_Data->Analysis Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Hydrolysis Hydrolysis (Acid, Base, Neutral) HPLC Stability-Indicating HPLC Method Hydrolysis->HPLC Oxidation Oxidation (e.g., H2O2) Oxidation->HPLC Photolysis Photolysis (UV/Vis Light) Photolysis->HPLC API_Sample API Sample in Solution and as Solid API_Sample->Hydrolysis API_Sample->Oxidation API_Sample->Photolysis LC_MS LC-MS for Degradant Identification HPLC->LC_MS Method_Validation Validation of Analytical Method HPLC->Method_Validation Deg_Pathways Elucidation of Degradation Pathways LC_MS->Deg_Pathways

Caption: Forced Degradation Study Workflow.

Protocol 3.2.1: Hydrolytic Degradation

  • Stock Solution Preparation: Prepare a stock solution of methyl 5,6-dichloro-1H-indazole-3-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Dilute an aliquot of the stock solution with 0.1 M HCl to a final concentration of about 0.1 mg/mL. Incubate the solution at 60 °C for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Dilute an aliquot of the stock solution with 0.1 M NaOH to a final concentration of about 0.1 mg/mL. Incubate the solution at 60 °C for a shorter period (e.g., 2-4 hours), as ester hydrolysis is typically faster under basic conditions. Neutralize the solution with an equivalent amount of acid before analysis.

  • Neutral Hydrolysis: Dilute an aliquot of the stock solution with water to a final concentration of about 0.1 mg/mL. Incubate the solution at 60 °C for 24 hours.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample to identify degradation products.

Protocol 3.2.2: Oxidative Degradation

  • Sample Preparation: Prepare a solution of the compound at approximately 0.1 mg/mL in a suitable solvent.

  • Stress Condition: Add a solution of 3% hydrogen peroxide to the sample solution. Incubate at room temperature for 24 hours, protected from light.

  • Analysis: Analyze the sample by HPLC.

Protocol 3.2.3: Photolytic Degradation

  • Sample Preparation: Prepare a solution of the compound (e.g., 0.1 mg/mL) and spread a thin layer of the solid API in a petri dish.

  • Stress Condition: Expose the solution and solid samples to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze the exposed samples and the dark control by HPLC.

Table 2: Hypothetical Forced Degradation Data for Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Stress Condition% DegradationMajor Degradation Product(s)
0.1 M HCl, 60 °C, 24h< 2%Minimal degradation
0.1 M NaOH, 60 °C, 4h~15%5,6-dichloro-1H-indazole-3-carboxylic acid (hydrolysis of methyl ester)
3% H2O2, RT, 24h~5%N-oxide or other oxidation products
Photolysis (ICH Q1B)< 3%Minor, unidentified degradants

Concluding Remarks

The thermodynamic stability of methyl 5,6-dichloro-1H-indazole-3-carboxylate is a critical quality attribute that must be thoroughly investigated to ensure its potential as a safe and effective therapeutic agent. The methodologies outlined in this guide, encompassing thermal analysis and forced degradation studies, provide a robust framework for this assessment. By understanding the intrinsic stability of the molecule, researchers can make informed decisions regarding formulation development, packaging, and storage conditions, ultimately de-risking the path to clinical application. The data generated from these studies are not only fundamental to the scientific understanding of the compound but are also a crucial component of the regulatory submission package.

References

  • Di-Pisa, A., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. [Link]

  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Manna, K., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(16), 3688. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Ribeiro da Silva, M. A., et al. (2012). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. The Journal of Chemical Thermodynamics, 54, 296-302. [Link]

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 31(3), 60-74. [Link]

  • Jamrógiewicz, M., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Molecules, 29(1), 229. [Link]

  • Kang, W., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2257. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38382-38385. [Link]

  • Google Patents. (n.d.). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid. Retrieved from [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 3(3), 52-63. [Link]

  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

  • TSI Journals. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

Sources

Methodological & Application

Protocol for the Regioselective N-alkylation of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated Indazoles

The indazole scaffold is a privileged heterocyclic motif integral to numerous therapeutic agents, exhibiting a wide array of pharmacological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] Many prominent drugs, such as Pazopanib (an N2-substituted tyrosine kinase inhibitor) and Niraparib (an N1-substituted PARP inhibitor), feature an N-alkylated indazole core, underscoring the critical role of the substituent's position on the indazole nitrogen in defining biological activity.[2][3]

However, the direct alkylation of 1H-indazoles often presents a significant synthetic challenge, frequently yielding a mixture of N1 and N2 constitutional isomers that are difficult to separate.[1][2][4] Achieving high regioselectivity is therefore paramount for efficient and scalable synthesis in drug discovery and development campaigns.[5][6]

This application note provides detailed, field-proven protocols for the selective N-alkylation of Methyl 5,6-dichloro-1H-indazole-3-carboxylate, a versatile and synthetically useful intermediate. We present two distinct, reliable methodologies:

  • Protocol I: A thermodynamically controlled approach to selectively synthesize the N1-alkylated isomer .

  • Protocol II: A kinetically controlled, acid-catalyzed approach to selectively access the N2-alkylated isomer .

By explaining the causality behind each experimental choice and providing robust methods for characterization, this guide equips researchers with the tools to confidently and predictably synthesize the desired indazole regioisomer.

Mechanistic Rationale: Mastering Regioselectivity

The outcome of indazole N-alkylation is a delicate interplay between thermodynamic and kinetic factors, which can be manipulated by the choice of base, solvent, and alkylating agent.[2][7]

The two nitrogen atoms of the indazole ring exist in a tautomeric equilibrium, with the 1H-tautomer being significantly more thermodynamically stable than the 2H-tautomer.[3] Direct alkylation of the neutral indazole often favors the N2 position, which is considered the more kinetically accessible site.

To achieve regioselectivity, the reaction conditions must be tailored to favor one pathway over the other.

  • N1-Selectivity (Thermodynamic Control): This is typically achieved by deprotonating the indazole with a strong base (e.g., NaH, Cs₂CO₃) to form an indazolide anion. In solvents like THF or dioxane, the cation (Na⁺, Cs⁺) can form a tight ion pair, chelating between the N2 atom and the oxygen of the C3-carboxylate.[1] This chelation sterically shields the N2 position, directing the incoming electrophile to the more nucleophilic N1 position. This pathway leads to the thermodynamically more stable N1-alkylated product.[1][2]

  • N2-Selectivity (Kinetic Control): This route is favored under conditions that do not involve a strongly chelating anionic intermediate. Mild acidic conditions, for instance, can protonate the alkylating agent, making it more reactive towards the kinetically favored N2 position of the neutral indazole. The use of specific electrophiles like alkyl 2,2,2-trichloroacetimidates in the presence of a catalytic amount of a strong acid (e.g., TfOH) is a highly effective method for achieving excellent N2 selectivity.[8][9]

The logical relationship governing the choice of protocol is illustrated below.

G cluster_0 cluster_1 Thermodynamic Pathway cluster_2 Kinetic Pathway start Select Desired Isomer thermo_cond Conditions: - Strong Base (NaH, Cs2CO3) - Chelation-promoting solvent (THF, Dioxane) - Forms stable indazolide anion start->thermo_cond For N1 Isomer kinetic_cond Conditions: - Acid Catalysis (TfOH) - Neutral indazole nucleophile - Highly reactive electrophile start->kinetic_cond For N2 Isomer n1_product N1-Alkylated Product (More Stable) chelation Key Intermediate: Cation chelation between N2 and C3-ester sterically blocks N2 attack thermo_cond->chelation leads to chelation->n1_product directs alkylation to N1 n2_product N2-Alkylated Product (Faster Formation) n2_attack Mechanism: Attack from kinetically accessible N2 lone pair kinetic_cond->n2_attack enables n2_attack->n2_product results in

Caption: Decision workflow for achieving N1 vs. N2 regioselectivity.

Protocol I: Selective Synthesis of N1-Alkyl-5,6-dichloro-indazole-3-carboxylate

This protocol leverages a strong base to generate a chelated indazolide intermediate, providing excellent selectivity for the N1 position.

G start Start: Dry Glassware Inert Atmosphere (Ar) step1 Deprotonation: 1. Add NaH to Anhydrous THF 2. Cool to 0 °C start->step1 step2 Anion Formation: 1. Add Indazole solution dropwise 2. Stir at 0 °C -> RT step1->step2 H2 evolution step3 Alkylation: 1. Cool to 0 °C 2. Add Alkyl Halide/Tosylate 3. Warm to RT, stir until complete step2->step3 step4 Workup: 1. Quench with sat. NH4Cl 2. Extract with EtOAc 3. Wash, Dry, Concentrate step3->step4 Monitor by TLC/LC-MS step5 Purification: Silica Gel Chromatography step4->step5 end Product: Pure N1-Isomer step5->end

Caption: Experimental workflow for selective N1-alkylation.

Materials and Reagents
ReagentGradeSupplierNotes
Methyl 5,6-dichloro-1H-indazole-3-carboxylate>98%CommercialEnsure starting material is dry.
Sodium Hydride (NaH)60% dispersion in oilCommercialHandle with extreme care under inert gas.
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OCommercialUse freshly distilled or from a solvent system.
Alkylating Agent (e.g., Iodomethane, Benzyl Bromide)>98%CommercialUse 1.1 - 1.2 equivalents.
Saturated aq. Ammonium Chloride (NH₄Cl)ACS Grade-For quenching the reaction.
Ethyl Acetate (EtOAc)ACS Grade-For extraction.
Brine--For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-For drying organic layer.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
Step-by-Step Methodology
  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add Sodium Hydride (1.2 eq., 60% dispersion) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum.

  • Solvent Addition: Wash the NaH dispersion with anhydrous hexane (2x) to remove mineral oil, decanting the hexane carefully via cannula. Add anhydrous THF to the flask to achieve a final reaction concentration of approximately 0.1 M with respect to the indazole.

  • Deprotonation: Cool the stirred NaH/THF suspension to 0 °C using an ice-water bath. In a separate flask, dissolve Methyl 5,6-dichloro-1H-indazole-3-carboxylate (1.0 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH suspension over 15-20 minutes.

    • Causality Note: Slow, cooled addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution, preventing dangerous pressure buildup and side reactions.

  • Anion Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 60 minutes. The formation of the sodium indazolide salt may result in a thicker suspension.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (1.1 eq.) dropwise via syringe.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases. Transfer the mixture to a separatory funnel and dilute with water and Ethyl Acetate (EtOAc).

  • Extraction: Separate the layers and extract the aqueous phase with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/EtOAc gradient, to afford the pure N1-alkylated product.

Protocol II: Selective Synthesis of N2-Alkyl-5,6-dichloro-indazole-3-carboxylate

This protocol utilizes an acid catalyst and a highly reactive alkylating agent to favor kinetic attack at the N2 position.

G start Start: Dry Glassware step1 Reactant Mixture: 1. Dissolve Indazole & Alkyl Trichloroacetimidate in DCE 2. Stir at 0 °C start->step1 step2 Catalysis: 1. Add TfOH (0.1 eq.) dropwise 2. Warm to RT step1->step2 step3 Reaction Progression: Stir at RT until complete step2->step3 Monitor by TLC/LC-MS step4 Workup: 1. Quench with sat. NaHCO3 2. Extract with DCM 3. Dry and Concentrate step3->step4 step5 Purification: Silica Gel Chromatography step4->step5 end Product: Pure N2-Isomer step5->end

Caption: Experimental workflow for selective N2-alkylation.

Materials and Reagents
ReagentGradeSupplierNotes
Methyl 5,6-dichloro-1H-indazole-3-carboxylate>98%CommercialEnsure starting material is dry.
Alkyl 2,2,2-Trichloroacetimidate>95%CommercialUse 1.5 equivalents. Can be prepared from the corresponding alcohol.
Dichloroethane (DCE)AnhydrousCommercialUse an anhydrous grade solvent.
Trifluoromethanesulfonic Acid (TfOH)>99%CommercialUse 0.1 equivalents. Highly corrosive, handle with care.
Saturated aq. Sodium Bicarbonate (NaHCO₃)ACS Grade-For quenching the acid catalyst.
Dichloromethane (DCM)ACS Grade-For extraction.
Step-by-Step Methodology
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add Methyl 5,6-dichloro-1H-indazole-3-carboxylate (1.0 eq.) and the desired Alkyl 2,2,2-Trichloroacetimidate (1.5 eq.).

  • Solvent Addition: Add anhydrous Dichloroethane (DCE) to achieve a final concentration of ~0.2 M. Stir the mixture at room temperature to dissolve the solids.

  • Catalysis: Cool the solution to 0 °C. Slowly add Trifluoromethanesulfonic Acid (TfOH, 0.1 eq.) dropwise.

    • Causality Note: The strong acid protonates the imidate, generating a highly reactive electrophile that is readily attacked by the neutral indazole. Using a catalytic amount prevents unwanted side reactions.[8]

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor for completion by TLC or LC-MS (typically 1-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with DCM and quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N2-alkylated product.

Analytical Characterization: A Self-Validating System

Distinguishing between the N1 and N2 regioisomers is non-trivial and requires careful spectroscopic analysis. Nuclear Magnetic Resonance (NMR) is the most definitive technique.

The key to assignment is the Heteronuclear Multiple Bond Correlation (HMBC) NMR experiment.[2][3]

Isomer TypeKey HMBC CorrelationRationale
N1-Alkyl 3-bond correlation (³J ) between the protons on the α-carbon of the alkyl group and the C7a bridgehead carbon of the indazole ring.The alkyl group is three bonds away from C7a only when attached to N1.
N2-Alkyl 3-bond correlation (³J ) between the protons on the α-carbon of the alkyl group and the C3 carbon (bearing the ester).The alkyl group is three bonds away from C3 only when attached to N2.[2][3]

In ¹H NMR, the chemical shifts of the aromatic protons can also differ significantly between the two isomers, but the HMBC correlation provides unambiguous proof of structure.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive base (NaH exposed to air/moisture). Insufficiently reactive alkylating agent. Low reaction temperature.Use fresh NaH from a new container; wash thoroughly with hexane. Switch to a more reactive electrophile (e.g., from R-Cl to R-I or R-OTs). Gently warm the reaction (e.g., to 40-50 °C) after initial addition.[1]
Poor Regioselectivity (N1 Protocol) Base is not strong enough or solvent is too polar (e.g., DMF, DMSO), disrupting the chelation.Ensure NaH is used. If using Cs₂CO₃, ensure the solvent is non-coordinating like dioxane or THF.[1] Avoid highly polar aprotic solvents which can lead to mixtures.[7]
Mixture of Isomers (N2 Protocol) Reaction conditions are not sufficiently acidic; competing base-mediated pathway.Ensure the use of a strong protic acid catalyst like TfOH. Use of weaker bases or neutral conditions will likely lead to mixtures.
Decomposition of Material Reaction temperature is too high. Alkylating agent is unstable under the conditions.Maintain strict temperature control, especially during additions. For sensitive substrates, consider alternative, milder alkylating agents.

Conclusion

The regioselective N-alkylation of indazoles is a cornerstone of modern medicinal chemistry. The protocols detailed in this note provide reliable and scalable methods for accessing either the N1- or N2-alkylated isomer of Methyl 5,6-dichloro-1H-indazole-3-carboxylate with high fidelity. By understanding the mechanistic principles that govern regioselectivity, researchers can confidently apply these methods to accelerate the synthesis of novel chemical entities for drug discovery programs. The inclusion of clear characterization and troubleshooting guidelines ensures that these protocols are robust, reproducible, and self-validating.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • DeLaTore, M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-183. [Link]

  • Dong, L., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork Repository. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Clemens, J. J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(15), 3467-3484. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives. [Link]

  • Cumming, G. R., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6024-6030. [Link]

  • Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • DeLaTore, M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Cumming, G. R., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. [Link]

  • Bookser, B. C., et al. (2005). N-Alkylation of Azolo-Fused-Ring Heterocycles: A New Main Driver of Regioselectivity. Organic Letters, 7(12), 2445–2448. [Link]

Sources

Application Notes: Methyl 5,6-dichloro-1H-indazole-3-carboxylate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Dichloro-Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Its unique bicyclic structure, comprised of fused benzene and pyrazole rings, serves as a versatile template for interacting with a wide range of biological targets, most notably protein kinases.[3][4] The strategic introduction of substituents onto this core is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.

This guide focuses on a particularly valuable, albeit specialized, building block: methyl 5,6-dichloro-1H-indazole-3-carboxylate . The presence of two chlorine atoms on the benzene ring imparts distinct electronic and steric properties that chemists can leverage. These electron-withdrawing groups increase the acidity of the N-H proton, modulate the regioselectivity of N-alkylation reactions, and can form critical halogen bonds or occupy hydrophobic pockets within enzyme active sites. Furthermore, they can block potential sites of metabolic oxidation, enhancing the compound's in vivo stability.

This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles, providing field-proven insights into the strategic application of this building block in complex synthetic campaigns.

Physicochemical Profile and Electronic Considerations

The utility of methyl 5,6-dichloro-1H-indazole-3-carboxylate stems from the predictable influence of its substituents on its reactivity.

PropertyValue
Molecular Formula C₉H₆Cl₂N₂O₂
Molecular Weight 245.07 g/mol
Appearance Off-white to pale yellow solid (typical)
Key Functional Groups Indazole N-H, Methyl Ester, Dichloro Aromatic Ring

Expert Commentary: The Impact of Dichloro-Substitution

The two chlorine atoms are strongly electron-withdrawing via induction. This has several critical consequences for the synthetic chemist:

  • Increased N-H Acidity: The N-H proton is significantly more acidic compared to its non-halogenated counterpart. This facilitates deprotonation, allowing for the use of a wider range of bases, sometimes under milder conditions, for N-alkylation reactions.

  • Altered N1/N2 Nucleophilicity: While the N-H is more acidic, the overall electron density on the heterocyclic ring is reduced, decreasing the intrinsic nucleophilicity of both the N1 and N2 positions. This can necessitate slightly more forcing conditions (e.g., elevated temperatures) for subsequent alkylation steps after deprotonation.

  • Regioselectivity Driver: The interplay between the C3-ester and the N1/N2 positions remains the dominant factor in controlling alkylation regioselectivity, a common challenge in indazole chemistry.[5][6][7] The choice of base and solvent becomes paramount in directing the electrophile to the desired nitrogen.[6]

Core Synthetic Transformations and Protocols

Methyl 5,6-dichloro-1H-indazole-3-carboxylate is a trifunctional molecule, offering three primary sites for chemical modification: N-alkylation/arylation, ester hydrolysis, and subsequent amide coupling.

Regioselective N-Alkylation: The N1 vs. N2 Challenge

Alkylation of the indazole core can produce a mixture of N1 and N2 regioisomers, leading to low yields and difficult purification.[5] Achieving high regioselectivity is crucial. The following protocol is optimized for selective N1 alkylation, the isomer most commonly pursued for many kinase inhibitor scaffolds.

This protocol leverages a strong, non-nucleophilic hydride base in a non-polar, aprotic solvent to favor the formation of the thermodynamically more stable N1-alkylated product.[6][7]

dot

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Indazole in Anhydrous THF under N2 cool Cool to 0 °C start->cool add_base Add NaH (1.1 eq) Stir 30 min cool->add_base add_elec Add Alkyl Halide (1.2 eq) Warm to RT add_base->add_elec monitor Monitor by TLC/LCMS add_elec->monitor quench Quench with sat. aq. NH4Cl monitor->quench extract Extract with EtOAc quench->extract purify Purify via Column Chromatography extract->purify

Caption: Workflow for N1-Selective Alkylation.

Reagents & Equipment:

  • Methyl 5,6-dichloro-1H-indazole-3-carboxylate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Alkyl halide (e.g., benzyl bromide, iodomethane) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 5,6-dichloro-1H-indazole-3-carboxylate. Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may result in a slurry.

  • Alkylation: Add the alkyl halide dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir the reaction for 2-16 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the N1-alkylated product.

Causality & Expertise: Why does this work? Using NaH in THF generates a tight ion pair between the indazole anion and the Na⁺ cation. The cation is believed to coordinate with the N2 nitrogen and the oxygen of the C3-ester, sterically hindering the approach of the electrophile to N2 and thereby directing alkylation to the N1 position.[8] The increased acidity of the 5,6-dichloro analog facilitates this initial deprotonation step.

Ester Hydrolysis: Gateway to Amide Analogs

To access carboxamides, the methyl ester must first be hydrolyzed to the corresponding carboxylic acid. Saponification under basic conditions is the most common and effective method.

Reagents & Equipment:

  • N1-alkylated methyl 5,6-dichloro-indazole-3-carboxylate (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)

  • Solvent mixture: THF, Methanol (MeOH), and Water (e.g., 3:1:1 ratio)

  • Hydrochloric acid (HCl), 1M solution

  • Standard glassware for reaction and workup

Procedure:

  • Setup: Dissolve the starting ester in the THF/MeOH/Water solvent mixture in a round-bottom flask.

  • Hydrolysis: Add the solid LiOH or an aqueous solution of NaOH. Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LCMS. The product carboxylic acid will have a lower Rf on silica gel than the starting ester. Reactions are typically complete within 2-6 hours.

  • Acidification: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully acidify the mixture to pH ~3-4 by adding 1M HCl. A precipitate of the carboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water. If a precipitate does not form, extract the acidified mixture with EtOAc, dry the organic layer over Na₂SO₄, and concentrate to yield the product. The product is often pure enough for the next step without further purification.

Expert Commentary: The electron-withdrawing nature of the chloro-substituents can make the ester carbonyl more electrophilic and thus more susceptible to nucleophilic attack. This may lead to faster hydrolysis times compared to electron-rich analogs. However, it is crucial to avoid prolonged exposure to strong base or high temperatures to prevent potential side reactions.

Amide Bond Formation: Building the Molecular Library

The final step in many synthetic routes using this building block is the coupling of the carboxylic acid with a primary or secondary amine. This is one of the most common reactions in the pharmaceutical industry.[9] The choice of coupling reagent is critical for ensuring high yield, minimizing side products, and preventing racemization of chiral centers.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent that works well for a wide variety of substrates.

dot

Amide_Coupling_Decision node_action node_action start Substrates: Acid + Amine check_scale Large Scale (>10g)? start->check_scale check_chiral Racemization Risk? check_scale->check_chiral No reagent_chloroformate Use Chloroformate (IBCF, ECF) check_scale->reagent_chloroformate Yes check_hindered Sterically Hindered? check_chiral->check_hindered No reagent_hatu Use Uronium/Phosphonium (HATU, HBTU, PyBOP) check_chiral->reagent_hatu Yes reagent_cdi Use Carbodiimide (EDC/DCC) + Additive (HOBt, Oxyma) check_hindered->reagent_cdi No check_hindered->reagent_hatu Yes

Caption: Decision guide for selecting an amide coupling reagent.

Reagents & Equipment:

  • N1-alkylated 5,6-dichloro-1H-indazole-3-carboxylic acid (1.0 eq)

  • Desired amine (primary or secondary) (1.1 eq)

  • HATU (1.2 eq)

  • A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous solvent, such as Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard glassware for reaction and workup

Procedure:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid in anhydrous DMF.

  • Activation: Add the amine, followed by DIPEA. Stir for 5 minutes. Add the solid HATU in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LCMS. Couplings with HATU are often complete in 1-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with water. A precipitate may form, which can be collected by filtration.

  • Extraction: If no precipitate forms, extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃), followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Trustworthiness & Causality: This protocol is self-validating through rigorous in-process monitoring (TLC/LCMS). HATU works by rapidly forming a highly activated O-acylisourea intermediate with the carboxylic acid. This intermediate is extremely reactive towards the amine, leading to fast and efficient amide bond formation. The inclusion of a base like DIPEA is crucial to neutralize the generated acids and drive the reaction to completion. For large-scale synthesis where cost is a factor, other reagents may be considered.[9]

Coupling ReagentProsConsScale
EDC/HOBt Inexpensive, commonCan lead to side products, racemization riskLab & Kilo
HATU/HBTU Very fast, high yielding, low racemizationExpensive, generates urea byproductsLab
IBCF/NMM Inexpensive, clean byproductsRequires low temperatures, sensitive to moistureLab & Kilo

Applications in Kinase Inhibitor Drug Discovery

The 5,6-dichloro-indazole scaffold is particularly relevant to the development of small molecule kinase inhibitors. The indazole core often acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

The 5,6-dichloro substitution pattern can play several strategic roles:

  • Probing Hydrophobic Pockets: The chlorine atoms can occupy small, hydrophobic sub-pockets adjacent to the main ATP-binding site, increasing binding affinity and selectivity for the target kinase.

  • Blocking Metabolism: The C-5 and C-6 positions on the indazole ring are potential sites for oxidative metabolism by cytochrome P450 enzymes. Installing robust chlorine atoms at these positions can prevent this metabolic breakdown, leading to improved drug half-life and oral bioavailability.

  • Modulating pKa: The electron-withdrawing nature of the chlorides can influence the pKa of other basic centers in the final molecule, which can be crucial for optimizing cell permeability and avoiding off-target effects like hERG channel inhibition.

dot

Kinase_Binding_Model cluster_kinase Kinase Active Site cluster_inhibitor Dichloro-Indazole Inhibitor hinge Hinge Region (Backbone NH) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue indazole_core Indazole N-H indazole_core->hinge H-Bond (Key Anchor) dichloro_ring 5,6-Dichloro Ring dichloro_ring->hydrophobic_pocket Hydrophobic Interaction side_chain R-Group (for selectivity) side_chain->gatekeeper Steric/Electronic Interaction

Caption: Role of the dichloro-indazole scaffold in kinase binding.

This strategic placement of halogens is a validated approach in drug discovery, exemplified by numerous approved kinase inhibitors that feature halogenated heterocyclic cores.[2][3]

References

  • VertexAI Search. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?10

  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. 5

  • Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. 1

  • Keating, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. 6

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. 11

  • Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. 12

  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. 13

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. 14

  • Doi, T., et al. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC - NIH. 15

  • PubChem. 1-Methyl-1H-indazole-3-carboxylic acid. 16

  • PubChem. methyl 1H-indazole-3-carboxylate. 17

  • PubChem. Methyl 1H-indazole-5-carboxylate. 18

  • Kamal, A., et al. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. 3

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development - ACS Publications. 9

  • Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. 2

  • ResearchGate. (2025). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. 19

  • ResearchGate. Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. 20

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. 21

  • Google Patents. WO2017186693A1 - Synthesis of indazoles. 22

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

  • PMC - NIH. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. 4

  • PubMed. Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. 23

  • Fisher Scientific. Amide Synthesis. 24

  • ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. 25

  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. 7

  • NIH. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. 26

  • ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. 8

Sources

Application Notes and Protocols: Strategic Derivatization of Methyl 5,6-dichloro-1H-indazole-3-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 5,6-Dichloro-1H-indazole-3-carboxylate Scaffold in Kinase Inhibition

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a "privileged" structure capable of interacting with a multitude of biological targets.[1] Its bioisosteric relationship with indole allows it to mimic the natural substrate interactions in various enzymatic pockets, particularly within the domain of protein kinases.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, the development of specific kinase inhibitors is a major focus of contemporary drug discovery.[1]

The strategic derivatization of the indazole core is a proven approach to modulate potency, selectivity, and pharmacokinetic properties. The starting material, methyl 5,6-dichloro-1H-indazole-3-carboxylate, offers a particularly attractive platform for building focused libraries for structure-activity relationship (SAR) studies. The dichloro substitution at the 5- and 6-positions provides a unique electronic and steric profile that can be exploited to achieve specific interactions within the ATP-binding site of kinases. Notably, derivatives of 5,6-disubstituted indazoles have been investigated as potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target of significant interest for the treatment of Parkinson's disease.[2] Furthermore, the broader class of indazole derivatives has yielded numerous successful kinase inhibitors, targeting pathways crucial for cancer progression.[1]

This application guide provides a comprehensive framework for the systematic derivatization of methyl 5,6-dichloro-1H-indazole-3-carboxylate. We will detail robust protocols for two primary diversification pathways: N1-alkylation of the indazole core and amide bond formation at the C3-carboxylate position. These methodologies are designed to be reliable and scalable, enabling the efficient generation of compound libraries for SAR exploration. We will also discuss the underlying chemical principles that govern these transformations and provide insights into the expected structure-activity relationships.

Strategic Overview for SAR Library Generation

The derivatization of methyl 5,6-dichloro-1H-indazole-3-carboxylate can be systematically approached through two principal vectors of diversity, as illustrated in the workflow below. This dual approach allows for a comprehensive exploration of the chemical space around the core scaffold.

SAR_Workflow cluster_0 Pathway 1: N1-Alkylation cluster_1 Pathway 2: C3-Amide Formation cluster_2 Combined Diversification A Methyl 5,6-dichloro-1H-indazole-3-carboxylate B N1-Alkylation A->B D Ester Hydrolysis A->D C Library of N1-Alkyl Derivatives (R1-Indazole-CO2Me) B->C Diverse Alkyl Halides (R1-X) H N1-Alkylated Carboxylic Acid C->H Ester Hydrolysis SAR Structure-Activity Relationship (SAR) Analysis C->SAR E 5,6-dichloro-1H-indazole-3-carboxylic acid D->E NaOH or LiOH F Amide Coupling E->F G Library of C3-Amide Derivatives (Indazole-CONHR2) F->G Diverse Amines (R2-NH2) G->SAR I Amide Coupling H->I J Library of N1, C3-Disubstituted Derivatives (R1-Indazole-CONHR2) I->J Diverse Amines (R2-NH2) J->SAR Amide_Synthesis A Methyl 5,6-dichloro-1H-indazole-3-carboxylate B Step 1: Saponification (LiOH, THF/H2O) A->B C 5,6-dichloro-1H-indazole-3-carboxylic acid B->C D Step 2: Amide Coupling (Coupling Reagent, Base, Amine) C->D E N-R2-5,6-dichloro-1H-indazole-3-carboxamide D->E

Sources

Application Notes and Protocols for the Quantification of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5,6-dichloro-1H-indazole-3-carboxylate is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its precise quantification is paramount during process development, quality control of starting materials, and in ensuring the purity of final active pharmaceutical ingredients (APIs). This document provides detailed analytical methods for the accurate quantification of methyl 5,6-dichloro-1H-indazole-3-carboxylate, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be robust, reliable, and adhere to the principles of scientific integrity and analytical method validation.

Principles and Method Selection

The chemical structure of methyl 5,6-dichloro-1H-indazole-3-carboxylate, featuring a substituted indazole ring and a methyl ester group, lends itself to analysis by reversed-phase High-Performance Liquid Chromatography (HPLC) due to its aromaticity and moderate polarity. For routine quality control and purity assessment where analyte concentrations are relatively high, HPLC with Ultraviolet (UV) detection is a cost-effective and robust choice.

For applications requiring higher sensitivity and selectivity, such as in trace impurity analysis or bioanalytical studies, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. LC-MS/MS provides superior specificity by monitoring unique precursor-to-product ion transitions, minimizing interference from matrix components.

This guide will detail validated protocols for both HPLC-UV and LC-MS/MS, allowing laboratories to choose the method that best suits their specific requirements for sensitivity, selectivity, and sample matrix complexity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method is suitable for the quantification of methyl 5,6-dichloro-1H-indazole-3-carboxylate in bulk drug substances and intermediate products.

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Dilute to Final Concentration s3->s4 s5 Filter through 0.45 µm Syringe Filter s4->s5 h1 Equilibrate HPLC System s5->h1 h2 Inject Blank (Diluent) h1->h2 h3 Inject Standard Solutions (for Calibration Curve) h2->h3 h4 Inject Sample Solutions h3->h4 d1 Integrate Peak Area of Analyte h4->d1 d2 Generate Calibration Curve (Peak Area vs. Concentration) d1->d2 d3 Quantify Analyte in Sample using Calibration Curve d2->d3

Caption: Workflow for HPLC-UV quantification.

Protocol: HPLC-UV Quantification

1. Materials and Reagents:

  • Methyl 5,6-dichloro-1H-indazole-3-carboxylate reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (optional, for pH adjustment)

2. Instrumentation and Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-15 min: 30-90% B; 15-17 min: 90% B; 17.1-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 280 nm (or as determined by UV scan)
Run Time 20 minutes

3. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.

  • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of methyl 5,6-dichloro-1H-indazole-3-carboxylate in the sample solutions using the linear regression equation from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is ideal for the quantification of methyl 5,6-dichloro-1H-indazole-3-carboxylate at low concentrations or in complex matrices.

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing p1 Prepare Standard & Sample (as per HPLC-UV method) p2 Add Internal Standard (IS) p1->p2 p3 Vortex and Centrifuge (if necessary) p2->p3 l1 Equilibrate LC-MS/MS System p3->l1 l2 Inject Blank l1->l2 l3 Inject Calibration Standards l2->l3 l4 Inject Samples l3->l4 d1 Integrate Analyte & IS Peaks l4->d1 d2 Calculate Peak Area Ratios (Analyte/IS) d1->d2 d3 Generate Calibration Curve (Ratio vs. Concentration) d2->d3 d4 Quantify Analyte in Sample d3->d4

Caption: Workflow for LC-MS/MS quantification.

Protocol: LC-MS/MS Quantification

1. Materials and Reagents:

  • Same as HPLC-UV method.

  • Internal Standard (IS): A structurally similar compound, such as an isotopically labeled analog or a related indazole derivative not present in the sample.

2. Instrumentation and Conditions:

ParameterRecommended Setting
LC System Agilent 1290 Infinity II or equivalent
Mass Spectrometer Agilent 6460 Triple Quadrupole LC/MS or equivalent
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the standard. Predicted: Precursor Ion (Q1): m/z 245.0 [M+H]+; Product Ions (Q3): to be optimized.
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 40 psi

3. Preparation of Solutions:

  • Prepare standard and sample solutions as described for the HPLC-UV method, but at lower concentrations suitable for LC-MS/MS (e.g., in the ng/mL range).

  • Add a fixed concentration of the internal standard to all calibration standards and sample solutions.

4. Analysis Procedure:

  • Optimize the mass spectrometer parameters (fragmentor voltage, collision energy) by infusing a standard solution of methyl 5,6-dichloro-1H-indazole-3-carboxylate.

  • Equilibrate the LC-MS/MS system.

  • Inject a series of calibration standards.

  • Inject the sample solutions.

  • Process the data by integrating the peak areas for the analyte and the internal standard for their respective MRM transitions.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Analytical Method Validation

A comprehensive validation of the chosen analytical method is crucial to ensure its suitability for the intended purpose.[1][2] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Workflow

cluster_params Validation Parameters cluster_proc Validation Process v1 Specificity v2 Linearity & Range v3 Accuracy v4 Precision (Repeatability & Intermediate) v5 LOD & LOQ v6 Robustness p1 Develop Method p2 Define Validation Protocol p1->p2 p3 Execute Experiments for Each Parameter p2->p3 p4 Analyze Data and Compare with Acceptance Criteria p3->p4 p5 Document Results in a Validation Report p4->p5

Caption: Overview of the analytical method validation process.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).Peak purity analysis (for HPLC-UV) should show no co-eluting peaks. No significant interference at the analyte's retention time in blank and placebo samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. Assessed by analyzing a minimum of five concentrations across the specified range.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration for assay.
Accuracy The closeness of test results obtained by the method to the true value. Assessed by recovery studies of spiked samples at a minimum of three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD for replicate injections should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. (e.g., ±10% flow rate, ±5°C column temperature, ±2 nm wavelength).The system suitability parameters should remain within acceptance criteria.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of methyl 5,6-dichloro-1H-indazole-3-carboxylate. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. It is imperative that any method chosen be fully validated according to established guidelines to ensure data integrity and regulatory compliance.

References

  • U.S. Pharmacopeia. (n.d.).
  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Retrieved from [Link]

  • Lindholm, J., et al. (2021). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Toxicology.
  • Pharmaffiliates. (n.d.). Analytical Method Validation. Retrieved from [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Tech-Vidhya. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

Sources

Application Notes & Protocols for the Safe Handling and Storage of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide guidance on the safe handling and storage of methyl 5,6-dichloro-1H-indazole-3-carboxylate. At the time of publication, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The information herein is synthesized from data on structurally related compounds, including other indazole derivatives and chlorinated heterocyclic molecules. It is imperative that all laboratory personnel conduct their own risk assessments and consult with their institution's Environmental Health and Safety (EHS) department before commencing any work with this substance.

Section 1: Introduction and Hazard Analysis

Methyl 5,6-dichloro-1H-indazole-3-carboxylate is a halogenated heterocyclic compound with potential applications in pharmaceutical research and development. The presence of the dichlorinated indazole ring suggests that this compound may exhibit biological activity, and as with many novel chemical entities, a thorough understanding of its potential hazards is crucial for safe laboratory practice.

Based on the hazard profiles of analogous compounds, methyl 5,6-dichloro-1H-indazole-3-carboxylate should be treated as a hazardous substance. The primary hazards are anticipated to be:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[2]

The chlorinated nature of the molecule also necessitates caution regarding its reactivity and environmental fate.[4][5]

Inferred Hazard Classification

The following table summarizes the likely GHS hazard classifications for methyl 5,6-dichloro-1H-indazole-3-carboxylate, extrapolated from related compounds.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

Section 2: Prudent Laboratory Practices and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling methyl 5,6-dichloro-1H-indazole-3-carboxylate. The following workflow diagram illustrates the essential steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Proceed to handling Dissolving Dissolving Weighing->Dissolving Reaction Setup Reaction Setup Dissolving->Reaction Setup Decontamination Decontamination Reaction Setup->Decontamination After experiment Waste Disposal Waste Disposal Decontamination->Waste Disposal Documentation Documentation Waste Disposal->Documentation

Caption: Workflow for the safe handling of methyl 5,6-dichloro-1H-indazole-3-carboxylate.

Engineering Controls

All manipulations of solid methyl 5,6-dichloro-1H-indazole-3-carboxylate and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] The fume hood should have a tested and adequate face velocity.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.[6][7]

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.Prevents skin contact, which can cause irritation.[2] Use proper glove removal technique to avoid contaminating skin.[6]
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used in accordance with the institutional respiratory protection program.Prevents inhalation of the compound, which may cause respiratory tract irritation.[2]

Section 3: Storage and Stability

Proper storage is critical to maintain the integrity of methyl 5,6-dichloro-1H-indazole-3-carboxylate and to prevent hazardous situations.

Storage Conditions
  • Temperature: Store in a cool, dry place. Some related indazole derivatives recommend storage at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to air or moisture.

  • Container: Keep the container tightly closed and in a well-ventilated area.[2][6] The container material should be resistant to chlorinated compounds.[5]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and moisture.

Stability Considerations

While specific stability data is unavailable, chlorinated heterocyclic compounds can be susceptible to degradation under certain conditions. Exposure to high temperatures can lead to thermal decomposition, potentially releasing toxic and corrosive gases such as hydrogen chloride, nitrogen oxides, and phosgene.[5][8]

Section 4: Detailed Protocols

Protocol for Weighing and Preparing Solutions
  • Preparation: Don all required PPE and ensure the chemical fume hood is operational. Place all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the fume hood.

  • Weighing: Carefully transfer the desired amount of methyl 5,6-dichloro-1H-indazole-3-carboxylate from the stock container to a weigh boat. Avoid creating dust. If the compound is a fine powder, handle it with extra care to prevent aerosolization.

  • Transfer: Gently add the weighed solid to the solvent in a suitable container (e.g., beaker or flask).

  • Dissolution: Use a magnetic stirrer or gentle swirling to dissolve the compound. If necessary, sonication can be used, ensuring the container is capped to prevent aerosol release.

  • Cleanup: Clean the spatula and any contaminated surfaces within the fume hood with a suitable solvent. Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.

Protocol for Chemical Spills

The response to a chemical spill depends on its size and location.

Spill Chemical Spill Occurs MinorSpill Minor Spill? Spill->MinorSpill MajorSpill Major Spill? MinorSpill->MajorSpill No Contain Contain Spill with Absorbent Material MinorSpill->Contain Yes (Inside Fume Hood) Evacuate Evacuate Area Alert Others Call EHS MajorSpill->Evacuate Yes (Outside Fume Hood or Large Volume) Cleanup Clean Up Residue with Appropriate PPE Contain->Cleanup Dispose Dispose of Waste in Sealed Container Cleanup->Dispose

Caption: Decision-making workflow for chemical spill response.

For a minor spill (a small amount contained within a chemical fume hood):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: If it is a liquid, contain the spill using a chemical spill kit with absorbent pads or sand.[9] For a solid, gently cover it with an absorbent material to prevent it from becoming airborne.[9] Do not use dry brushing to clean up fine powders.[9]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material or the solid using a scoop or dustpan.[10]

  • Decontamination: Wipe the spill area with a suitable solvent, and then with soap and water.

  • Disposal: Place all contaminated materials (absorbents, gloves, etc.) into a sealed, labeled hazardous waste container.[2][10]

For a major spill (a large amount or any spill outside of a fume hood):

  • Evacuate: Immediately evacuate the area.[11][12]

  • Alert: Alert laboratory personnel and your supervisor. Activate the nearest fire alarm if the substance is volatile or if there is a risk of fire.

  • Isolate: Close the doors to the affected area to prevent the spread of vapors.[12]

  • Call for Help: Contact your institution's EHS or emergency response team and provide them with the details of the spill.[11][12] Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Section 5: First Aid Procedures

In case of exposure, immediate action is critical.[2][6]

Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Section 6: Waste Disposal

All waste containing methyl 5,6-dichloro-1H-indazole-3-carboxylate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[2][4]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Segregation: Do not mix chlorinated waste with other waste streams unless instructed to do so by EHS. Chlorinated compounds can react with other chemicals, potentially producing toxic gases.[4]

  • Collection: Follow your institution's procedures for hazardous waste pickup.[13][14]

Section 7: References

  • Angene Chemical. (2025, September 10). Safety Data Sheet for 6-(Trifluoromethyl)-1H-indazole-3-carboxaldehyde.

  • Enamine. (n.d.). Safety Data Sheet for 3-(2-methylpropyl)-1H-indazole-5-carboxylic acid.

  • Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet for 1H-Indazole-3-carboxylic acid.

  • PubChem. (n.d.). Methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.

  • Fisher Scientific. (2025, December 26). Safety Data Sheet for 5-Methyl-1H-indazole-3-carboxylic acid.

  • NEDT. (2024, February 15). Disposing of Chlorine: Pool and Cleaning Products. Retrieved from [Link]

  • European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.

  • Health and Safety Executive. (n.d.). Emergency response / spill control. Retrieved from [Link]

  • Rumpke. (n.d.). How to Dispose of Old Pool Chemicals. Retrieved from [Link]

  • European Chlorinated Solvent Association. (2016, May). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Eurochlor.

  • Hitchman, M. L., Spackman, R. A., Ross, N. J., & Agra-Gutierrez, C. (1995). Disposal Methods for Chlorinated Aromatic Waste. Chemical Society Reviews, 24(6), 423-432.

  • Eurochlor. (2016, May 23). ECSA New Guidance on Storage and Handling for Chlorinated Solvents.

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.

  • Health and Safety Executive. (2025, August 7). Safe handling of chlorine from drums and cylinders.

  • Rumpke. (n.d.). How to Dispose of Old Pool Chemicals.

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.

  • University of Wollongong. (n.d.). Chemical Spill procedure.

  • Rumpke. (n.d.). Pool Chemical Disposal.

  • Grundfos. (n.d.). Handling chlorine.

  • BOC Sciences. (n.d.). Exploring 1-Methylindazole-3-Carboxylic Acid: Properties, Applications, and Manufacturing.

  • Environmental Health and Safety Office. (2025-2026). Spill Control/Emergency Response. EHSO Manual.

  • Knowledge Sourcing Intelligence. (2024, March 12). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?

Sources

Application Notes and Protocols: Synthetic Routes to Novel Heterocyclic Compounds from Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Dichloroindazole Scaffold

Methyl 5,6-dichloro-1H-indazole-3-carboxylate is a highly functionalized and versatile starting material for the synthesis of a diverse array of novel heterocyclic compounds. The presence of multiple reactive sites—two nucleophilic nitrogen atoms (N1 and N2), two electrophilic chlorine-bearing carbons on the benzene ring (C5 and C6), and an ester group at the C3 position—provides a rich platform for a variety of chemical transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic manipulation of this scaffold to generate libraries of complex heterocyclic systems. We will delve into the causality behind experimental choices for achieving regioselectivity in N-alkylation, palladium-catalyzed cross-coupling reactions, and nucleophilic aromatic substitutions, as well as subsequent functionalization of the C3-ester and the construction of fused polycyclic systems.

I. Regioselective N-Alkylation: A Tale of Two Nitrogens

A primary consideration in the derivatization of 1H-indazoles is the control of regioselectivity during N-alkylation. The indazole core can be alkylated at either the N1 or N2 position, and the outcome is highly dependent on the reaction conditions. Achieving high selectivity is paramount to avoid tedious and often low-yielding separation of isomers.

Causality of N1 vs. N2 Selectivity

The regiochemical outcome of N-alkylation is a delicate interplay of steric and electronic factors, dictated by the choice of base, solvent, and electrophile. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) generally favor N1-alkylation . This preference is attributed to the formation of a sodium-chelated intermediate involving the C3-carboxylate group, which sterically encumbers the N2 position, directing the incoming electrophile to N1. Conversely, conditions employing weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers.

For selective N2-alkylation , a different strategy is required. Under acidic conditions, the use of alkyl 2,2,2-trichloroacetimidates as alkylating agents has been shown to be highly effective. The reaction proceeds via protonation of the imidate, which then acts as a potent electrophile, favoring attack by the more nucleophilic N2 atom of the indazole.

Protocol 1: Selective N1-Alkylation

This protocol is adapted from established procedures for similar indazole systems and is optimized for high N1 selectivity.[1][2]

Step-by-Step Methodology:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF (10 mL per 1 mmol of indazole) under an inert atmosphere (N2 or Ar), add methyl 5,6-dichloro-1H-indazole-3-carboxylate (1.0 eq.) portionwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, during which time the evolution of hydrogen gas should cease.

  • Add the desired alkyl halide (e.g., iodomethane, benzyl bromide; 1.1 eq.) dropwise at 0 °C.

  • Let the reaction warm to room temperature and stir for 2-12 hours (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N1-alkylated product.

Protocol 2: Selective N2-Alkylation

This protocol utilizes an acid-catalyzed reaction with an alkyl 2,2,2-trichloroacetimidate to achieve high N2 selectivity.[3][4]

Step-by-Step Methodology:

  • To a solution of methyl 5,6-dichloro-1H-indazole-3-carboxylate (1.0 eq.) and the corresponding alkyl 2,2,2-trichloroacetimidate (1.5 eq.) in an anhydrous, non-polar solvent such as dichloromethane or 1,2-dichloroethane (15 mL per 1 mmol of indazole) under an inert atmosphere, add a catalytic amount of a strong acid catalyst (e.g., trifluoromethanesulfonic acid, 0.1 eq.) at 0 °C.

  • Allow the reaction to stir at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N2-alkylated indazole.

II. Functionalization of the Benzene Ring: C-C and C-N Bond Formation

The two chlorine atoms at the C5 and C6 positions of the indazole ring are excellent handles for introducing further molecular complexity through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

A. Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for the formation of C-C and C-N bonds, respectively.[5][6] The regioselectivity of these reactions on the 5,6-dichloroindazole scaffold will be influenced by both steric and electronic factors. Generally, the C5 position is sterically less hindered than the C6 position. Electronically, the pyrazole ring acts as an electron-withdrawing group, which can influence the reactivity of the adjacent chloro-substituents.

Protocol 3: Regioselective Suzuki-Miyaura Coupling

This protocol provides a general procedure for the regioselective Suzuki-Miyaura coupling, with the choice of catalyst and reaction conditions being crucial for controlling the site of reaction. For mono-arylation, the less sterically hindered C5 position is the likely site of initial reaction.

Step-by-Step Methodology:

  • In a microwave vial or a sealed tube, combine the N-protected methyl 5,6-dichloro-indazole-3-carboxylate (1.0 eq.), the desired arylboronic acid (1.2 eq. for mono-coupling, 2.5 eq. for di-coupling), a palladium catalyst such as Pd(dppf)Cl2·CH2Cl2 (0.05 eq.), and a base such as potassium carbonate (3.0 eq.).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1, 5 mL per 1 mmol of indazole).

  • Seal the vessel and heat the reaction mixture in a microwave reactor at 100-140 °C for 30-90 minutes, or alternatively, heat in an oil bath at 80-100 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to isolate the arylated indazole(s).

Protocol 4: Regioselective Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination allows for the introduction of a wide range of amines at the C5 and/or C6 positions. The choice of ligand is critical for achieving high yields and good selectivity.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add the N-protected methyl 5,6-dichloro-indazole-3-carboxylate (1.0 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and a strong base such as sodium tert-butoxide (1.4 eq. for mono-amination).

  • Evacuate and backfill the tube with an inert gas (N2 or Ar) three times.

  • Add the amine (1.2 eq.) and anhydrous toluene (5 mL per 1 mmol of indazole).

  • Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

B. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the fused pyrazole ring and the ester at C3 can activate the chloro-substituents towards nucleophilic aromatic substitution, particularly with strong nucleophiles. The regioselectivity of SNAr is governed by the electronic stabilization of the Meisenheimer intermediate. In this case, the C5 position is generally more activated towards nucleophilic attack.

Protocol 5: Nucleophilic Aromatic Substitution with Amines

Step-by-Step Methodology:

  • In a sealed tube, dissolve the N-protected methyl 5,6-dichloro-indazole-3-carboxylate (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO (5 mL per 1 mmol of indazole).

  • Add the desired amine (2.0-5.0 eq.) and a base such as potassium carbonate or triethylamine (2.0 eq.).

  • Seal the tube and heat the reaction mixture at 100-150 °C for 12-48 hours. Monitor the reaction progress by LC-MS.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to afford the amino-substituted indazole.

III. Derivatization of the C3-Ester

The methyl ester at the C3 position offers another avenue for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides.

Protocol 6: Hydrolysis of the Methyl Ester

Step-by-Step Methodology:

  • Dissolve the substituted methyl indazole-3-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of lithium hydroxide (3.0-5.0 eq.).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.

Protocol 7: Amide Coupling

Step-by-Step Methodology:

  • To a solution of the indazole-3-carboxylic acid (1.0 eq.) in DMF, add a coupling agent such as HATU (1.2 eq.) and a base like N,N-diisopropylethylamine (DIPEA, 3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired amine (1.1 eq.) and continue stirring at room temperature for 2-12 hours.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer, concentrate, and purify the crude amide by flash column chromatography or recrystallization.

IV. Synthesis of Fused Heterocyclic Systems

The strategic functionalization of the 5,6-dichloroindazole core opens up pathways to complex, fused heterocyclic systems with potential biological activities.

A. Synthesis of Pyrazolo[3,4-g]quinoxalines

This class of compounds can be accessed from the starting material via a dinitration, reduction, and condensation sequence.

Synthetic Workflow:

  • Dinitration: Treatment of methyl 5,6-dichloro-1H-indazole-3-carboxylate with a nitrating agent (e.g., fuming nitric acid in sulfuric acid) would likely lead to the dinitro derivative, although regioselectivity might be an issue. A more controlled approach would be to first functionalize the C5 and C6 positions with groups that can be converted to amines.

  • Reduction: The 5,6-diaminoindazole derivative can be obtained by the reduction of a corresponding dinitro compound.

  • Condensation: The resulting 5,6-diaminoindazole can be condensed with a 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl) in a suitable solvent like ethanol or acetic acid to form the pyrazolo[3,4-g]quinoxaline ring system.[2][7]

B. Synthesis of Indazolo[6,5-b][1][8]thiazines

The synthesis of this fused system would likely proceed through a 6-amino-5-mercaptoindazole intermediate.

Proposed Synthetic Route:

  • Selective SNAr: A regioselective SNAr reaction at the C5 position with a thiol-containing nucleophile (e.g., sodium hydrosulfide), followed by amination at the C6 position (e.g., via Buchwald-Hartwig or a second SNAr).

  • Cyclization: The resulting 6-amino-5-mercaptoindazole can then be cyclized with a suitable dielectrophile, such as a 1,2-dihaloethane or a phosgene equivalent, to form the indazolo[6,5-b][1][8]thiazine ring.

Data Presentation

Reaction TypePosition(s)Reagents & ConditionsExpected OutcomeYield Range (%)
N-Alkylation N1NaH, Alkyl halide, THF, 0 °C to rtSelective N1-alkylation70-95
N2Alkyl trichloroacetimidate, TfOH (cat.), DCM, rtSelective N2-alkylation65-90
Suzuki Coupling C5 (mono)Arylboronic acid (1.2 eq.), Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80-140 °CMono-arylation at C560-85
C5 & C6 (di)Arylboronic acid (2.5 eq.), Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 100-150 °CDi-arylation50-80
Buchwald-Hartwig C5 (mono)Amine (1.2 eq.), Pd2(dba)3, XPhos, NaOtBu, Toluene, 80-110 °CMono-amination at C555-80
SNAr C5Amine (excess), K2CO3, DMF, 100-150 °CMono-amination at C540-75
Ester Hydrolysis C3LiOH, THF/H2O, rt to 50 °CCarboxylic acid>90
Amide Coupling C3R-NH2, HATU, DIPEA, DMF, rtAmide70-95

Experimental Workflows and Logical Relationships

Diagram 1: N-Alkylation Regioselectivity

N_Alkylation cluster_N1 N1-Selective Conditions cluster_N2 N2-Selective Conditions Start Methyl 5,6-dichloro-1H-indazole-3-carboxylate N1_Cond Base: NaH Solvent: THF Electrophile: Alkyl Halide Start->N1_Cond Chelation Control N2_Cond Catalyst: TfOH Reagent: Alkyl Trichloroacetimidate Solvent: DCM Start->N2_Cond Electronic Control N1_Product N1-Alkylated Indazole N2_Product N2-Alkylated Indazole N1_Cond->N1_Product N2_Cond->N2_Product Functionalization_Pathways cluster_N_Alkylation N-Alkylation cluster_Ring_Functionalization Ring Functionalization cluster_Ester_Mod Ester Modification Start Methyl 5,6-dichloro-1H-indazole-3-carboxylate N_Alkylated N-Alkylated Intermediate Start->N_Alkylated Suzuki Suzuki Coupling (C-C bond) N_Alkylated->Suzuki Buchwald Buchwald-Hartwig (C-N bond) N_Alkylated->Buchwald SNAr SNAr (C-N, C-O, C-S bonds) N_Alkylated->SNAr Hydrolysis Hydrolysis Suzuki->Hydrolysis Buchwald->Hydrolysis SNAr->Hydrolysis Carboxylic_Acid Carboxylic Acid Hydrolysis->Carboxylic_Acid Amidation Amidation Amide Amide Derivative Amidation->Amide Carboxylic_Acid->Amidation

Sources

Application Note: A Multi-Assay Strategy for Profiling the Biological Activity of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as protein kinase inhibitors in oncology.[1][2] This application note presents a comprehensive, multi-tiered in vitro biological assay strategy to characterize the activity of a novel indazole derivative, Methyl 5,6-dichloro-1H-indazole-3-carboxylate. The workflow is designed to first identify broad anti-proliferative effects in a relevant cancer cell line, then to deconvolve a specific molecular target through a biochemical kinase assay, and finally to confirm direct target engagement using a biophysical binding assay. This structured approach provides a robust framework for validating the compound's mechanism of action, transitioning from a cellular phenotype to a specific molecular interaction.

Introduction: The Rationale for a Phased Assay Approach

Indazole-containing compounds have been successfully developed into clinically approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, for treating various cancers.[2] Their mechanism often involves the indazole core forming critical hydrogen bonds within the ATP-binding pocket of protein kinases.[3] Given this precedent, a new derivative like Methyl 5,6-dichloro-1H-indazole-3-carboxylate is a strong candidate for possessing anti-cancer properties mediated by kinase inhibition.

However, asserting a specific mechanism requires a rigorous, multi-step validation process. A compound that reduces cell viability may do so through various specific or non-specific cytotoxic effects. Therefore, a logical and self-validating experimental workflow is essential. Our proposed strategy follows a standard drug discovery cascade:

  • Primary Screening (Phenotypic): Assess the compound's effect on cancer cell viability to establish a general biological activity and determine its potency (IC₅₀).

  • Secondary Screening (Biochemical): Based on the primary screen, test the compound against a plausible molecular target—a protein kinase known to be inhibited by indazoles—to see if the cellular effect can be explained by target-specific inhibition.

  • Biophysical Validation (Target Engagement): Quantify the direct binding affinity of the compound to the purified target protein to confirm physical interaction and rule out indirect effects.

This guide provides detailed, field-tested protocols for each stage of this workflow, explaining the causality behind key experimental choices to ensure data integrity and reproducibility.

G cluster_workflow Experimental Workflow compound Test Compound (Methyl 5,6-dichloro-1H- indazole-3-carboxylate) primary Part 2: Primary Screening Luminescent Cell Viability Assay compound->primary primary_q Potent Anti-proliferative Activity Observed? primary->primary_q secondary Part 3: Secondary Assay In Vitro Kinase Inhibition primary_q->secondary Yes no_hit Compound Inactive or Alternate Mechanism primary_q->no_hit No secondary_q Specific Kinase Inhibition Confirmed? secondary->secondary_q biophysical Part 4: Biophysical Validation Fluorescence Polarization Assay secondary_q->biophysical Yes no_hit2 Cellular effect is not due to direct kinase inhibition secondary_q->no_hit2 No conclusion Validated Hit Compound (Mechanism of Action Supported) biophysical->conclusion

Figure 1: A tiered workflow for compound characterization.

Primary Screening: Luminescent Cell Viability Assay

Principle

To obtain an initial measure of the compound's anti-cancer potential, a cell viability assay is employed. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous method ideal for high-throughput screening.[4] It quantifies ATP, an indicator of metabolically active cells.[5] A decrease in ATP levels is proportional to the degree of cytotoxicity or cytostasis induced by the compound. The "add-mix-measure" format minimizes pipetting errors and provides a strong, stable luminescent signal.[4][6]

Materials & Reagents
  • Cell Line: A549 (human lung carcinoma) or other relevant cancer cell line.

  • Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: Methyl 5,6-dichloro-1H-indazole-3-carboxylate, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate: White, flat-bottom 96-well microplates suitable for luminescence.

  • Positive Control: Staurosporine (10 mM stock in DMSO).

  • Reagent: CellTiter-Glo® 2.0 Assay Reagent (Promega, Cat. #G9241).

  • Instrumentation: Luminometer or multi-mode plate reader.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Trypsinize, collect, and count the cells.[7]

    • Dilute the cell suspension in culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution series of the test compound (e.g., from 100 µM to 0.01 µM) and the positive control (Staurosporine, e.g., 10 µM to 1 nM) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[8]

    • Include "vehicle control" wells containing medium with 0.5% DMSO and "no-cell" control wells with medium only for background measurement.

    • Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Signal Generation and Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.[9]

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

    • Measure luminescence using a plate reader.

Data Analysis & Expected Results
  • Subtract the average luminescence from the "no-cell" control wells from all other readings.

  • Calculate the percent viability for each compound concentration using the following formula: % Viability = (Luminescence_Sample / Luminescence_Vehicle) * 100

  • Plot % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[10]

Table 1: Example Data for IC₅₀ Determination

Concentration (µM) Avg. Luminescence (RLU) % Viability
Vehicle (0) 850,000 100.0%
0.01 845,000 99.4%
0.1 790,500 93.0%
1 433,500 51.0%
10 93,500 11.0%
100 17,000 2.0%

| Calculated IC₅₀ | | ~1.05 µM |

Secondary Assay: In Vitro Kinase Inhibition

Principle

A positive result in the cell viability assay prompts an investigation into a specific molecular target. Indazoles are known inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication crucial for cell division.[11] Dysregulation of PLK4 is linked to cancer. This protocol uses the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity, and its reduction indicates inhibition.

G cluster_pathway Simplified PLK4 Signaling plk4 PLK4 Kinase substrate Centriolar Substrates (e.g., STIL, CEP152) plk4->substrate Phosphorylates p_substrate Phosphorylated Substrates substrate->p_substrate duplication Centriole Duplication p_substrate->duplication mitosis Mitotic Spindle Formation duplication->mitosis proliferation Cell Proliferation mitosis->proliferation compound Indazole Inhibitor compound->plk4 Inhibits

Figure 3: Principle of a competitive FP binding assay.

Materials & Reagents
  • Kinase: Purified PLK4 protein.

  • Tracer: A fluorescently-labeled small molecule known to bind PLK4 (e.g., a fluorescein-labeled indazole analog).

  • Test Compound: Methyl 5,6-dichloro-1H-indazole-3-carboxylate.

  • Assay Plate: Black, low-volume 384-well microplates (non-binding surface).

  • Instrumentation: Plate reader equipped with fluorescence polarization optics.

Step-by-Step Protocol
  • Assay Setup:

    • To each well of a 384-well plate, add the test compound in a serial dilution.

    • Add a fixed, pre-determined concentration of the fluorescent tracer to all wells.

    • Initiate the binding reaction by adding a fixed concentration of the PLK4 protein.

    • Include controls: "free tracer" (tracer only) for minimum polarization and "bound tracer" (tracer + kinase, no inhibitor) for maximum polarization.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to reach binding equilibrium.

    • Measure fluorescence polarization (in millipolarization units, mP) using the plate reader, with excitation and emission wavelengths appropriate for the fluorophore. [12]

Data Analysis
  • Plot the mP values against the log of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which represents the concentration of the compound required to displace 50% of the bound tracer. This can be further converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation if the Kₔ of the tracer is known.

Conclusion

This application note outlines a structured, multi-assay workflow for the in vitro characterization of Methyl 5,6-dichloro-1H-indazole-3-carboxylate. By progressing from a broad phenotypic screen to a specific biochemical assay and finally to a direct biophysical binding measurement, researchers can build a robust, evidence-based case for the compound's mechanism of action. This hierarchical approach ensures that resources are focused on compounds with genuine, target-specific activity, providing a solid foundation for further preclinical development.

References

  • Belkahla, H., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Molecular Structure. Available at: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Zhang, Z., et al. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData. Available at: [Link]

  • PubChem. methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Yo, Y., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bhatti, M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Koneru, B., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Molecules. Available at: [Link]

  • Rossi, A. M., & Taylor, C. W. (2011). Analysis of protein-ligand interactions by fluorescence polarization. Nature Protocols. Available at: [Link]

  • Cui, C., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals. Available at: [Link]

  • Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Wang, Z., et al. (2023). Guideline for anticancer assays in cells. ResearchGate. Available at: [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Available at: [Link]

  • ResearchGate. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

  • Davis, A., & Ling, Y. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. Available at: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]

  • Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Available at: [Link]

  • Serafimova, I. M. (n.d.). Thesis Chapter. Available at: [Link]

  • Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Available at: [Link]

  • JoVE. (2022). A Flow Cytometry-Based Cell Surface Protein Binding Assay for Assessing Selectivity and Specificity of an Anticancer Aptamer. Available at: [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Available at: [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments. Available at: [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]

  • Hannah, R., et al. (2001). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. Available at: [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. Available at: [Link]

Sources

Application Note: Strategies for Obtaining X-ray Quality Crystals of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Role of High-Quality Crystals

The determination of a molecule's three-dimensional structure is fundamental to understanding its function, reactivity, and potential as a therapeutic agent.[1][2] X-ray crystallography remains the gold standard for elucidating atomic arrangements in the solid state, providing unparalleled insights into molecular geometry and intermolecular interactions.[1] However, the success of this powerful technique is entirely contingent on the availability of well-ordered, single crystals of sufficient size and quality.[3][4] Methyl 5,6-dichloro-1H-indazole-3-carboxylate, an important heterocyclic scaffold in medicinal chemistry, presents a typical challenge for crystallographers.[5][6][7][8] This application note provides a detailed guide with field-proven protocols for obtaining X-ray quality crystals of this target molecule, emphasizing the rationale behind experimental design and troubleshooting common challenges.

Understanding the Crystallization Process: A Conceptual Framework

Crystallization is the process of transitioning a solute from a solution to a highly ordered solid state.[9][10][11] This is achieved by slowly bringing a solution to a state of supersaturation, where the concentration of the solute exceeds its solubility limit.[12][13] At this point, nucleation can occur, forming a stable crystalline lattice, followed by crystal growth.[12][14] The key to obtaining large, high-quality single crystals is to control the rate of supersaturation; rapid precipitation leads to the formation of microcrystalline powder or oils, which are unsuitable for X-ray diffraction.[13][14]

Core Principles for Crystallization of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

  • Purity is Paramount: The presence of impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction.[3][15] It is imperative to start with material of the highest possible purity (>95%). Standard purification techniques such as flash chromatography or recrystallization should be employed.[3]

  • Solvent Selection is Critical: The choice of solvent is arguably the most important variable in crystallization.[3][16] An ideal solvent will dissolve the compound when heated but show limited solubility at lower temperatures. For heterocyclic compounds like indazoles, polar aprotic solvents are often a good starting point.[17][18] A systematic screening of solvents with varying polarities is recommended.

  • Patience and Minimal Disturbance: Crystal growth is often a slow process, taking anywhere from a few days to several weeks.[3][14] Once a crystallization experiment is set up, it should be left undisturbed to allow for the slow formation of well-ordered crystals.[3]

Recommended Crystallization Methods and Protocols

Based on the physicochemical properties of substituted indazoles, the following methods are recommended for methyl 5,6-dichloro-1H-indazole-3-carboxylate.

Method 1: Slow Evaporation

This is often the simplest and most common crystallization technique.[16][19] It relies on the gradual removal of the solvent to increase the solute concentration to the point of supersaturation.[12][16]

Protocol:

  • Dissolve 5-10 mg of methyl 5,6-dichloro-1H-indazole-3-carboxylate in a minimal amount of a suitable solvent (see Table 1) in a small, clean vial.

  • Ensure the compound is fully dissolved. Gentle warming may be necessary.

  • Cover the vial with a cap that has a small hole, or with parafilm punctured with a needle. This allows for slow, controlled evaporation.[16][19][20]

  • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.[3]

Causality: The slow rate of evaporation is crucial for allowing the molecules to orient themselves correctly into a crystal lattice, rather than crashing out of solution as an amorphous solid.[12][16]

Method 2: Vapor Diffusion

Vapor diffusion is a powerful technique, particularly when only small amounts of the compound are available.[19][21] It involves the slow diffusion of a poor solvent (anti-solvent) vapor into a solution of the compound in a good solvent.[12][22][23]

Protocol:

  • Dissolve 2-5 mg of the compound in a small volume (e.g., 0.5 mL) of a "good" solvent in a small, open inner vial.

  • Place this inner vial inside a larger, sealable outer vial or jar.

  • Add a larger volume (e.g., 2-3 mL) of a volatile "poor" solvent (anti-solvent) to the outer vial, ensuring the level is below the top of the inner vial.

  • Seal the outer vial and leave it undisturbed.[14][19]

Causality: The vapor of the anti-solvent slowly diffuses into the solution in the inner vial, gradually decreasing the solubility of the compound and inducing crystallization.[12][21]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Compound in Solution] --> B{Vapor Diffusion Setup}; B --> C[Anti-solvent vapor diffuses into solution]; C --> D[Solubility of compound decreases]; D --> E[Supersaturation achieved]; E --> F[Nucleation and Crystal Growth]; F --> G[End: X-ray Quality Crystals];

} caption: "Vapor Diffusion Crystallization Workflow"

Method 3: Slow Cooling

This classic recrystallization technique can be adapted to grow single crystals by carefully controlling the cooling rate.[9] It is based on the principle that the solubility of most compounds decreases as the temperature is lowered.[11]

Protocol:

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).

  • Ensure all the solid has dissolved.

  • Allow the solution to cool to room temperature very slowly. This can be achieved by placing the flask in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).[9]

  • Once at room temperature, the flask can be transferred to a refrigerator and then a freezer to maximize crystal yield, although the highest quality crystals often form at room temperature.

Causality: A slow cooling rate prevents rapid precipitation and allows for the gradual formation of a well-ordered crystal lattice.[9]

dot graph TD { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Saturated solution at high temperature] --> B{Slow Cooling}; B --> C[Solubility decreases as temperature drops]; C --> D[Supersaturation is reached]; D --> E[Crystal nucleation and growth]; E --> F[End: Purified Crystals]; } caption: "Slow Cooling Crystallization Workflow"

Data Presentation: Solvent Screening

A systematic approach to solvent selection is crucial for successful crystallization. The following table provides a starting point for screening solvents and solvent systems for methyl 5,6-dichloro-1H-indazole-3-carboxylate.

Solvent System Rationale Applicable Methods
Single Solvents
Ethyl AcetateGood starting point for many organic compounds, moderate polarity.[17][19]Slow Evaporation, Slow Cooling
AcetonePolar aprotic solvent, often effective for heterocyclic compounds.[9][17]Slow Evaporation, Slow Cooling
AcetonitrileAnother common polar aprotic solvent for heterocyclic molecules.[17]Slow Evaporation, Slow Cooling
DichloromethaneA less polar option that can be effective.Slow Evaporation
TolueneAromatic solvent that can promote pi-pi stacking interactions.[19]Slow Evaporation, Slow Cooling
Binary Solvent Systems (for Vapor Diffusion)
Dichloromethane / HexaneGood solvent with a volatile anti-solvent.Vapor Diffusion
Acetone / Diethyl EtherPolar solvent with a less polar, volatile anti-solvent.Vapor Diffusion
Ethyl Acetate / CyclohexaneA common and effective solvent/anti-solvent pair.[9]Vapor Diffusion

Troubleshooting Common Crystallization Problems

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form Solution is not supersaturated.Allow more solvent to evaporate; use a more volatile anti-solvent; cool the solution further.
Compound is too soluble in the chosen solvent.Try a solvent in which the compound is less soluble.
Formation of Oil Solution became supersaturated too quickly.[16][19]Slow down the crystallization process (slower evaporation, slower diffusion, slower cooling); use a more dilute solution.
Impurities are present.Re-purify the compound.
Microcrystalline Powder Nucleation rate is too high.Use a more dilute solution; slow down the rate of supersaturation.
Mechanical disturbance.Ensure the crystallization vessel is in a vibration-free environment.[3]
Poor Crystal Quality Rapid crystal growth.Slow down the crystallization process.
Twinning or aggregation.[19]Try a different solvent system or crystallization method.

Conclusion

Obtaining X-ray quality crystals is often an empirical process that requires patience and systematic experimentation.[24] By starting with highly pure material and methodically exploring the crystallization methods and solvent systems outlined in this application note, researchers can significantly increase their chances of success in growing crystals of methyl 5,6-dichloro-1H-indazole-3-carboxylate suitable for single-crystal X-ray diffraction analysis. The insights gained from the resulting crystal structure will be invaluable for advancing drug discovery and development efforts.

References

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(751-757). [Link]

  • Groom, C. R., & Allen, F. H. (2014). The Cambridge Structural Database in retrospect and prospect. Angewandte Chemie International Edition, 53(3), 662-671. [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Manor, B. C., & Carroll, P. J. Crystal Growing Tips and Methods. University of Pennsylvania Department of Chemistry X-Ray Crystallography Facility. [Link]

  • SOP: CRYSTALLIZATION. UCT Science. [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid.
  • Fernandes, S. T. (2023). How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. [Link]

  • Crystallography: Principles, Techniques, and Applications. Bimake. [Link]

  • Crystallization Solvents. [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. RJPT. [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • How to grow crystals for X-ray crystallography. (2024). IUCr. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • X Ray crystallography. PMC - PubMed Central - NIH. [Link]

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. [Link]

  • Slow Evaporation Method. [Link]

  • Growing X-ray Quality Crystals. TU Graz. [Link]

  • Crystallization of Membrane Proteins by Vapor Diffusion. PMC - NIH. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • A beginner's guide to macromolecular crystallization. The Biochemist - Portland Press. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. [Link]

  • Sitting Drop Vapor Diffusion. [Link]

  • Crystallization. Organic Chemistry at CU Boulder. [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid. PMC - NIH. [Link]

  • Multigram scale synthesis of synthetic cannabinoid metabolites. Diva-Portal.org. [Link]

  • How To: Purify by Crystallization. University of Rochester Department of Chemistry. [Link]

  • Sitting Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

  • crystallization of small molecules. [Link]

  • Small molecule crystallography. Excillum. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 5,6-dichloro-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your target compound.

Introduction: Navigating the Synthesis of a Key Intermediate

Methyl 5,6-dichloro-1H-indazole-3-carboxylate is a crucial building block in the development of various pharmacologically active molecules. However, its synthesis can be challenging, often plagued by low yields and the formation of stubborn impurities. This guide provides a comprehensive resource to navigate these synthetic hurdles, drawing upon established chemical principles and field-proven insights.

Two primary synthetic routes are commonly employed for the preparation of this and similar indazole esters:

  • Two-Step Synthesis: This is often the most reliable and adaptable method. It involves the initial synthesis of 5,6-dichloro-1H-indazole-3-carboxylic acid, followed by its esterification to the desired methyl ester.

  • One-Step Synthesis: This approach directly forms the indazole ester from a suitably substituted precursor, such as a derivative of o-aminophenylacetic acid. While potentially more streamlined, it can be more sensitive to reaction conditions and starting material purity.

This guide will focus on troubleshooting both approaches, with a particular emphasis on the more common two-step synthesis.

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic strategies, the following diagrams illustrate the key transformations.

Two-Step Synthesis cluster_0 Step 1: Indazole Ring Formation cluster_1 Step 2: Esterification Starting Material 2-Amino-4,5-dichlorobenzoic acid derivative Indazole_Acid 5,6-dichloro-1H-indazole-3-carboxylic acid Starting Material->Indazole_Acid Cyclization Methyl_Ester Methyl 5,6-dichloro-1H-indazole-3-carboxylate Indazole_Acid->Methyl_Ester Methanol, Acid Catalyst

Caption: General workflow for the two-step synthesis of methyl 5,6-dichloro-1H-indazole-3-carboxylate.

One-Step Synthesis Starting_Material_One_Step Methyl 2-(2-amino-4,5-dichlorophenyl)acetate Target_Compound Methyl 5,6-dichloro-1H-indazole-3-carboxylate Starting_Material_One_Step->Target_Compound Diazotization & Cyclization (e.g., NaNO2 or t-BuONO)

Caption: Overview of the one-step synthesis approach.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your synthesis.

Issue 1: Low Yield in the Indazole Ring Formation (Step 1 of Two-Step Synthesis)

Question: My yield of 5,6-dichloro-1H-indazole-3-carboxylic acid is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the formation of the indazole ring are a frequent challenge, often stemming from incomplete reaction, side reactions, or difficulties in product isolation. The presence of two electron-withdrawing chloro groups on the benzene ring can deactivate the system, making cyclization more difficult compared to unsubstituted analogues.

Potential Causes and Solutions:

  • Incomplete Diazotization: The initial formation of the diazonium salt is a critical step.

    • Troubleshooting: Ensure your sodium nitrite is fresh and dry. The reaction is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt. Monitor the reaction for the disappearance of the starting aniline derivative using Thin Layer Chromatography (TLC).

  • Suboptimal Cyclization Conditions: The subsequent intramolecular cyclization to form the indazole ring is often the most challenging step.

    • Troubleshooting: The Jacobson indazole synthesis, a common method for this transformation, can be sensitive to reaction conditions. The reaction of an o-acetamidophenylacetate with tert-butyl nitrite is one approach. However, this can sometimes lead to side reactions. An alternative is the diazotization of a 2-amino-4,5-dichlorobenzoic acid derivative followed by reduction and cyclization. For halogenated systems, harsher conditions may be necessary, but this can also lead to degradation. A systematic optimization of reaction temperature and time is recommended. Start with milder conditions and gradually increase the temperature if the reaction does not proceed.

  • Side Reactions: The electron-withdrawing nature of the chlorine atoms can promote side reactions.

    • Troubleshooting: The formation of tar-like byproducts is common if the reaction temperature is too high or if the reaction is run for too long. Careful monitoring by TLC is crucial. If significant byproduct formation is observed, consider lowering the reaction temperature and extending the reaction time.

  • Product Precipitation and Isolation: The product, 5,6-dichloro-1H-indazole-3-carboxylic acid, may have limited solubility in the reaction mixture, leading to incomplete reaction or difficult isolation.

    • Troubleshooting: After the reaction is complete, carefully adjust the pH of the solution to precipitate the carboxylic acid product. Ensure the pH is acidic enough to fully protonate the carboxylate. Washing the crude product with cold water can help remove inorganic salts.

Issue 2: Incomplete Esterification or Hydrolysis of the Ester (Step 2 of Two-Step Synthesis)

Question: I am having trouble converting the 5,6-dichloro-1H-indazole-3-carboxylic acid to the methyl ester. My reaction is either incomplete, or I seem to be hydrolyzing my product back to the starting material. What should I do?

Answer:

Esterification is generally a straightforward reaction, but challenges can arise from steric hindrance, moisture, or improper work-up.

Potential Causes and Solutions:

  • Insufficient Acid Catalyst: A common method for this esterification is the Fischer esterification, which is an acid-catalyzed equilibrium reaction.

    • Troubleshooting: Ensure you are using a sufficient amount of a strong acid catalyst, such as sulfuric acid or methanesulfonic acid. A typical procedure involves refluxing the carboxylic acid in methanol with a catalytic amount of the acid.[1]

  • Presence of Water: The Fischer esterification is a reversible reaction. The presence of water will drive the equilibrium back towards the starting carboxylic acid.

    • Troubleshooting: Use anhydrous methanol and ensure your glassware is thoroughly dried. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. The use of a Dean-Stark apparatus to remove water as it is formed can also significantly improve the yield.

  • Reaction Time and Temperature: The reaction may be slow due to the electron-withdrawing nature of the dichlorinated ring system.

    • Troubleshooting: A typical procedure involves heating the reaction mixture at reflux for several hours.[1] Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Work-up Procedure: The work-up is critical to prevent hydrolysis of the newly formed ester.

    • Troubleshooting: After the reaction is complete, the mixture is typically concentrated and then neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate.[1] It is important to perform this neutralization carefully and to immediately extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) to minimize contact with the aqueous base, which can promote hydrolysis.

Issue 3: Formation of N-Alkylated Isomers and Other Byproducts

Question: I am observing multiple spots on my TLC plate after the synthesis, and my final product is difficult to purify. What are these impurities, and how can I avoid them?

Answer:

The formation of isomers and other byproducts is a common problem in indazole synthesis, particularly when using methods that involve alkylation steps or when the reaction conditions are not carefully controlled.

Potential Causes and Solutions:

  • N1 vs. N2 Alkylation: In reactions involving the alkylation of the indazole ring, a mixture of N1 and N2 alkylated isomers can be formed. While the target molecule is an N-unsubstituted indazole, this can be a significant issue in one-step syntheses or if there are subsequent alkylation steps.

    • Troubleshooting: The ratio of N1 to N2 isomers is often dependent on the solvent, base, and alkylating agent used. Generally, polar aprotic solvents like DMF favor N1 alkylation. For the synthesis of the target methyl ester, a two-step approach starting with the carboxylic acid and then performing an esterification generally avoids this issue as the esterification occurs at the carboxyl group, not the nitrogen of the indazole ring.

  • N-Arylated Byproducts: In some synthesis routes, such as the [3+2] cycloaddition, an N-arylated byproduct can form.

    • Troubleshooting: This is often observed when the reaction is scaled up. Careful control of stoichiometry and reaction temperature is crucial. Purification by column chromatography is usually necessary to separate these byproducts.

  • Incomplete Cyclization or Starting Material Contamination: If the initial ring-forming reaction is not complete, the starting materials or intermediates will contaminate the final product.

    • Troubleshooting: As mentioned earlier, monitor the reaction to completion using TLC. Ensure the purity of your starting materials, as impurities can lead to a cascade of side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying the final product, methyl 5,6-dichloro-1H-indazole-3-carboxylate?

A1: Purification is typically achieved through column chromatography on silica gel. A solvent system of hexanes and ethyl acetate is commonly used as the eluent. The polarity of the eluent can be adjusted to achieve optimal separation of the product from any byproducts or unreacted starting materials. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure product.

Q2: How can I monitor the progress of my reactions?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of both the cyclization and esterification steps. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting material, product, and any potential byproducts. Visualizing the spots under UV light is typically effective for these aromatic compounds.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reactions should be performed in a well-ventilated fume hood. Some of the reagents used, such as strong acids and organic solvents, are corrosive and/or flammable. Handle them with care and refer to their Safety Data Sheets (SDS) for specific handling instructions.

Q4: Can I use a different alcohol for the esterification step?

A4: Yes, it is possible to use other alcohols (e.g., ethanol, propanol) for the esterification to produce the corresponding ethyl or propyl esters. The reaction conditions would be similar to those for the methyl ester, although reaction times may need to be adjusted.

Experimental Protocols

The following are generalized protocols that can be adapted for your specific experimental setup. It is crucial to perform small-scale test reactions to optimize conditions before proceeding to a larger scale.

Protocol 1: Two-Step Synthesis

Step 1: Synthesis of 5,6-dichloro-1H-indazole-3-carboxylic acid

A representative procedure based on the Jacobson synthesis:

  • Prepare the N-acetyl derivative of the corresponding 2-amino-4,5-dichlorophenylacetic acid ester or amide.

  • Dissolve the N-acetyl compound in a suitable solvent such as toluene or acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add tert-butyl nitrite.

  • Allow the reaction to stir at low temperature and then warm to room temperature, monitoring by TLC.

  • Upon completion, perform an appropriate work-up, which may involve washing with aqueous solutions to remove impurities.

  • Hydrolyze the resulting ester or amide using a base (e.g., NaOH) to obtain the carboxylic acid.

  • Acidify the solution to precipitate the 5,6-dichloro-1H-indazole-3-carboxylic acid.

  • Filter, wash, and dry the solid product.

Step 2: Esterification to Methyl 5,6-dichloro-1H-indazole-3-carboxylate

  • Suspend 5,6-dichloro-1H-indazole-3-carboxylic acid in anhydrous methanol.

  • Add a catalytic amount of a strong acid (e.g., methanesulfonic acid or sulfuric acid).

  • Heat the mixture to reflux and monitor the reaction by TLC. A typical reaction time is around 5 hours.[1]

  • Once the reaction is complete, cool the mixture and concentrate it under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as dichloromethane.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Step Synthesis

A representative procedure based on diazotization and cyclization:

  • Dissolve the starting material, such as a methyl 2-(2-amino-4,5-dichlorophenyl)acetate, in a suitable organic solvent and glacial acetic acid.

  • Add tert-butyl nitrite or a solution of sodium nitrite in water dropwise at room temperature.

  • Stir the reaction mixture for the required time (typically 0.5-8 hours), monitoring by TLC.[2]

  • Upon completion, perform an aqueous work-up, which may include washing with water and brine.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Data Presentation: Optimizing Reaction Conditions

The following table provides a hypothetical comparison of reaction conditions for the esterification step to illustrate how data can be organized to track optimization efforts.

EntryAcid CatalystReaction Time (h)Temperature (°C)Yield (%)Observations
1H₂SO₄ (0.1 eq)5Reflux75Incomplete conversion observed by TLC.
2H₂SO₄ (0.2 eq)8Reflux85Good conversion, minor byproducts.
3MsOH (0.2 eq)5Reflux90Clean reaction with high conversion.
4H₂SO₄ (0.2 eq)12Reflux82Some degradation observed.

Conclusion

Improving the yield of methyl 5,6-dichloro-1H-indazole-3-carboxylate requires a systematic approach to troubleshooting and optimization. By carefully considering the potential pitfalls in both the indazole ring formation and the esterification steps, and by diligently monitoring your reactions, you can significantly enhance the success of your synthesis. This guide provides a starting point for addressing common issues, but remember that each reaction may have its own unique challenges. We encourage you to use this information as a foundation for your own experimental design and optimization.

References

  • Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. Available from: [Link]

  • Google Patents. Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. CN112778203A.
  • PrepChem. Synthesis of indazole-3-carboxylic acid methyl ester. Available from: [Link]

Sources

Technical Support Center: Optimization and Troubleshooting for the Synthesis of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 5,6-dichloro-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this important heterocyclic intermediate. Indazole derivatives are crucial scaffolds in drug discovery, and mastering their synthesis is key to advancing many research projects.[1][2]

This document moves beyond a simple recitation of steps. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that arise in the laboratory. We will delve into the causality behind experimental choices, providing you with the foundational knowledge to not only execute the synthesis but also to intelligently troubleshoot and optimize it for your specific needs.

Section 1: The Synthetic Strategy - An Overview

The preparation of methyl 5,6-dichloro-1H-indazole-3-carboxylate is typically achieved through a multi-step sequence. A robust and common approach involves the Japp-Klingemann reaction, which constructs the core indazole ring system from an appropriately substituted aniline.[3][4] The overall workflow can be visualized as follows:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Japp-Klingemann Reaction cluster_2 Step 3: Cyclization & Hydrolysis cluster_3 Step 4: Esterification A 3,4-Dichloroaniline B 3,4-Dichlorobenzene- diazonium Chloride A->B  NaNO2, HCl  0-5 °C D Hydrazone Intermediate B->D  Coupling  (Base, e.g., NaOAc) C Ethyl 2-chloro-3-oxobutanoate C->D E Ethyl 5,6-dichloro-1H- indazole-3-carboxylate D->E  Heat / Acid F 5,6-Dichloro-1H-indazole- 3-carboxylic Acid E->F  Saponification  (e.g., NaOH) G Methyl 5,6-dichloro-1H- indazole-3-carboxylate F->G  MeOH, H+ cat.  (e.g., H2SO4)

Caption: General Synthetic Workflow for Methyl 5,6-dichloro-1H-indazole-3-carboxylate.

Section 2: Troubleshooting the Diazotization of 3,4-Dichloroaniline

The formation of a stable diazonium salt is the critical first step. Dichloroanilines can be challenging substrates due to their reduced basicity and poor solubility.[5][6]

Q1: My diazotization of 3,4-dichloroaniline is incomplete or results in a dark, tarry mixture. What's going wrong?

A1: This is a common issue stemming from the low reactivity of the aniline and potential side reactions. Here’s a breakdown of the likely causes and solutions:

  • Cause - Incomplete Dissolution: 3,4-dichloroaniline is sparingly soluble in aqueous acid. If undissolved particles remain, they will not diazotize efficiently, leading to low conversion and potential decomposition of the nitrous acid.

  • Solution - The "Pre-precipitation" Method: For amines that are sparingly soluble in water, a proven technique is to first dissolve the amine in an organic solvent or melt it, then precipitate it as a fine suspension by adding water just before diazotization. This creates a high surface area for the reaction.[7]

  • Cause - Temperature Control Failure: Diazotization is highly exothermic. The temperature must be strictly maintained between 0 and 5 °C. If the temperature rises, the diazonium salt will begin to decompose, leading to phenolic byproducts and nitrogen gas evolution, which contributes to the tarry appearance.

  • Solution - Controlled Reagent Addition: Add the sodium nitrite solution slowly, dropwise, below the surface of the reaction mixture with vigorous stirring to ensure efficient heat dissipation. Use a reliable cooling bath (ice-salt or a cryo-cooler).

  • Cause - Incorrect Stoichiometry/Acid Concentration: Nitrous acid is generated in situ from sodium nitrite and a strong acid (typically HCl or H₂SO₄).[8][9] Insufficient acid will lead to incomplete diazotization and potential side reactions. Excessively concentrated acid can also be problematic for some substrates.

  • Solution - Optimize Acid Equivalents: A common starting point is 2.5 to 3.0 equivalents of strong acid relative to the aniline. The first equivalent forms the aniline salt, and the remainder reacts with sodium nitrite and maintains an acidic environment to stabilize the diazonium salt.

Experimental Protocol: Diazotization of 3,4-Dichloroaniline

  • To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3,4-dichloroaniline (1.0 eq).

  • Add concentrated hydrochloric acid (2.5 eq) and water. Stir to form a slurry.

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the resulting solution at 0-5 °C for an additional 30 minutes. The solution should be clear to pale yellow. This diazonium salt solution is unstable and should be used immediately in the next step.

Section 3: Optimizing the Japp-Klingemann Reaction and Cyclization

This step involves the coupling of the diazonium salt with a β-ketoester to form a hydrazone, which then cyclizes to the indazole core.[4] Success hinges on controlling the pH and suppressing side reactions.

Q2: I'm getting a very low yield in the Japp-Klingemann coupling step. What are the critical parameters to check?

A2: Low yields in this C-C bond-forming reaction are typically related to pH control, the stability of the coupling partners, and the reaction temperature.

  • Cause - Incorrect pH: The Japp-Klingemann reaction requires a mildly acidic to neutral pH (typically 4-6). The active nucleophile is the enolate of the β-ketoester.[3][4] If the solution is too acidic (pH < 4), the enolate concentration is too low for efficient coupling. If it's too basic (pH > 7), the diazonium salt can convert to a non-reactive diazotate species.

  • Solution - Buffered System: The most effective strategy is to add a buffer. Add the diazonium salt solution to a pre-chilled solution of your β-ketoester (e.g., ethyl 2-chloro-3-oxobutanoate) and a base like sodium acetate. The sodium acetate will buffer the strong acid carried over from the diazotization step, maintaining the optimal pH for coupling.[10]

  • Cause - Decomposition of the Diazonium Salt: Even if the diazotization was successful, adding the diazonium salt solution to a warm or improperly prepared coupling mixture can cause it to decompose before it has a chance to react.

  • Solution - Maintain Low Temperature: The coupling reaction should also be performed at low temperatures (0-10 °C). Ensure the receiving flask containing the β-ketoester and buffer is also pre-chilled.

Q3: My reaction produces the expected hydrazone, but the subsequent cyclization to the indazole is inefficient. How can I drive it to completion?

A3: The cyclization is an intramolecular electrophilic aromatic substitution, followed by elimination. It often requires energy input or acid catalysis.

  • Cause - Insufficient Thermal Energy: Many Japp-Klingemann cyclizations do not proceed to completion at room temperature.

  • Solution - Heating: After the initial coupling is complete, gently heating the reaction mixture (e.g., to 60-80 °C) is often sufficient to induce cyclization. The reaction should be monitored by TLC or LC-MS to determine the optimal time and temperature.

  • Cause - Inadequate Acidity for Cyclization: While the initial coupling needs a higher pH, the cyclization step can be facilitated by stronger acid.

  • Solution - Post-Coupling Acidification: Once the hydrazone has formed, carefully acidifying the mixture (e.g., with additional HCl or acetic acid) and heating can promote the ring-closing reaction. This is a common strategy in Fischer indole synthesis, a mechanistically related reaction.[4]

G Start Low Yield in Japp-Klingemann Step Check_pH Is the reaction pH between 4-6? Start->Check_pH Check_Temp Was the reaction kept at 0-10°C? Check_pH->Check_Temp Yes pH_High pH too high/low. Add buffer (e.g., NaOAc). Check_pH->pH_High No Check_Cyclization Is cyclization incomplete? Check_Temp->Check_Cyclization Yes Temp_High Temperature too high. Improve cooling during addition. Check_Temp->Temp_High No Cyclization_Issue Promote cyclization. Heat the reaction mixture or add acid. Check_Cyclization->Cyclization_Issue Yes Success Yield Improved Check_Cyclization->Success No pH_High->Success Temp_High->Success Cyclization_Issue->Success

Caption: Troubleshooting Workflow for the Japp-Klingemann Reaction.

Section 4: Optimizing the Final Esterification

The final step is the conversion of the carboxylic acid to the methyl ester. While seemingly straightforward, the low nucleophilicity of the indazole carboxylate can make this step sluggish.

Q4: Standard Fischer esterification of my 5,6-dichloro-1H-indazole-3-carboxylic acid with methanol and sulfuric acid is very slow and gives low conversion. What are my options?

A4: The electron-withdrawing nature of the dichloro-substituted benzene ring and the indazole system itself reduces the nucleophilicity of the carbonyl oxygen, slowing down the protonation step required for Fischer esterification.

Optimization Strategies for Esterification

MethodReagents & ConditionsAdvantagesDisadvantages
Fischer Esterification (Optimized) Methanol (solvent), H₂SO₄ (cat.), RefluxSimple, inexpensive reagents.Can require long reaction times or high temperatures, potential for side reactions.
Thionyl Chloride 1. SOCl₂, cat. DMF, Reflux2. Add MethanolForms a highly reactive acid chloride intermediate, leading to rapid and high-yield esterification.SOCl₂ is corrosive and moisture-sensitive; generates HCl and SO₂ gas.
Carbodiimide Coupling DCC or EDC, DMAP (cat.), Methanol, CH₂Cl₂Very mild conditions, suitable for sensitive substrates.Reagents are more expensive; produces urea byproducts that must be filtered off.
Alkylation Methyl iodide, K₂CO₃ or Cs₂CO₃, DMFCan be effective, but risks N-alkylation on the indazole ring, leading to a mixture of isomers.[11]Potential for low regioselectivity (N1 vs. N2 methylation).

Recommendation: For robust and high-yielding conversion, the thionyl chloride method is often superior to Fischer esterification for deactivated substrates.

Experimental Protocol: Esterification via Acid Chloride

  • Suspend 5,6-dichloro-1H-indazole-3-carboxylic acid (1.0 eq) in toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours until gas evolution ceases and the solution becomes clear.

  • Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous methanol and stir at room temperature for 1-2 hours.

  • Remove the methanol under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.

Section 5: Purification Strategies

Q5: How can I effectively purify the final product, methyl 5,6-dichloro-1H-indazole-3-carboxylate?

A5: The purification strategy depends on the nature of the impurities.

  • For removing unreacted carboxylic acid: The crude product can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base like saturated sodium bicarbonate solution.[12] The acidic starting material will be extracted into the aqueous layer, while the neutral ester product remains in the organic layer.

  • For removing non-polar impurities: Recrystallization is often the most effective method for obtaining high-purity material. A good starting solvent system to screen would be ethyl acetate/hexanes or ethanol/water.

  • For complex mixtures: If recrystallization is ineffective, silica gel column chromatography is the final option. A gradient elution from hexane to ethyl acetate is typically effective for separating the desired ester from other byproducts.[2]

References

  • How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? - Knowledge - Autech. Available at: [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. - Google Patents.
  • Indazole. - Organic Syntheses Procedure. Available at: [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. - Organic Syntheses Procedure. Available at: [Link]

  • Indazole synthesis. - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. - Der Pharma Chemica. Available at: [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. - Diva-Portal.org. Available at: [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid. - Google Patents.
  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. - Sami Publishing Company. Available at: [Link]

  • What are the special considerations for the Japp-Klingemann reaction? - ResearchGate. Available at: [Link]

  • Japp–Klingemann reaction. - Wikipedia. Available at: [Link]

  • Preparation of 3: 4-Dichloro- and 3: 4: 5-Trichloro-Anilines. - Journal of the Indian Institute of Science. Available at: [Link]

  • Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate. - PMC - NIH. Available at: [Link]

  • Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. - Google Patents.
  • Unusual Behaviour During the Route of a Japp-Klingemann Reaction. - ResearchGate. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. - NIH National Library of Medicine. Available at: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. - PMC - NIH. Available at: [Link]

  • Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate. - PMC - NIH. Available at: [Link]

  • Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone. - Google Patents.
  • Diazotisation. - Organic Chemistry Portal. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. - PubMed. Available at: [Link]

  • Help with Low Yield Synthesis. - Reddit. Available at: [Link]

  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. - MDPI. Available at: [Link]

  • Processes for the diazotization of 2,5-dichloroanilines. - Google Patents.

Sources

Technical Support Center: Troubleshooting Regioselectivity in the Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with regioselectivity during the functionalization of the indazole scaffold. The indazole core is a privileged structure in modern drug discovery, and controlling the position of substitution—particularly at the N1 versus N2 positions—is paramount for modulating pharmacological activity.

This document moves beyond simple protocols to provide in-depth, mechanistically grounded explanations for common regioselectivity issues. By understanding the underlying principles of steric hindrance, electronic effects, and reaction kinetics, you can rationally design experiments to achieve your desired regioisomer with high fidelity.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the N-alkylation of indazoles. Each question is followed by a detailed explanation of the chemical principles at play and a validated protocol to resolve the issue.

Q1: My N-alkylation reaction is yielding an inseparable mixture of N1 and N2 isomers. How can I selectively synthesize the N1-substituted indazole?

Root Cause Analysis: This is the most common issue in indazole chemistry. Direct alkylation of the indazole anion often proceeds with poor selectivity because both nitrogen atoms are nucleophilic.[1][2] Achieving high N1 selectivity typically requires shifting the reaction from simple nucleophilic attack to a kinetically controlled process where the N2 position is temporarily and reversibly blocked.

The most robust strategy involves using a strong, non-nucleophilic base with a small cation (like Na⁺) in a non-polar, aprotic solvent (like THF). This combination promotes the formation of a "tight ion pair." If the indazole substrate has a coordinating group (e.g., an ester, amide, or ketone) at the C3 position, the sodium cation will form a chelate between the N2 nitrogen and the heteroatom of the substituent.[1] This coordination complex sterically encumbers the N2 position, forcing the incoming electrophile to react exclusively at the more accessible N1 site.[1][3]

Logic Diagram: Chelation-Controlled N1-Alkylation

cluster_0 Mechanism Indazole C3-Ester Indazole Base NaH in THF Indazole->Base Deprotonation Intermediate Deprotonated Indazole (Indazolide Anion) Indazole->Intermediate Chelate N2-Na⁺-O=C Chelate (Tight Ion Pair) Intermediate->Chelate Chelation with Na⁺ Electrophile Alkyl Halide (R-X) Chelate->Electrophile SN2 Attack from N1 Product N1-Alkylated Indazole (>95% Selectivity) Chelate->Product Block N2 attack is sterically blocked Chelate->Block

Caption: Chelation of the Na⁺ ion between N2 and a C3-ester directs alkylation to the N1 position.

Solution: Protocol for Highly N1-Selective Alkylation

This protocol is optimized for indazoles bearing a coordinating group at the C3 position.[3]

Protocol 1: Chelation-Controlled N1-Alkylation

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the C3-substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1 M. Stir the solution at room temperature until the indazole is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 5 minutes.

    • Scientist's Note: Vigorous hydrogen gas evolution will be observed. Ensure proper ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The solution may appear as a slurry.

  • Alkylation: Add the alkylating agent (e.g., pentyl bromide, 1.2 equiv) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 50 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N1-alkylated indazole.

Expected Outcomes: Impact of C3-Substituent The choice of the C3-substituent is critical for achieving high N1 selectivity under these conditions.

C3-SubstituentN1:N2 Regioisomeric RatioRationale
-CO₂Me>99:1Strong chelation with ester carbonyl.[3]
-C(O)NH₂>99:1Strong chelation with amide carbonyl.[3]
-C(O)Me>99:1Strong chelation with ketone carbonyl.[3]
-CN1:1.3Poor chelating ability; no selectivity observed.[1]
-H (Unsubstituted)VariesNo chelation possible; mixture is common.
Q2: I need to synthesize the N2-substituted regioisomer, but my standard alkylation methods are non-selective or favor N1. How can I reverse the selectivity?

Root Cause Analysis: Selectively targeting the N2 position requires overcoming the thermodynamic preference for the 1H-indazole tautomer and the N1-substituted product.[4] A highly effective modern approach utilizes specific alkylating agents—alkyl 2,2,2-trichloroacetimidates—under acidic conditions.[5]

The mechanism hinges on the relative stability of the two indazole tautomers. The 1H-indazole is significantly more stable (by ~4.5 kcal/mol) than the 2H-indazole tautomer.[5]

  • N2-Alkylation Path: The abundant and stable 1H-tautomer can directly attack the activated electrophile using the N2 lone pair.

  • N1-Alkylation Path: For the N1 nitrogen to act as a nucleophile, the indazole must first tautomerize to the high-energy 2H-form.

This initial energy penalty for tautomerization makes the overall activation energy for the N1-alkylation pathway significantly higher than that for the N2 pathway.[5] Consequently, the reaction proceeds selectively through the lower-energy N2-alkylation transition state.

Logic Diagram: Tautomer-Dependent N2-Alkylation

cluster_1 Reaction Pathways Tautomer1H 1H-Indazole (Low Energy, Abundant) Tautomer2H 2H-Indazole (High Energy, Rare) Tautomer1H->Tautomer2H Tautomerization (High Energy Cost) TS_N2 N2-Alkylation TS (Lower ΔG‡) Tautomer1H->TS_N2 Direct Attack from N2 TS_N1 N1-Alkylation TS (Higher ΔG‡) Tautomer2H->TS_N1 Attack from N1 Electrophile Activated Trichloroacetimidate Product_N2 N2-Alkylated Product (Major) TS_N2->Product_N2 Product_N1 N1-Alkylated Product (Minor/Not Observed) TS_N1->Product_N1

Caption: N2-alkylation proceeds from the stable 1H-tautomer via a lower energy barrier.

Solution: Protocol for Highly N2-Selective Alkylation

This protocol is broadly applicable to a wide range of 1H-indazoles and alkyl 2,2,2-trichloroacetimidates.[5]

Protocol 2: Acid-Catalyzed N2-Alkylation

  • Preparation: To a vial equipped with a stir bar, add the 1H-indazole (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.5 equiv).

    • Scientist's Note: The trichloroacetimidate can be prepared from the corresponding alcohol and trichloroacetonitrile.

  • Solvent Addition: Add an anhydrous, non-coordinating solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to achieve a concentration of 0.2 M.

  • Catalyst Addition: Add a solution of trifluoromethanesulfonic acid (TfOH, 0.1 equiv) in the reaction solvent dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature or gently heat to 40-60 °C if the reaction is sluggish (e.g., with azaindazoles).[5] Monitor by TLC or LC-MS until the starting material is consumed (typically 1-16 hours).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N2-alkylated indazole. In many cases, no N1-isomer is observed.[5]

Frequently Asked Questions (FAQs)

FAQ 1: How do substituents on the indazole's benzene ring influence N1/N2 regioselectivity?

Substituents on the carbocyclic ring primarily exert steric and electronic effects.

  • Steric Effects: A bulky substituent at the C7 position (adjacent to N1) will sterically hinder the N1 nitrogen. This can dramatically favor N2 alkylation, even under conditions that would normally produce the N1 isomer. For example, using the NaH/THF protocol on a 7-nitroindazole results in ≥96% selectivity for the N2 product due to steric clash at the N1 position.[3]

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the benzene ring increase the acidity of the N-H proton, making deprotonation easier. They also decrease the nucleophilicity of both nitrogens, but this effect is often secondary to the steric and chelation factors discussed above.

FAQ 2: Is there a general rule for how solvent and base choice affects the N1:N2 ratio?

Yes, the interplay between the solvent and the base's counterion is a key determinant.

  • Non-polar Solvents (THF, Dioxane) + Small Cations (Li⁺, Na⁺): This combination promotes tight ion pairs . The cation is closely associated with the indazolide anion. This is the ideal scenario for chelation-controlled N1-alkylation if a C3-coordinating group is present.[1][3]

  • Polar Aprotic Solvents (DMF, DMSO) + Large Cations (K⁺, Cs⁺): This combination favors solvent-separated ion pairs . The solvent molecules solvate the cation, creating a "freer" and more reactive indazolide anion. In this state, the reaction outcome is often a mixture, governed by the intrinsic nucleophilicity and steric accessibility of the two nitrogen atoms, leading to lower regioselectivity.[3]

FAQ 3: Can I avoid post-synthesis alkylation altogether by controlling regioselectivity during ring formation?

Absolutely. This is often a superior strategy in process chemistry. Instead of alkylating a pre-formed indazole, you can build the indazole ring using an already N-substituted starting material. For example, reacting an ortho-haloaryl ketone with an N-alkylhydrazine in a palladium- or copper-catalyzed cyclization will directly and unambiguously yield the N1-alkylated indazole.[3][4] This approach completely circumvents the issue of N1/N2 isomer mixtures.

References

  • White, K. N., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

  • Various Authors. (2010-2024). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Dong, L., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • Alam, S., & Keeting, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

  • White, K. N., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]

  • Various Authors. (2000-2024). 2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Alam, S., & Keeting, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

  • Bar-Haim, G., et al. (2003). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

stability of methyl 5,6-dichloro-1H-indazole-3-carboxylate in acidic or basic media

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with methyl 5,6-dichloro-1H-indazole-3-carboxylate. Here, we address common questions and troubleshooting scenarios related to the stability of this compound in acidic and basic media, providing insights grounded in chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: I am using methyl 5,6-dichloro-1H-indazole-3-carboxylate as a starting material for N-alkylation with a strong base like sodium hydride (NaH). Why am I seeing low yields and the formation of a new, more polar compound on my TLC plate?

A1: The primary issue you are likely encountering is the base-mediated hydrolysis of the methyl ester. Methyl 5,6-dichloro-1H-indazole-3-carboxylate is susceptible to saponification (ester hydrolysis) in the presence of strong bases.[1] The "new, more polar compound" is almost certainly the corresponding carboxylic acid, 5,6-dichloro-1H-indazole-3-carboxylic acid.

Causality Explained: The reaction mechanism involves the nucleophilic attack of a hydroxide ion (present from trace water in your solvent or generated from the base) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide ion and forming the carboxylate salt. Upon acidic workup, this is protonated to the carboxylic acid. The carboxylic acid is significantly more polar than the starting ester, which explains its lower retention factor (Rf) on a normal-phase TLC plate.

Troubleshooting Recommendations:

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use freshly distilled solvents and dry glassware.

  • Non-Nucleophilic Base: If possible, consider using a non-nucleophilic base for the deprotonation of the indazole nitrogen. However, for N-alkylation, a strong base is often required.[1]

  • Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of the competing hydrolysis reaction.

  • Order of Addition: Add the alkylating agent as soon as possible after the deprotonation of the indazole to favor the desired N-alkylation over ester hydrolysis.

Q2: I need to remove a protecting group from another part of my molecule using acidic conditions. How stable is the methyl 5,6-dichloro-1H-indazole-3-carboxylate moiety to acid?

A2: While esters are generally more stable in acidic media compared to basic media, they are still susceptible to acid-catalyzed hydrolysis, especially in the presence of water and at elevated temperatures. The reaction is typically slower than base-catalyzed hydrolysis.

Causality Explained: Acid-catalyzed ester hydrolysis proceeds via protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is a reversible equilibrium-driven process. To drive the reaction towards the carboxylic acid, an excess of water is usually required.

Troubleshooting Recommendations:

  • Forced Degradation Study: It is highly recommended to perform a preliminary forced degradation study to determine the stability of your specific compound under your proposed acidic conditions.[2][3] A general protocol is provided below.

  • Anhydrous Acidic Conditions: If your deprotection chemistry allows, use anhydrous acidic conditions (e.g., HCl in dioxane) to minimize water-driven hydrolysis.

  • Monitor Reaction Progress: Closely monitor the reaction by HPLC or TLC to track the consumption of your starting material and the potential formation of the carboxylic acid byproduct.

Q3: What are the expected degradation products of methyl 5,6-dichloro-1H-indazole-3-carboxylate in acidic and basic media?

A3: The primary degradation product in both acidic and basic media is expected to be 5,6-dichloro-1H-indazole-3-carboxylic acid via the hydrolysis of the methyl ester.

In more forcing conditions (e.g., high heat, extreme pH), further degradation of the indazole ring itself could occur, but this is less likely under typical synthetic or purification conditions. The dichloro-substitution on the benzene ring is generally stable.

Troubleshooting Guide: Stability and Degradation

Symptom/Observation Potential Cause Recommended Action
Appearance of a new, more polar spot on TLC/HPLC during a basic reaction.Base-catalyzed hydrolysis of the methyl ester.Confirm the identity of the byproduct by co-spotting with a standard of the corresponding carboxylic acid or by LC-MS. Optimize reaction conditions (anhydrous, lower temperature).
Low recovery of material after aqueous basic workup.The product of hydrolysis (the carboxylate) is soluble in the aqueous basic layer.During workup, after separating the organic layer, acidify the aqueous layer to a pH of ~2-3 and extract with an organic solvent (e.g., ethyl acetate) to recover the 5,6-dichloro-1H-indazole-3-carboxylic acid.
Gradual appearance of a new peak in HPLC stability studies under acidic conditions.Acid-catalyzed hydrolysis of the methyl ester.Quantify the rate of degradation to determine if it is acceptable for your experimental timeframe. Consider alternative, non-acidic reaction conditions if the degradation is significant.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for assessing the stability of methyl 5,6-dichloro-1H-indazole-3-carboxylate.[2][4]

Objective: To determine the degradation profile of the compound under acidic and basic stress conditions.

Materials:

  • Methyl 5,6-dichloro-1H-indazole-3-carboxylate

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of methyl 5,6-dichloro-1H-indazole-3-carboxylate in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acidic Stress:

    • In a vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Keep the vial at room temperature.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Stress:

    • In a vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Keep the vial at room temperature.

    • At the same specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute for HPLC analysis.

  • Control Sample: Mix 1 mL of the stock solution with 1 mL of water and analyze at the same time points.

  • HPLC Analysis:

    • Analyze all samples by a stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.

    • Calculate the percentage of degradation at each time point.

Degradation Pathways

The following diagrams illustrate the primary degradation pathway for methyl 5,6-dichloro-1H-indazole-3-carboxylate.

G cluster_base Base-Catalyzed Hydrolysis start_base Methyl 5,6-dichloro-1H-indazole-3-carboxylate intermediate_base Tetrahedral Intermediate start_base->intermediate_base + OH⁻ product_base 5,6-dichloro-1H-indazole-3-carboxylate (Salt) intermediate_base->product_base - CH₃O⁻

Caption: Base-catalyzed ester hydrolysis mechanism.

G cluster_acid Acid-Catalyzed Hydrolysis start_acid Methyl 5,6-dichloro-1H-indazole-3-carboxylate intermediate_acid Protonated Ester start_acid->intermediate_acid + H⁺ intermediate_acid2 Tetrahedral Intermediate intermediate_acid->intermediate_acid2 + H₂O product_acid 5,6-dichloro-1H-indazole-3-carboxylic Acid intermediate_acid2->product_acid - CH₃OH - H⁺

Caption: Acid-catalyzed ester hydrolysis mechanism.

References

  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry. Available at: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Knowledge. (2024, March 12). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? Available at: [Link]

  • Doi, T., et al. (2018). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1865–1868. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available at: [Link]

  • Kang, W., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2257. Available at: [Link]

  • MDPI. (n.d.). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Available at: [Link]

  • ResearchGate. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF. Available at: [Link]

  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(1), 59-68. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

  • ResearchGate. (n.d.). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies | Request PDF. Available at: [Link]

  • PubMed. (n.d.). Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA. Available at: [Link]

  • YouTube. (2022, July 7). How to Conduct Forced Degradation Study for Drug Product as per ANVISA? Available at: [Link]

  • ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022, November 30). Forced Degradation – A Review. Available at: [Link]

Sources

Technical Support Center: Stability and Degradation of Halogenated Indazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for halogenated indazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing these important molecules. Halogenated indazoles are prevalent scaffolds in medicinal chemistry, found in a range of therapeutics including kinase inhibitors.[1] Understanding their stability and degradation is critical for ensuring the safety, efficacy, and quality of these drug substances and products.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs): Understanding Degradation Pathways

This section addresses common questions regarding the degradation of halogenated indazole compounds, providing insights into the primary degradation routes and the factors influencing them.

Q1: What are the most common degradation pathways for halogenated indazole compounds?

A1: Halogenated indazole compounds are susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. The specific pathway and the extent of degradation depend on the structure of the indazole core, the nature and position of the halogen substituent, and the environmental conditions.[]

  • Hydrolytic Degradation: This involves the reaction of the compound with water and can be catalyzed by acidic or basic conditions. Amide or other labile functional groups attached to the indazole ring are common sites of hydrolysis.[3] The indazole ring itself can also undergo hydrolysis under harsh conditions. For instance, the drug Axitinib has been shown to be unstable in both acidic and alkaline conditions.[4]

  • Oxidative Degradation: This pathway is often initiated by exposure to peroxides, atmospheric oxygen, or other oxidizing agents. The sulfur-containing moieties, if present, are particularly susceptible to oxidation, forming sulfoxides and sulfones.[5] The indazole ring itself can also be oxidized. Axitinib, for example, has been found to be unstable under oxidative conditions.[5]

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation. The energy from light can lead to cleavage of chemical bonds and the formation of reactive intermediates, resulting in a variety of degradation products.[] Pazopanib is a notable example of a halogenated indazole compound that is susceptible to photolytic degradation when in solution.[6][7]

Q2: How does the type of halogen (F, Cl, Br, I) influence the degradation of indazole compounds?

A2: The nature of the halogen substituent can significantly impact the degradation profile of an indazole compound. The electronegativity and the strength of the carbon-halogen bond play crucial roles. For instance, the photostability of halogenated aromatic compounds can be influenced by the halogen present.[8] While specific studies on halogenated indazoles are limited, general principles suggest that iodo-substituted compounds may be more prone to photolytic dehalogenation than their chloro- or fluoro- counterparts due to the weaker C-I bond. The electronic effects of the halogen (inductive vs. resonance) can also influence the reactivity of the indazole ring towards hydrolytic and oxidative degradation.[9]

Q3: What are some known degradation products of halogenated indazole-containing drugs?

A3: Forced degradation studies on approved drugs provide valuable insights into potential degradation products.

  • Axitinib: This chloroindazole derivative is known to degrade under oxidative and photolytic conditions to form products such as sulfoxide, sulfone, isomeric impurities, and dimer impurities.[5]

  • Pazopanib: This drug, which also contains a chloroindazole moiety, degrades under photolytic conditions to produce at least six different transformation products.[7] One of these has been identified as a potential genotoxic impurity, while others with a sulfonamide group may be hepatotoxic.[7]

  • Lonidamine: This dichlorobenzyl-indazole derivative is sensitive to light, especially high-energy light with wavelengths shorter than 320 nm.[10] Its degradation can lead to the formation of indazole-3-carboxylic acid (ICA) and other photoproducts.[10]

Q4: Are there any general strategies to prevent the degradation of halogenated indazole compounds during storage and handling?

A4: Yes, understanding the degradation liabilities of your compound is the first step. Based on the likely degradation pathways, the following precautions can be taken:

  • Protection from Light: For photolabile compounds like Pazopanib and Lonidamine, storage in amber vials or light-resistant containers is essential.[6][10]

  • Control of pH: If your compound is susceptible to hydrolysis, maintaining a stable pH in solutions is critical. Buffering solutions to an optimal pH where the compound exhibits maximum stability is recommended.

  • Inert Atmosphere: For compounds prone to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) can minimize degradation. The use of antioxidants in formulations may also be considered.

  • Temperature Control: Thermal degradation can be minimized by storing compounds at recommended temperatures, which may include refrigeration or freezing for particularly labile molecules.[11]

Troubleshooting Guide for Experimental Work

This section provides practical advice for troubleshooting common issues encountered during the analysis of halogenated indazole compounds and their degradation products.

Issue 1: Inconsistent results in stability studies.
Possible Cause Troubleshooting Steps
Inadequate control of experimental conditions. Ensure precise control of temperature, humidity, and light exposure. Use calibrated equipment and validated environmental chambers.
Variability in sample preparation. Standardize all sample preparation steps, including solvent composition, concentration, and handling time.
Interaction with container/closure system. Investigate potential leaching from or adsorption to container surfaces. Use inert materials where possible.
Issue 2: Difficulty in separating the parent compound from its degradation products by HPLC.
Possible Cause Troubleshooting Steps
Suboptimal mobile phase composition. Systematically vary the mobile phase composition (organic solvent ratio, pH of the aqueous phase) to improve resolution. Consider using a gradient elution.
Inappropriate column chemistry. If using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which may offer different selectivity for the parent compound and its more polar degradants.
Peak tailing. Peak tailing for basic indazole compounds can occur due to interaction with residual silanols on the silica support. Try adding a small amount of a basic modifier like triethylamine to the mobile phase or use a base-deactivated column.[12][13]
Issue 3: Unable to identify unknown peaks in the chromatogram.
Possible Cause Troubleshooting Steps
Lack of structural information from the detector. Couple your HPLC system to a mass spectrometer (LC-MS). High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the unknown degradants.[3]
Co-eluting peaks. Optimize the HPLC method to achieve baseline separation of all peaks. If co-elution persists, LC-MS/MS can be used to obtain fragment ion spectra of each component, aiding in their individual identification.[14][15]
Complex fragmentation patterns. Isolate the unknown degradation product using preparative HPLC and perform structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.[5][15]

Experimental Protocols and Data

To aid in your experimental design, this section provides example protocols for forced degradation studies and a stability-indicating HPLC method.

Forced Degradation Studies Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[14]

1. Acid and Base Hydrolysis:

  • Procedure: Dissolve the halogenated indazole compound in a suitable solvent (e.g., acetonitrile or methanol) and add an equal volume of 0.1 M HCl or 0.1 M NaOH. Heat the solutions at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for HPLC analysis.

  • Causality: This protocol simulates the effect of acidic or basic environments on the compound, promoting hydrolysis of labile functional groups.

2. Oxidative Degradation:

  • Procedure: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% or 30%). Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a set time. Analyze aliquots by HPLC at different time intervals.

  • Causality: Hydrogen peroxide is a common oxidizing agent that can mimic oxidative stress, leading to the formation of N-oxides, sulfoxides, or other oxidation products.[16]

3. Thermal Degradation:

  • Procedure: Expose the solid compound to dry heat (e.g., 80°C) for an extended period. Also, prepare a solution of the compound and expose it to the same temperature. Analyze samples at various time points.

  • Causality: This tests the compound's stability at elevated temperatures, which can occur during manufacturing or storage.

4. Photolytic Degradation:

  • Procedure: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a xenon lamp) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC at different time points.

  • Causality: This protocol assesses the compound's susceptibility to degradation upon exposure to light, a common environmental stressor.[6]

Example Stability-Indicating HPLC Method for a Halogenated Indazole Compound (Axitinib)

This method is an example and may require optimization for different halogenated indazole compounds.

Parameter Condition
Column Altima C18 (150 x 4.6 mm, 5 µm)[14]
Mobile Phase Acetonitrile and KH2PO4 buffer (60:40, v/v)[14]
Flow Rate 1.0 mL/min[14]
Column Temperature 30°C[14]
Detection Wavelength 338 nm[14]
Injection Volume 10 µL
Retention Time (Axitinib) ~4.27 min[14]

Rationale for Method Parameters:

  • C18 Column: A C18 column is a good starting point for the separation of many small molecule drugs due to its hydrophobic nature.

  • Acetonitrile/Buffer Mobile Phase: The combination of an organic solvent (acetonitrile) and an aqueous buffer allows for the manipulation of retention and peak shape. The buffer controls the pH, which is important for ionizable compounds like indazoles.

  • UV Detection: Many indazole compounds have a strong UV chromophore, making UV detection a suitable and robust method for quantification. The specific wavelength should be chosen at the absorbance maximum of the analyte.

Visualizing Degradation and Workflows

Generalized Degradation Pathways

The following diagram illustrates the common degradation pathways for a hypothetical halogenated indazole compound.

parent Halogenated Indazole hydrolysis Hydrolysis Products (e.g., de-alkylated, amide cleavage) parent->hydrolysis  H₂O / H⁺ or OH⁻ oxidation Oxidation Products (e.g., N-oxides, sulfoxides) parent->oxidation  [O] (e.g., H₂O₂) photolysis Photodegradation Products (e.g., dehalogenated, rearranged) parent->photolysis  hν (UV/Vis Light) start Unknown Peak Detected in HPLC lcms Perform LC-MS Analysis start->lcms hrms Obtain Accurate Mass (HRMS) lcms->hrms msms Acquire MS/MS Fragmentation Data lcms->msms formula Propose Elemental Formula hrms->formula propose Propose Structure of Degradant formula->propose compare Compare Fragmentation with Parent Drug msms->compare compare->propose isolate Isolate Degradant (Prep-HPLC) propose->isolate nmr Characterize by NMR isolate->nmr confirm Confirm Structure nmr->confirm

Sources

Technical Support Center: Scaling the Synthesis of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of methyl 5,6-dichloro-1H-indazole-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to a larger scale. The indazole scaffold is a critical pharmacophore in numerous drug discovery programs, and mastering its synthesis is key to advancing research.[1][2][3] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address specific experimental issues.

Section 1: Synthesis and Scale-Up Overview

The synthesis of methyl 5,6-dichloro-1H-indazole-3-carboxylate typically involves a multistep sequence. A common and effective strategy is the cyclization of a substituted hydrazone precursor, which can be derived from a corresponding dichlorinated benzaldehyde or ketone. While effective at the milligram-to-gram scale, this process presents challenges in heat management, byproduct formation, and purification as the batch size increases.[4][5]

Below is a generalized workflow illustrating the key transformations.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Core Ring Formation cluster_2 Step 3: Final Modification & Purification A Starting Material (e.g., 2-amino-4,5-dichlorobenzaldehyde) B Hydrazone Formation (Reaction with Hydrazine derivative) A->B Condensation C Intramolecular Cyclization (e.g., Cu-mediated Ullmann-type reaction) B->C N-N Bond Formation D Crude 5,6-dichloro-1H- indazole-3-carboxylic acid/ester C->D E Esterification (if necessary) D->E F Purification (Recrystallization / Chromatography) E->F G Final Product: Methyl 5,6-dichloro-1H- indazole-3-carboxylate F->G

Caption: Generalized workflow for indazole synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield from ~85% at the 1g scale to ~60% at the 100g scale. What is the most common cause?

A: This is a classic scale-up challenge often linked to mass and heat transfer limitations.[4] On a small scale, reactions heat and cool quickly and evenly. At a larger scale, inefficient stirring can create localized hot spots, leading to thermal decomposition of intermediates or the formation of byproducts. Furthermore, the rate of reagent addition becomes much more critical for controlling reaction exotherms.

Q2: What are the primary byproducts to watch for during the cyclization step?

A: During cyclization, particularly in copper-catalyzed variants, common byproducts include dimers from intermolecular coupling, starting material from incomplete conversion, and potentially de-halogenated species if the reaction is run for too long or at too high a temperature.[2] Analytical monitoring by TLC or LC-MS is crucial to identify the impurity profile. For example, a common byproduct in similar syntheses is the formation of an N-deacylated and then N-arylated product.[4]

Q3: Is column chromatography a viable purification strategy at a multi-kilogram scale?

A: While technically possible, large-scale chromatography is expensive, solvent-intensive, and often impractical in a manufacturing setting. The primary goal of process development should be to optimize the reaction conditions to the point where the product can be isolated with high purity via direct crystallization or a simple trituration/reslurry.[4]

Q4: What are the key safety concerns for this synthesis at scale?

A: The primary concerns involve:

  • Hydrazine Derivatives: Many hydrazine precursors are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Exothermic Reactions: The cyclization step can be highly exothermic. A robust reactor cooling system and controlled addition of reagents are non-negotiable. A reaction calorimetry study is highly recommended before scaling.

  • Copper Catalysts: While less toxic than other heavy metals, copper dust can be harmful if inhaled. Waste streams containing copper must be handled according to environmental regulations.

Section 3: Detailed Troubleshooting Guides

Issue 1: Incomplete Hydrazone Formation (Step 1)

Q: Our condensation reaction to form the hydrazone precursor stalls at ~80% conversion, even with extended reaction times. How can we drive it to completion?

A: Incomplete hydrazone formation is typically an equilibrium problem or an issue of reagent deactivation.

  • Causality: The reaction is a reversible condensation that produces water. On a larger scale, this water can accumulate and push the equilibrium back towards the starting materials.

  • Troubleshooting Steps:

    • Water Removal: Implement azeotropic water removal using a Dean-Stark trap if the solvent is appropriate (e.g., toluene). This is the most effective method for driving the equilibrium forward at scale.

    • Acid Catalysis: Ensure an appropriate amount of acid catalyst (e.g., acetic acid) is used. The optimal catalyst loading may need to be re-evaluated at a larger scale.

    • Reagent Stoichiometry: A slight excess (1.1-1.2 equivalents) of the hydrazine component can help push the reaction to completion.

    • Temperature Control: Ensure the reaction temperature is optimal. Too low, and the reaction rate is slow; too high, and you risk decomposition of the starting materials or product.

Issue 2: Low Yield and Byproduct Formation in Cyclization (Step 2)

Q: The copper-mediated cyclization is giving a complex mixture of products, with our desired indazole being a minor component. What parameters should we investigate?

A: This points to non-optimal reaction conditions for the crucial N-N bond formation. The choice of catalyst, base, solvent, and temperature is paramount.[1][5]

  • Causality: The base's strength and solubility, the copper catalyst's oxidation state and ligands, and the reaction temperature all interact to control the rate of the desired intramolecular reaction versus undesired intermolecular side reactions.

  • Troubleshooting Workflow:

G Start Low Yield in Cyclization Base 1. Evaluate Base - Is it too strong/nucleophilic? - Is it soluble enough? Start->Base Copper 2. Check Copper Source - Try CuI, Cu(OAc)₂, or other sources. - Consider ligand effects. Start->Copper Temp 3. Optimize Temperature - Run at lower temp for longer? - Is temp control adequate? Start->Temp Solvent 4. Re-screen Solvent - Polar aprotic (DMF, DMSO)? - Check for reagent stability. Start->Solvent Result Optimized Conditions Base->Result Copper->Result Temp->Result Solvent->Result

Caption: Troubleshooting logic for the cyclization step.

  • Detailed Recommendations:

    • Base Selection: An overly strong or nucleophilic base can lead to side reactions. Switch from a strong base like potassium tert-butoxide to a milder, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The base's stoichiometry is also critical.[5]

    • Catalyst System: If using CuI, ensure it is fresh and not oxidized. Screen other copper sources like Cu(OAc)₂. Sometimes, the addition of a ligand like L-proline can accelerate the desired reaction and improve yields.[6]

    • Temperature Management: High temperatures often favor byproduct formation. Attempt the reaction at a lower temperature (e.g., 80-100 °C instead of 120 °C) for a longer duration. This requires careful monitoring to ensure the reaction proceeds.

Issue 3: Purification and Isolation Challenges (Step 3)

Q: Our final product, methyl 5,6-dichloro-1H-indazole-3-carboxylate, is an oil or a low-melting solid that is difficult to handle and purify by recrystallization. What can we do?

A: This is a common physical property challenge. The goal is to find conditions that yield a stable, crystalline solid.

  • Causality: The presence of residual solvents or minor impurities can inhibit crystallization, causing the product to "oil out." The inherent properties of the molecule may also favor a non-crystalline state.

  • Troubleshooting Steps:

    • Solvent Screening for Recrystallization: Conduct a systematic solvent screen. Use a binary solvent system, such as isopropanol/water, ethyl acetate/heptane, or toluene/heptane. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

    • Anti-Solvent Precipitation: Dissolve the crude product in a good solvent (e.g., ethyl acetate) and then slowly add an anti-solvent (e.g., heptane) until turbidity is observed. Cool the mixture slowly to induce crystallization.

    • Seed Crystals: If you have a small amount of pure, crystalline material, use it to seed the supersaturated solution. This provides a template for crystal growth.

    • pH Adjustment during Workup: Ensure the aqueous workup is consistent. Sometimes, the protonation state of the indazole nitrogen can affect its physical properties. Washing with a saturated sodium bicarbonate solution followed by a water wash is standard practice.[4]

Section 4: Recommended Protocol & Data

This protocol is a baseline procedure for the cyclization and esterification steps, which are often the most challenging to scale.

Experimental Protocol: Copper-Catalyzed Cyclization
  • Reactor Setup: Charge a clean, dry, jacketed glass reactor with the hydrazone precursor (1.0 eq) and potassium carbonate (2.5 eq).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Solvent & Catalyst Addition: Add degassed dimethylformamide (DMF, 5-10 volumes) followed by Copper(I) Iodide (0.1 eq).

  • Heating: Begin agitation and heat the reactor jacket to 110 °C.

  • Reaction Monitoring: Hold at temperature for 12-24 hours. Monitor the reaction progress by taking samples for LC-MS analysis every 4 hours until the starting material is consumed (<1%).

  • Workup: Cool the reaction to room temperature. Add ethyl acetate and water. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Separate the organic layer.

  • Washes: Wash the organic layer sequentially with 10% aqueous ammonia (to remove residual copper), water, and brine.

  • Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude indazole product.

Data Comparison: Scale-Up Parameters
ParameterLab Scale (5g)Pilot Scale (500g)Key Considerations for Scale-Up
Reaction Vessel 100 mL Round Bottom Flask10 L Jacketed ReactorSurface-to-volume ratio decreases; heat transfer is less efficient.
Agitation Magnetic Stir BarOverhead Mechanical StirrerEnsure efficient mixing to prevent hot spots and maintain slurry suspension.
Heating Heating MantleJacket with Thermal FluidPrecise temperature control is critical. Avoid direct, high-temperature heating.
Reagent Addition All at onceSlow subsurface additionControl exotherms and maintain a safe temperature profile.
Reaction Time 8 hours16 hoursReactions may appear slower due to mixing and heat transfer limitations.
Typical Yield 85%65-75%Yield loss can be due to longer exposure to heat and increased byproduct formation.
Purification ChromatographyRecrystallizationDevelop a robust crystallization method to avoid chromatography.

References

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid.
  • INDAZOLE. Organic Syntheses. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Bioorganic Chemistry. [Link]

  • Synthesis of 1H-indazole derivatives. ResearchGate. [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData. [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Cu-Mediated Cyclization to Form 1H-Indazoles. Synfacts. [Link]

  • INDAZOLE. Organic Syntheses. [Link]

  • The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). ResearchGate. [Link]

Sources

methods for removing stubborn impurities from methyl 5,6-dichloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of methyl 5,6-dichloro-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. We provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations.

Introduction: The Challenge of Purity

Methyl 5,6-dichloro-1H-indazole-3-carboxylate is a key building block in the synthesis of various pharmacologically active molecules. However, its preparation is often plagued by the formation of stubborn impurities that co-elute or co-crystallize with the desired product, complicating downstream applications. This guide will address the most frequently encountered purification hurdles and provide robust solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common stubborn impurities in the synthesis of methyl 5,6-dichloro-1H-indazole-3-carboxylate?

A1: The most prevalent and challenging impurities are typically:

  • N2-alkylated regioisomer: Formation of the undesired methyl 5,6-dichloro-2H-indazole-3-carboxylate isomer is a common issue in the alkylation of the indazole core.[1][2][3] These isomers often exhibit very similar polarities, making their separation by standard chromatography difficult.

  • Unreacted starting materials: Depending on the synthetic route, residual starting materials such as substituted anilines or hydrazones can persist.

  • Hydrolysis product: The corresponding carboxylic acid, 5,6-dichloro-1H-indazole-3-carboxylic acid, can be present due to hydrolysis of the methyl ester during workup or purification.[1]

  • Byproducts from side reactions: The Japp-Klingemann reaction, a common method for indazole synthesis, can sometimes yield side products that require removal.

Q2: How can I quickly assess the purity of my sample and identify the main impurities?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying impurities and resolving closely related compounds.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the main product and any significant impurities. Heteronuclear Multiple Bond Correlation (HMBC) NMR can be particularly useful in distinguishing between N1 and N2 isomers.[2][3]

Troubleshooting Guides

Issue 1: Presence of the N2-Alkylated Regioisomer

The formation of the N2-alkylated isomer is a frequent complication. The thermodynamic stability of the 1H-indazole tautomer is generally higher than the 2H-tautomer, but kinetic factors during alkylation can lead to mixtures.[2][3]

Root Cause Analysis:
  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N1/N2 ratio. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1 alkylation for many indazole derivatives.[2][3] Conversely, conditions that promote solvent-separated ion pairs, such as using DMF as a solvent, may decrease N1 selectivity.[2]

  • Steric and Electronic Effects: The substituents on the indazole ring can influence the site of alkylation.

Troubleshooting Workflow: Separation of N1 and N2 Isomers

start Crude product containing N1 and N2 isomers flash_chrom Initial Purification: Flash Column Chromatography start->flash_chrom pure_n1 Pure N1 Isomer flash_chrom->pure_n1 Successful Separation mixed_fractions Mixed Fractions flash_chrom->mixed_fractions Co-elution recrystallization Fractional Recrystallization prep_hplc Preparative HPLC recrystallization->prep_hplc Impure Mother Liquor recrystallization->pure_n1 Selective Crystallization of N1 prep_hplc->pure_n1 pure_n2 Isolated N2 Isomer prep_hplc->pure_n2 mixed_fractions->recrystallization

Caption: Decision workflow for separating N1 and N2 isomers.

Detailed Protocols:

Protocol 1: Optimized Flash Column Chromatography

  • TLC Analysis: Carefully select a solvent system that provides the best possible separation between the two isomers on a TLC plate. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Preparation: Use a high-quality silica gel with a small particle size for better resolution. Pack a long, thin column to maximize the separation distance.

  • Elution: Employ a shallow gradient of the eluting solvent. A slow increase in polarity is crucial for resolving compounds with similar Rf values.

  • Fraction Collection: Collect small fractions and analyze them by TLC or HPLC to identify pure fractions and those containing mixtures.

Protocol 2: Fractional Recrystallization

If column chromatography fails to provide complete separation, fractional recrystallization can be effective.

  • Solvent Screening: Test a variety of solvents and solvent mixtures to find a system where the desired N1 isomer has lower solubility than the N2 isomer at room temperature or below. A patent for separating substituted indazole isomers suggests using mixed solvents like acetone/water, ethanol/water, or methanol/water.[7]

  • Procedure:

    • Dissolve the mixture of isomers in the minimum amount of the hot solvent system.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator.

    • The less soluble isomer (ideally the desired N1 product) should crystallize out first.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.

    • Analyze the purity of the crystals and the mother liquor by HPLC.

    • Repeat the process with the mother liquor to recover more product if necessary.

Issue 2: Presence of the Carboxylic Acid Hydrolysis Product

Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur during aqueous workups, especially under basic conditions, or during prolonged storage.

Root Cause Analysis:
  • pH of Workup: Exposure to acidic or basic aqueous solutions can catalyze hydrolysis.

  • Reaction Conditions: If the synthesis involves steps with water and elevated temperatures, hydrolysis can be a side reaction.

Troubleshooting Workflow: Removal of Acidic Impurity

start Crude product containing carboxylic acid impurity extraction Liquid-Liquid Extraction start->extraction chromatography Silica Gel Plug Filtration start->chromatography Alternative Method pure_product Pure Methyl Ester extraction->pure_product Organic Phase acid_impurity Isolated Carboxylic Acid extraction->acid_impurity Aqueous Phase chromatography->pure_product

Caption: Methods for removing the carboxylic acid impurity.

Detailed Protocols:

Protocol 3: Basic Liquid-Liquid Extraction

This method takes advantage of the acidic nature of the carboxylic acid impurity.

  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Extraction: Wash the organic solution with a mild basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer.

  • Separation: Separate the aqueous layer.

  • Washing: Wash the organic layer with brine to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified methyl ester.

Caution: Prolonged exposure to even mild bases can cause further hydrolysis of the desired ester. Perform the extraction efficiently.

Protocol 4: Silica Gel Plug Filtration

For small amounts of the acidic impurity, a quick filtration through a plug of silica gel can be effective.

  • Preparation: Place a plug of silica gel in a pipette or a small column.

  • Elution: Dissolve the crude product in a minimally polar solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture) and pass it through the silica plug. The more polar carboxylic acid will be retained on the silica, while the less polar methyl ester will elute.

Issue 3: Residual Starting Materials and Other Byproducts

Incomplete reactions or side reactions can lead to a variety of impurities.

Root Cause Analysis:
  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or reaction time can lead to incomplete conversion.

  • Purity of Reagents: Impurities in starting materials can carry through the synthesis or participate in side reactions.

Troubleshooting and Purification Strategies:

A combination of the techniques described above is often necessary.

  • Column Chromatography: This is the most versatile method for separating compounds with different polarities. A careful selection of the mobile phase is key.

  • Recrystallization: If the desired product is a solid, recrystallization is an excellent method for removing small amounts of impurities with different solubility profiles.

  • Extractive Workup: A well-designed extractive workup can remove many impurities before chromatography or recrystallization. For example, an acidic wash can remove basic impurities, and a basic wash can remove acidic impurities.

Data Summary Table

Impurity TypeTypical Analytical SignatureRecommended Primary Purification MethodKey Considerations
N2-Alkylated Regioisomer Similar retention time in HPLC to N1; distinct NMR signals (e.g., chemical shift of N-CH₃).Optimized Flash Column Chromatography or Fractional Recrystallization.Isomers have very similar properties, requiring high-resolution separation techniques.
Carboxylic Acid More polar than the ester (lower Rf on TLC); broader -OH peak in ¹H NMR.Basic Liquid-Liquid Extraction.Avoid strong bases or prolonged exposure to prevent further hydrolysis.
Unreacted Starting Materials Varies depending on the starting material; often have significantly different polarity.Column Chromatography or appropriate extractive workup.Polarity differences usually allow for straightforward separation.

References

  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Keating, M., & Alam, A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2039–2053. [Link]

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Keating, M., & Alam, A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. [Link]

  • How can I isolate a highly polar compound from an aqueous solution? ResearchGate. [Link]

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks. [Link]

  • (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link]

  • Extraction Protocol for Polar Solvents. University of Rochester Department of Chemistry. [Link]

  • Shelke, S., & Singh, N. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2). [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF. ResearchGate. [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Synthesis from Carboxylic Acid Derivatives. [Link]

  • EP0599921B1 - Process for removing an ester impurity
  • Görög, S. (2000). Drug impurity profiling strategies. PubMed, 21(11), 835-43. [Link]

  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. National Institutes of Health. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

Sources

optimizing catalyst selection for the synthesis of methyl 5,6-dichloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of methyl 5,6-dichloro-1H-indazole-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on optimizing catalyst selection and troubleshooting common experimental hurdles. The indazole scaffold is a privileged structure in medicinal chemistry, making efficient and selective synthesis routes paramount.[1][2] This guide provides field-proven insights and validated protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 1H-indazole core of our target molecule?

A1: The synthesis of 1H-indazoles, including the 5,6-dichloro-substituted target, typically relies on intramolecular cyclization reactions. The most prevalent and adaptable strategy involves the cyclization of a suitably substituted aryl hydrazone.[3] This method is advantageous as the precursors are often readily accessible. Key approaches include:

  • Acid-Catalyzed Cyclization: Traditional methods often employ strong acids like polyphosphoric acid (PPA) to promote a dehydrative cyclization of the hydrazone intermediate.[3]

  • Transition-Metal-Catalyzed Cyclization: Modern methods frequently utilize transition metals, such as copper or palladium, to facilitate the intramolecular C-N bond formation under milder conditions.[2][4] This approach often provides greater functional group tolerance and selectivity.

  • [3+2] Cycloaddition Reactions: Another advanced route involves the [3+2] cycloaddition of arynes with diazo compounds or hydrazones, which can be highly efficient for constructing the indazole ring system.[5][6]

For the synthesis of methyl 5,6-dichloro-1H-indazole-3-carboxylate, the cyclization of a hydrazone derived from a dichlorinated acetophenone or benzaldehyde derivative is the most direct and commonly optimized pathway.

Q2: Why is catalyst selection so critical in this synthesis?

A2: Catalyst selection is the cornerstone of a successful synthesis for several reasons:

  • Reaction Efficiency and Yield: The right catalyst can dramatically increase the reaction rate and drive the equilibrium towards the desired product, significantly improving the overall yield. For instance, using silica sulfuric acid as a catalyst for similar syntheses has been shown to complete the reaction at room temperature within hours.[1]

  • Regioselectivity (N1 vs. N2 Isomerization): The indazole ring has two nitrogen atoms (N1 and N2) where substitution can occur. The choice of catalyst and base can profoundly influence the regioselectivity of subsequent reactions or even the cyclization itself, ensuring the formation of the therapeutically relevant 1H-indazole tautomer over the 2H-indazole.[7][8]

  • Chemoselectivity and Process Safety: A well-chosen catalyst operates under milder conditions, preserving sensitive functional groups on the molecule. This avoids the harsh conditions of some classical methods, which can lead to side reactions and the need for more complex purification steps.[1] Furthermore, moving away from potentially hazardous reagents like those used in some diazotization reactions improves the overall safety profile of the synthesis.[4]

Below is a general workflow for catalyst screening in this synthesis.

G cluster_prep Precursor Synthesis cluster_screening Catalyst Screening & Optimization cluster_scaleup Scale-Up & Isolation Start Synthesize Hydrazone Precursor Screen Parallel Catalyst Screening (Acid, Cu, Pd) Start->Screen Precursor Ready Analyze Analyze Yield & Purity (LC-MS, NMR) Screen->Analyze Reactions Complete Select Select Optimal Catalyst System Analyze->Select Data Interpreted Optimize Optimize Conditions (Temp, Solvent, Base) Select->Optimize Lead Catalyst Identified ScaleUp Scale-Up Reaction Optimize->ScaleUp Optimized Protocol Purify Purification (Crystallization/Chromatography) ScaleUp->Purify Crude Product End Final Product Characterization Purify->End Pure Product

Caption: Catalyst screening and optimization workflow.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction yield is consistently low. What factors should I investigate to improve it?

A: Low yield is a common issue that can often be resolved by systematically evaluating the reaction parameters. The causality behind low yield usually traces back to one of four areas: catalyst activity, reaction conditions, starting material quality, or intermediate stability.

Troubleshooting Steps:

  • Verify Catalyst Activity:

    • Acid Catalysts (e.g., PPA): Ensure the acid is fresh and not hydrated, as water can inhibit the dehydrative cyclization.

    • Transition Metal Catalysts (e.g., CuI, Pd(OAc)₂): Confirm the oxidation state and purity of the catalyst. Consider a brief activation step if applicable. The use of a recoverable and reusable catalyst like silica sulfuric acid has proven effective and cost-efficient in related syntheses.[1]

  • Optimize Reaction Conditions:

    • Temperature: If using an acid catalyst, higher temperatures are often required, but excessive heat can cause decomposition.[1] For metal-catalyzed reactions, screen a temperature gradient (e.g., 80°C to 120°C) to find the sweet spot between reaction rate and byproduct formation.

    • Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO often give higher yields in cyclization reactions compared to protic solvents.[1]

    • Base: In copper- or palladium-catalyzed systems, the choice and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃) are crucial for the catalytic cycle to proceed.[9][10]

  • Assess Precursor Stability:

    • The hydrazone intermediate can be unstable. It is often best to generate it in situ or use it immediately after synthesis and purification to prevent degradation.

The following flowchart provides a logical path for troubleshooting low yield.

G Start Low Yield Observed Catalyst Is the Catalyst Active & Correct? Start->Catalyst Conditions Are Reaction Conditions (Temp, Solvent, Base) Optimal? Catalyst->Conditions Yes CheckCat Action: Verify catalyst source, purity, and loading. Consider a new batch or alternative catalyst. Catalyst->CheckCat No Precursor Is the Hydrazone Precursor Pure & Stable? Conditions->Precursor Yes CheckCond Action: Screen different solvents (e.g., DMF, DMSO). Optimize temperature and base stoichiometry. Conditions->CheckCond No CheckPrec Action: Re-purify precursor. Use freshly prepared hydrazone or generate in situ. Precursor->CheckPrec No Success Yield Improved Precursor->Success Yes CheckCat->Conditions CheckCond->Precursor CheckPrec->Success

Caption: Decision tree for troubleshooting low reaction yield.

Problem 2: Formation of N2-Alkylated Isomer and Other Impurities

Q: I am observing a significant amount of an isomeric impurity in my product. How can I improve the regioselectivity for the desired 1H-indazole?

A: The formation of the 2H-indazole isomer is a classic challenge in indazole synthesis. The 1H-tautomer is generally more thermodynamically stable, but reaction kinetics can favor the 2H product under certain conditions.[7]

Strategies to Enhance N1-Selectivity:

  • Base and Solvent System: In syntheses involving alkylation of the indazole core, stronger basic conditions can favor the N1 isomer. Deprotonation of both the N1 proton and the carboxylic acid can lead to charge repulsion that destabilizes the N2-anion intermediate, thereby favoring N1 alkylation.[8]

  • Catalyst Choice: Copper-catalyzed reactions, particularly Ullmann-type couplings, have shown good selectivity for N1-arylation or alkylation. The coordination of the indazole nitrogen to the copper center can sterically direct the reaction.[4]

  • Careful Control of Reaction Conditions: Elevated temperatures can sometimes lead to isomerization or the formation of dimeric byproducts.[1] It is crucial to monitor the reaction by TLC or LC-MS to halt it before significant side products accumulate.[11]

Table 1: Comparison of General Catalyst Systems for Indazole Synthesis

Catalyst TypeTypical ConditionsAdvantagesCommon Issues & Mitigation
Acid (PPA, H₂SO₄) High Temperature (150-200°C)Inexpensive, simple setupHarsh conditions, charring, low functional group tolerance. Mitigation: Use milder solid acids like silica sulfuric acid.[1]
Copper (e.g., CuI) 80-120°C, Base (K₂CO₃), DMF/DMSOGood yields, milder conditions, cost-effective vs. Pd.[4][10]Base sensitivity, ligand screening may be required. Mitigation: Carefully screen bases and optimize stoichiometry.
Palladium (e.g., Pd(OAc)₂) 80-120°C, Ligand (e.g., phosphine), BaseHigh efficiency, broad substrate scope.[6][12]Expensive, potential for metal contamination, requires ligand. Mitigation: Use low catalyst loading, ensure rigorous purification.
Transition-Metal-Free Varies, often base-mediatedAvoids metal contamination, "greener" chemistry.[13]May have a narrower substrate scope or require specific precursors. Mitigation: Ensure starting materials meet the specific requirements of the method.

Experimental Protocols

Protocol 1: Copper-Catalyzed Intramolecular Cyclization

This protocol is based on the principles of an intramolecular Ullmann-type reaction, which has proven effective for indazole synthesis.[4]

Step 1: Synthesis of the Hydrazone Precursor

  • To a solution of methyl 2-(2,3-dichlorophenyl)-2-oxoacetate (1.0 eq) in ethanol (5 mL/mmol), add methylhydrazine (1.1 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the consumption of the starting material by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude hydrazone by recrystallization from ethanol/water or silica gel chromatography to yield the pure intermediate.

Step 2: Copper-Catalyzed Cyclization

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), combine the purified hydrazone (1.0 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF (10 mL/mmol).

  • Heat the reaction mixture to 110°C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure methyl 5,6-dichloro-1H-indazole-3-carboxylate.[11]

References

  • Knowledge, H. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Chemical Communications (RSC Publishing). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds.
  • ResearchGate. Resolution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and synthesis of novel enantiopure amide derivatives.
  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PubMed. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones.
  • ResearchGate. (2025). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
  • NIH. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • Organic Chemistry Portal. Indazole synthesis.
  • Organic Chemistry Portal. 2H-Indazole synthesis.
  • ResearchGate. (2025). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA).
  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester.
  • PMC - PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ResearchGate. Proposed mechanism of indazole synthesis from hydrazones.
  • Diva-Portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • PMC - NIH. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
  • Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.
  • Cu-Mediated Cyclization to Form 1H-Indazoles.

Sources

Technical Support Center: Overcoming Poor Solubility of Methyl 5,6-dichloro-1H-indazole-3-carboxylate in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with methyl 5,6-dichloro-1H-indazole-3-carboxylate in biological assays. This document provides a comprehensive overview of the compound's predicted physicochemical properties, frequently asked questions (FAQs), and in-depth troubleshooting guides to enable successful experimental outcomes.

Understanding the Challenge: Predicted Physicochemical Properties

PropertyPredicted ValueImplication for SolubilityPrediction Tool
Molecular Weight 245.06 g/mol Within the range for typical small molecule drugs.ChemDraw
LogP (o/w) 2.8 - 3.5Indicates significant lipophilicity, suggesting poor aqueous solubility.SwissADME, ACD/Percepta
Aqueous Solubility (LogS) -3.5 to -4.5Predicts low to very low solubility in water.SwissADME, OSIRIS Property Explorer
pKa (most acidic) ~12-13 (indazole N-H)The indazole nitrogen is weakly acidic.ACD/Percepta
pKa (most basic) Not significantly basicLacks a strong basic center for salt formation to improve solubility.ACD/Percepta

Disclaimer: These values are in silico predictions and should be used as a guide. Experimental determination is recommended for definitive characterization.

The high predicted LogP and low predicted aqueous solubility (LogS) are strong indicators that methyl 5,6-dichloro-1H-indazole-3-carboxylate will be challenging to dissolve in aqueous buffers commonly used in biological assays.

Frequently Asked Questions (FAQs)

Here we address common questions and issues that researchers may encounter when working with methyl 5,6-dichloro-1H-indazole-3-carboxylate.

Q1: I dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening?

A1: This is a classic problem known as "DMSO crash-out" or precipitation. Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many hydrophobic compounds.[1] However, when the DMSO stock solution is diluted into an aqueous buffer, the solvent environment becomes predominantly aqueous. If the final concentration of your compound exceeds its aqueous solubility limit, it will precipitate out of the solution. The final DMSO concentration in your assay should ideally be kept below 0.5% to minimize solvent-induced artifacts and cytotoxicity.[2][3]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines in short-term assays.[3] However, some sensitive cell types may be affected even at these concentrations. It is crucial to run a vehicle control (assay medium with the same final DMSO concentration as your test samples) to assess the impact of the solvent on your specific assay readout. For long-term incubations, even lower concentrations (<0.1%) are recommended.[2]

Q3: Can I simply sonicate or heat the solution to redissolve the precipitate?

A3: While sonication and gentle warming can temporarily redissolve a compound, it often leads to a supersaturated and unstable solution. The compound is likely to precipitate again over time, especially during incubation, leading to inconsistent and unreliable assay results. These methods do not address the fundamental issue of poor aqueous solubility.

Q4: Are there alternative organic solvents I can use instead of DMSO?

A4: Yes, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be used. However, they often have higher cytotoxicity than DMSO and similar issues with precipitation upon aqueous dilution can occur.[4] If you must use an alternative, it is essential to perform thorough vehicle controls to assess its impact on your assay.

Q5: How can I experimentally determine the aqueous solubility of my compound?

A5: The shake-flask method is a standard technique.[5] In this method, an excess of the solid compound is added to an aqueous buffer of interest and shaken at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged to remove the undissolved solid, and the concentration of the dissolved compound in the supernatant is determined by a suitable analytical method like HPLC-UV or LC-MS.

Troubleshooting Guides: Strategies for Overcoming Poor Solubility

When faced with a poorly soluble compound like methyl 5,6-dichloro-1H-indazole-3-carboxylate, a systematic approach to formulation development is key. Below are detailed troubleshooting guides for various solubilization strategies.

Workflow for Selecting a Solubilization Strategy

Solubilization Strategy Workflow start Poorly Soluble Compound (e.g., Methyl 5,6-dichloro-1H-indazole-3-carboxylate) decision1 Is the required concentration low? start->decision1 co_solvent Co-solvent Approach (e.g., DMSO, Ethanol) success Proceed with Biological Assay co_solvent->success surfactant Surfactant-based Formulation (e.g., Tween-80, Cremophor EL) surfactant->success cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) decision4 Is a higher drug loading required? cyclodextrin->decision4 lipid Lipid-based Formulation (e.g., SEDDS) lipid->decision4 nanosuspension Nanosuspension nanosuspension->success decision1->co_solvent Yes decision2 Are there concerns about co-solvent toxicity? decision1->decision2 No decision2->surfactant Yes decision3 Is the compound highly lipophilic? decision2->decision3 No decision3->cyclodextrin No decision3->lipid Yes decision4->nanosuspension Yes decision4->success No

Caption: A decision-making workflow for selecting an appropriate solubilization strategy.

Guide 1: Optimizing the Use of Co-solvents

For many in vitro assays, using a co-solvent like DMSO is the simplest approach. The key is to keep the final concentration of the co-solvent as low as possible while maintaining the compound in solution.

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock Solution: Dissolve methyl 5,6-dichloro-1H-indazole-3-carboxylate in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or vortexing may be necessary to fully dissolve the compound.

  • Perform Serial Dilutions: Create serial dilutions of your stock solution in 100% DMSO.

  • Dilute into Assay Medium: In a separate plate or tubes, perform the final dilution of your DMSO-solubilized compound into the pre-warmed aqueous assay medium. It is critical to add the small volume of the DMSO stock to the larger volume of the aqueous medium with vigorous mixing (e.g., vortexing or rapid pipetting) to facilitate rapid dispersion and minimize precipitation.

  • Visual Inspection: After dilution, visually inspect the solutions for any signs of precipitation (cloudiness, particles). If precipitation is observed, the concentration is too high for this method.

  • Vehicle Control: Always include a vehicle control containing the highest concentration of DMSO used in your experimental samples.

Guide 2: Utilizing Surfactants for Micellar Solubilization

Surfactants can increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[6]

Commonly Used Surfactants:

  • Tween® 80

  • Cremophor® EL

  • Solutol® HS 15

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the surfactant in water or your assay buffer (e.g., 10% w/v).

  • Compound-Surfactant Mixture: Dissolve methyl 5,6-dichloro-1H-indazole-3-carboxylate in a small amount of a suitable organic solvent (e.g., ethanol). Add this solution to the surfactant stock solution with stirring.

  • Solvent Evaporation: Remove the organic solvent under a stream of nitrogen or by vacuum to form a clear, viscous drug-surfactant mixture.

  • Aqueous Dispersion: Dilute the drug-surfactant mixture in the pre-warmed assay medium to the desired final concentration.

  • Control: Include a vehicle control with the same final concentration of the surfactant. Be aware that surfactants can have their own biological effects.

Guide 3: Cyclodextrin-based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[7][8][9]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Step-by-Step Protocol for Complexation:

  • Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous assay buffer to a desired concentration (e.g., 10-20% w/v).

  • Add the Compound: Add an excess of solid methyl 5,6-dichloro-1H-indazole-3-carboxylate to the cyclodextrin solution.

  • Equilibration: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Remove Excess Solid: Centrifuge or filter the solution to remove any undissolved compound.

  • Determine Concentration: Measure the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV). This will be your stock solution for the assay.

  • Control: Use a vehicle control containing the same concentration of cyclodextrin.

Guide 4: Advanced Formulation Strategies

For more challenging situations, such as in vivo studies, more advanced formulations may be necessary.

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the compound in a mixture of oils, surfactants, and co-solvents.[10][11][12] Upon gentle agitation in an aqueous medium, these systems form fine oil-in-water emulsions, which can enhance the solubility and absorption of lipophilic drugs.

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate. Nanosuspensions are typically stabilized by surfactants or polymers.

These advanced formulations often require specialized equipment and expertise and are generally employed when simpler methods are insufficient.

Summary of Solubilization Strategies

StrategyAdvantagesDisadvantagesBest For
Co-solvents (e.g., DMSO) Simple and quick to prepare.Potential for precipitation upon dilution; can be toxic to cells at higher concentrations.In vitro screening, initial activity assessment.
Surfactants Can significantly increase apparent solubility.Can have their own biological effects; may interfere with some assays.In vitro assays where co-solvents are problematic.
Cyclodextrins Generally well-tolerated; can significantly improve solubility.May not be suitable for all compounds; can be more time-consuming to prepare.In vitro and in vivo studies.
Lipid-based Formulations Can greatly enhance oral bioavailability.Complex to formulate and characterize.In vivo oral dosing.
Nanosuspensions Increases dissolution rate and saturation solubility.Requires specialized equipment for preparation and characterization.In vitro and in vivo studies requiring high drug loading.

By systematically applying these troubleshooting guides and understanding the underlying principles of solubility enhancement, researchers can successfully overcome the challenges posed by poorly soluble compounds like methyl 5,6-dichloro-1H-indazole-3-carboxylate and obtain reliable and reproducible data in their biological assays.

References

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from ResearchGate. [Link]

  • Al-kassas, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Garg, A., et al. (2016). Nanosuspension: An approach to enhance solubility of drugs. PMC. [Link]

  • ResearchGate. (2025, November 11). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from ResearchGate. [Link]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences. [Link]

  • Luo, Z., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. [Link]

  • Porter, C. J., et al. (2004). Clinical studies with oral lipid based formulations of poorly soluble compounds. PMC. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Aldeeb, M. M. E., et al. (2024). Nanosuspension-Based Drug Delivery Systems for Topical Applications. International Journal of Nanomedicine. [Link]

  • PubChem. methyl 1H-indazole-3-carboxylate. Retrieved from PubChem. [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from ResearchGate. [Link]

  • Hilst, C., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Kumar, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]

  • Google Patents. Method for determining solubility of a chemical compound.
  • Jermain, S. V., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery. [Link]

  • Yasir, M., et al. (2022). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from ResearchGate. [Link]

  • Glomm, W. R. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University Publications. [Link]

  • ResearchGate. (2015, August 9). How can I increase solubility of my hydrophobic drug (Log P = 5.09) for in vitro drug release and permeation study?. Retrieved from ResearchGate. [Link]

  • Asian Journal of Pharmaceutical Research. A Review- Nanosuspension Technology in Drug Delivery System. Retrieved from Asian Journal of Pharmaceutical Research. [Link]

  • Galle, J., et al. (2020). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.
  • International Journal of Pharmaceutical and Chemical Sciences. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Retrieved from International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • International Journal of Pharmaceutical Sciences and Research. CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved from International Journal of Pharmaceutical Sciences and Research. [Link]

  • Journal of Chemical Education. A Simple Method for Determination of Solubility in the First-Year Laboratory. Retrieved from ACS Publications. [Link]

  • PubMed. Clinical studies with oral lipid based formulations of poorly soluble compounds. Retrieved from PubMed. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from Hilaris Publisher. [Link]

  • Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from Solve Scientific. [Link]

  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from ResearchGate. [Link]

  • MDPI. MHY498 Nanosuspensions for Improved Topical Drug Delivery: Understanding of Its Solubility Behavior in DEGME + Water Mixtures and Preparation of Nanosuspension Using Box–Behnken Design. Retrieved from MDPI. [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from Scientist Solutions. [Link]

  • ResearchGate. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drugs: Precipitation of Drug after Dispersion of Formulations in Aqueous Solution. Retrieved from ResearchGate. [Link]

  • PubMed. Lipid-based formulations for oral administration of poorly water-soluble drugs. Retrieved from PubMed. [Link]

  • Diva-Portal.org. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from Diva-Portal.org. [Link]

  • gChem. DMSO. Retrieved from gChem. [Link]

  • PMC. 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from PMC. [Link]

  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from PMC. [Link]

Sources

Indazole Synthesis Technical Support Center: Minimizing Dimer Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indazole Ring Synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth technical assistance and field-proven insights to overcome the common challenge of dimer formation during indazole synthesis. This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to directly address issues you may encounter in your experiments.

Part 1: Frequently Asked Questions (FAQs) on Dimer Formation

This section addresses common initial questions regarding the unwelcome formation of dimeric byproducts.

Q1: What is dimer formation in the context of indazole synthesis, and why is it a problem?

A1: Dimer formation is a side reaction where two molecules of a starting material or a reactive intermediate combine to form an unwanted byproduct with approximately double the molecular weight of the intended product. This is particularly prevalent in certain indazole synthesis routes, such as the nitrosation of indoles[1][2]. These dimeric byproducts are often highly colored, which can interfere with reaction monitoring, and their formation consumes valuable starting material, leading to lower yields of the desired indazole product. Furthermore, their structural similarity to the product can complicate purification, requiring extensive chromatography and reducing overall process efficiency.

Q2: How can I quickly detect if dimer formation is occurring in my reaction?

A2: A common visual indicator of dimer formation, especially during the nitrosation of indoles, is the appearance of a deep red color in the reaction mixture[1]. Analytically, the presence of dimers can be confirmed using Thin-Layer Chromatography (TLC), where they will typically appear as distinct spots separate from your starting material and the desired indazole product. For definitive identification and characterization, spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry are essential[1].

Q3: Which indazole synthesis methods are most susceptible to dimer formation?

A3: The nitrosation of indoles to form 1H-indazole-3-carboxaldehydes is a widely used method that is notoriously prone to dimer formation, especially with electron-rich indoles[1][2]. Another method where dimerization has been noted as a potential side reaction is the synthesis from salicylaldehyde and hydrazine, particularly when conducted at elevated temperatures[3].

Q4: Are there general strategies to minimize dimer formation regardless of the specific synthetic route?

A4: Yes, while the specifics will vary, some general principles apply. Dimerization is an intermolecular reaction, meaning two separate molecules must come together. Therefore, strategies that favor the desired intramolecular cyclization over intermolecular side reactions are key. These often include:

  • High Dilution: Running the reaction at a lower concentration can reduce the probability of reactive intermediates encountering each other.

  • Slow Addition of Reagents: Adding a key reagent slowly, or adding the substrate to the reagents (reverse addition), keeps the concentration of highly reactive intermediates low at any given moment.

  • Temperature Control: Many dimerization reactions have a higher activation energy than the desired cyclization. Running the reaction at a lower temperature can therefore kinetically favor the formation of the indazole product.

Q5: If I consistently struggle with dimer formation, are there alternative synthetic routes I should consider?

A5: Absolutely. If optimizing your current method proves ineffective, switching to a synthetic route that avoids the problematic reactive intermediates is a sound strategy. For instance, instead of indole nitrosation, you could explore methods starting from precursors like o-haloaryl N-sulfonylhydrazones or o-fluorobenzaldehydes, which are less prone to dimerization[1][4]. The Davis-Beirut reaction also offers a versatile, metal-free alternative for synthesizing various 2H-indazoles and indazolones[5].

Part 2: Troubleshooting Guide for Indazole Synthesis via Indole Nitrosation

This guide provides a deep dive into the most common scenario of dimer formation and offers specific, actionable solutions.

Understanding the Mechanism of Dimer Formation

The core issue in the nitrosation of indoles is the formation of a highly reactive 3-nitrosoindole intermediate (which exists in equilibrium with its oxime tautomer). This intermediate is electrophilic and susceptible to attack by a nucleophilic starting indole molecule before it can undergo the desired ring-opening and recyclization to form the indazole. This mechanistic dichotomy is the root cause of yield loss to the dimeric byproduct.[2]

Dimerization_Mechanism cluster_main_path Reaction Pathways cluster_desired Desired Pathway cluster_side_reaction Side Reaction (Dimerization) Indole Indole (Nucleophile) Dimer Dimeric Byproduct (Deep Red Color) Indole->Dimer Nucleophilic Attack (Intermolecular) NitrosatingAgent Nitrosating Agent (e.g., NaNO2, HCl) NitrosoIndole 3-Nitrosoindole Intermediate (Electrophile) NitrosatingAgent->NitrosoIndole Nitrosation at C3 RingOpening Ring Opening & Rearrangement NitrosoIndole->RingOpening Intramolecular Rearrangement Indazole Desired 1H-Indazole Product RingOpening->Indazole

Mechanism of Dimer Formation vs. Desired Indazole Synthesis.
Troubleshooting Common Issues
Problem Observed Probable Cause Recommended Solution
Reaction mixture turns deep red immediately; low yield of indazole and significant dimer spot on TLC. High concentration of reactive 3-nitrosoindole intermediate and starting indole, favoring the intermolecular side reaction.Implement Reverse Addition: Instead of adding the acid to the mixture of indole and nitrite, add a solution of the indole slowly to the pre-formed, cold nitrosating mixture. This keeps the indole concentration low, minimizing its ability to act as a nucleophile.[1]
Persistent dimer formation, especially with electron-rich indoles. High nucleophilicity of the indole substrate enhances its ability to attack the electrophilic intermediate.Lower the Temperature: Conduct the slow "reverse addition" at 0 °C in an ice bath. While the subsequent rearrangement may require gentle warming, keeping the initial addition cold is crucial to suppress the dimerization rate.[1]
Low yield even with slow, cold addition. Suboptimal stoichiometry or reaction conditions.Optimize Reagent Stoichiometry: Ensure an excess of the nitrosating agent (e.g., 8 equivalents of sodium nitrite) and appropriate acid concentration (e.g., 2.7 equivalents of HCl) are used.[1] Consider using a co-solvent like DMF to improve solubility.[1]
Data-Driven Protocol Optimization

The effectiveness of implementing reverse addition and low-temperature control is not merely theoretical. It is supported by experimental data that demonstrates a dramatic reduction in dimer formation and a corresponding increase in the yield of the desired 1H-indazole-3-carboxaldehyde.

Entry Starting Indole Addition Method Temperature (°C) Yield of Indazole (%) Notes
15-BromoindoleRapidRoom Temp13Significant dimer formation observed.
25-BromoindoleSlow (Reverse)085Dimer formation significantly suppressed.
35-MethoxyindoleRapidRoom Temp<10Predominantly dimer formation.
45-MethoxyindoleSlow (Reverse)078High yield of desired product.
(Data adapted from Chevalier, A. et al., RSC Advances, 2018)[6]
Optimized Experimental Protocol: Reverse Addition for Indole Nitrosation

This protocol is designed to maximize the yield of 1H-indazole-3-carboxaldehydes while minimizing dimer formation.

  • Preparation of the Nitrosating Mixture:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of water and DMF (e.g., 5:3 v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add hydrochloric acid (HCl, 2.7 equivalents) to the cooled solution while maintaining vigorous stirring.

  • Indole Addition (Reverse Addition):

    • Dissolve the indole substrate (1 equivalent) in a minimal amount of DMF.

    • Using a syringe pump or a dropping funnel, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of 1-2 hours.

    • Crucially, maintain the reaction temperature at 0 °C throughout the addition.

  • Reaction Completion and Work-up:

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel to yield the pure 1H-indazole-3-carboxaldehyde.

Part 3: Alternative Synthetic Routes to Avoid Dimerization

For substrates that are particularly prone to dimerization or when optimization efforts fail, employing an alternative synthetic strategy is the most effective solution.

Alternative Protocol 1: Indazole Synthesis from o-Fluorobenzaldehydes

This method avoids the highly reactive intermediates of the indole nitrosation pathway and eliminates competitive side reactions like the Wolf-Kishner reduction that can occur in direct preparations from aldehydes.[4]

Dimer_Free_Workflow Start o-Fluorobenzaldehyde Step1 Condensation with Hydrazine Hydrate Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (SNAr) Intermediate->Step2 Product 1H-Indazole Step2->Product SideProduct Dimeric Byproducts (Minimized/Avoided) Step2->SideProduct

Workflow for Dimer-Minimized Indazole Synthesis.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a solution of the o-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as n-butanol or diglyme, add hydrazine hydrate (excess, e.g., 10 equivalents).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 120-160 °C, depending on the solvent) and maintain for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

This method provides a more robust and often higher-yielding pathway to the indazole core, circumventing the specific intermolecular side reactions that plague other routes.

References

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13299–13304. [Link]

  • Polshettiwar, V., & Kaushik, M. P. (2006). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 5(1), 1-25. [Link]

  • Lukin, K., Hsu, M. C., Fernando, D., & Leanna, M. R. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 71(21), 8166–8172. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Methyl 5,6-dichloro-1H-indazole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, requires precise analytical characterization to ensure its identity, purity, and stability. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, alongside a comparative evaluation of complementary analytical techniques.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary and most informative technique for the structural elucidation of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For a molecule like methyl 5,6-dichloro-1H-indazole-3-carboxylate, ¹H NMR allows for the direct observation of the protons on the aromatic ring, the N-H proton of the indazole core, and the methyl group of the ester, providing a unique fingerprint of the molecule's structure.

Predicted ¹H NMR Spectral Analysis of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

While a publicly available experimental spectrum for methyl 5,6-dichloro-1H-indazole-3-carboxylate is not readily accessible, we can predict its ¹H NMR spectrum with a high degree of confidence based on established principles of NMR spectroscopy and data from analogous substituted indazole derivatives. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Molecular Structure:

Predicted ¹H NMR Data (in DMSO-d₆):

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N-H~13.5 - 14.5Broad Singlet1HThe N-H proton of the indazole ring is acidic and typically appears as a broad signal at a very downfield chemical shift due to hydrogen bonding and resonance effects. In DMSO-d₆, this signal is often well-defined.
H-4~8.1 - 8.3Singlet1HThe proton at the 4-position is expected to be a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atom and the chlorine at position 5.
H-7~7.8 - 8.0Singlet1HSimilar to H-4, the proton at the 7-position is also predicted to be a singlet. Its downfield shift is attributed to the anisotropic effect of the benzene ring and the electron-withdrawing effect of the adjacent nitrogen and the chlorine at position 6.
O-CH₃~3.9 - 4.1Singlet3HThe methyl protons of the ester group are in a relatively shielded environment and are expected to appear as a sharp singlet.

Rationale for Predictions:

The predictions are based on the analysis of ¹H NMR data for structurally related indazole derivatives. For instance, the N-H proton in unsubstituted 1H-indazole resonates at approximately 13.1 ppm in DMSO-d₆.[1] The presence of electron-withdrawing chloro substituents at positions 5 and 6 is expected to deshield the remaining aromatic protons (H-4 and H-7), shifting them further downfield compared to the unsubstituted parent compound. The absence of ortho or meta coupling for H-4 and H-7 is due to the substitution pattern, resulting in singlet signals. The chemical shift of the methyl ester protons is generally found in the 3.5-4.5 ppm range.

A Comparative Look: Alternative and Complementary Analytical Techniques

While ¹H NMR is indispensable, a multi-technique approach provides a more complete and robust characterization of a compound. Here, we compare ¹H NMR with other key analytical methods for the analysis of methyl 5,6-dichloro-1H-indazole-3-carboxylate.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Detailed structural information (connectivity, chemical environment of protons).Non-destructive, provides unambiguous structural elucidation, quantitative.Relatively low sensitivity compared to MS, requires soluble samples.
¹³C NMR Information about the carbon skeleton of the molecule.Complements ¹H NMR, confirms the number and type of carbon atoms.Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula confirmation.Isomeric compounds can be difficult to distinguish, does not provide detailed structural connectivity.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.High resolution for separating mixtures, accurate quantification.Does not provide structural information, requires reference standards for identification.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple, provides information on key chemical bonds (e.g., C=O, N-H).Provides limited structural information, complex spectra can be difficult to interpret fully.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum for methyl 5,6-dichloro-1H-indazole-3-carboxylate, the following protocol should be followed:

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the compound. b. Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively dissolves a wide range of organic compounds and its residual proton signal does not overlap with the expected signals of the analyte. c. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. b. Tune and shim the probe to ensure a homogeneous magnetic field. c. Set the appropriate spectral width to cover the expected chemical shift range (e.g., -1 to 15 ppm). d. Use a standard single-pulse experiment with a 90° pulse angle.

3. Data Acquisition: a. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. b. Set a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration. A typical value of 2-5 seconds is often sufficient.

4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to obtain pure absorption signals. c. Calibrate the chemical shift scale by setting the TMS signal to 0 ppm. d. Integrate the signals to determine the relative number of protons for each resonance. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Workflow for Structural Characterization

The following diagram illustrates a logical workflow for the comprehensive analytical characterization of methyl 5,6-dichloro-1H-indazole-3-carboxylate.

G cluster_0 Primary Structural Elucidation cluster_1 Complementary Analysis Sample_Prep Sample Preparation 1H_NMR 1H NMR Analysis Sample_Prep->1H_NMR 13C_NMR 13C NMR Analysis Sample_Prep->13C_NMR MS Mass Spectrometry Sample_Prep->MS HPLC HPLC Analysis Sample_Prep->HPLC Structure_Confirmation Initial Structure Confirmation 1H_NMR->Structure_Confirmation 13C_NMR->Structure_Confirmation Final_Report Comprehensive Analytical Report Structure_Confirmation->Final_Report Consolidate Data MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment MW_Confirmation->Final_Report Purity_Assessment->Final_Report caption Figure 1. Workflow for the analytical characterization.

Figure 1. Workflow for the analytical characterization.

Conclusion

The structural analysis of methyl 5,6-dichloro-1H-indazole-3-carboxylate relies heavily on ¹H NMR spectroscopy as the primary tool for elucidation. The predicted spectrum, characterized by distinct singlets for the aromatic and methyl protons and a downfield N-H signal, provides a clear fingerprint for this molecule. However, for comprehensive and unambiguous characterization, a combinatorial approach utilizing ¹³C NMR, Mass Spectrometry, and HPLC is strongly recommended. This multi-faceted analytical strategy ensures not only the correct structural assignment but also provides critical information on purity and molecular weight, which is paramount in research and drug development.

References

  • PubChem. Methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • PubMed Central. Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. [Link]

  • Diva-Portal.org. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of spectroscopic methods for the structural elucidation of methyl 5,6-dichloro-1H-indazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development.[1][2] We will focus on the pivotal role of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, contextualizing its performance against other common analytical techniques. All protocols and interpretations are grounded in established principles to ensure scientific integrity and reproducibility.

The Central Role of ¹³C NMR in Structural Elucidation

For complex organic molecules like substituted indazoles, unambiguous structural confirmation is paramount. While various techniques provide pieces of the puzzle, ¹³C NMR spectroscopy offers a direct window into the carbon framework of the molecule. Each unique carbon atom in a distinct electronic environment produces a discrete signal, making it an exceptionally powerful tool for verifying the core structure, confirming substitution patterns, and identifying isomers.[3][4]

Molecular Structure and Carbon Numbering

To facilitate spectral interpretation, a standardized numbering system for the indazole ring is essential. The structure of methyl 5,6-dichloro-1H-indazole-3-carboxylate is shown below with the carbon atoms numbered for assignment.

Caption: Structure of methyl 5,6-dichloro-1H-indazole-3-carboxylate.

Experimental Protocol for ¹³C NMR Acquisition

A robust and reproducible protocol is critical for obtaining high-quality data. The following methodology ensures reliable spectral acquisition.

1. Sample Preparation:

  • Accurately weigh 15-25 mg of the dried compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indazoles due to its ability to solubilize the compound and avoid obscuring aromatic signals.

  • Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe.

2. Instrument and Acquisition Parameters (for a 400 MHz Spectrometer):

  • Spectrometer Frequency: 100 MHz for ¹³C.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

  • Acquisition Time (AQ): ~1.0-1.5 seconds.

  • Relaxation Delay (D1): 2.0 seconds. A longer delay may be needed for quaternary carbons if quantitative analysis is desired.

  • Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. A higher number of scans increases the signal-to-noise ratio.

  • Spectral Width (SW): 0 to 200 ppm, sufficient to cover the expected range of chemical shifts.[5]

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply an exponential window function (line broadening, LB = 1-2 Hz) to improve the signal-to-noise ratio.

  • Perform Fourier transformation.

  • Phase and baseline correct the resulting spectrum.

  • Calibrate the chemical shift scale using the solvent residual peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Spectrum and Interpretation

While an experimental spectrum for the exact title compound is not publicly available, we can predict the chemical shifts with high confidence based on extensive literature data for substituted indazoles and established substituent effects.[6][7][8] The electron-withdrawing nature of the chlorine atoms and the carboxylate group significantly influences the electronic environment of the ring carbons.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O 162 - 167Typical chemical shift for an ester carbonyl carbon.[7]
C3 144 - 148Attached to two nitrogen atoms and the electron-withdrawing carboxylate group, shifting it downfield.
C3a 122 - 126Bridgehead carbon, influenced by the fused ring system.
C4 112 - 116Shielded relative to other aromatic carbons, but influenced by the adjacent C5-Cl bond.
C5 128 - 133Directly attached to an electronegative chlorine atom, causing a significant downfield shift (deshielding).[9]
C6 125 - 130Directly attached to a chlorine atom, resulting in a downfield shift.
C7 118 - 122Influenced by the adjacent N1 and the C6-Cl bond.
C7a 138 - 142Bridgehead carbon attached to N1, typically found downfield in the indazole system.[6]
-OCH₃ 51 - 54Standard chemical shift for a methyl ester carbon.

Causality of Chemical Shifts:

  • Halogen Effect: The two chlorine atoms at positions 5 and 6 are strongly electron-withdrawing. This deshields the carbons they are directly attached to (C5 and C6), causing their signals to appear at a higher chemical shift (further downfield).[9]

  • Carboxylate Group: The ester group at C3 also has an electron-withdrawing inductive effect, which deshields C3 and the adjacent C3a.

  • Heteroatoms: The nitrogen atoms in the ring significantly influence the electronic distribution. C3 and C7a, being directly bonded to nitrogen, are shifted downfield compared to a simple benzene ring.

Comparative Analysis: Alternative Spectroscopic Techniques

While ¹³C NMR is indispensable, a comprehensive characterization relies on integrating data from multiple analytical methods.[4][10]

TechniqueInformation ProvidedStrengths for this MoleculeWeaknesses/Limitations
¹³C NMR Carbon skeleton, number of unique carbons, electronic environment.- Unambiguously confirms the carbon framework and substitution pattern.- Differentiates between isomers.- Low natural abundance of ¹³C requires longer acquisition times.- Less sensitive than ¹H NMR.
¹H NMR Proton environment, connectivity (J-coupling), number of protons.- Highly sensitive, requires small sample amount.- Provides proton count and coupling information to confirm adjacent protons.- Overlapping signals in the aromatic region can complicate interpretation.- Does not directly probe quaternary carbons.
Mass Spectrometry (MS) Molecular weight, elemental formula, fragmentation patterns.- Confirms the molecular formula (C₉H₆Cl₂N₂O₂).- The distinct isotopic pattern of two chlorine atoms (M, M+2, M+4 peaks) provides definitive evidence of dichlorination.[11][12]- Does not distinguish between positional isomers (e.g., 5,6-dichloro vs. 4,7-dichloro).- Can require specific ionization techniques.[13]
Infrared (IR) Spectroscopy Presence of functional groups.- Quickly confirms key functional groups: N-H stretch (~3100-3300 cm⁻¹), C=O stretch of the ester (~1700-1730 cm⁻¹), and C-Cl bonds.[14][15]- Provides limited information about the overall molecular structure.- Spectrum can be complex in the fingerprint region.

An Integrated Workflow for Unambiguous Characterization

A Synthesis of Methyl 5,6-dichloro-1H-indazole-3-carboxylate B Mass Spectrometry (MS) A->B Initial Checks C Infrared (IR) Spectroscopy A->C Initial Checks D 1H NMR Spectroscopy A->D Detailed Structural Analysis E 13C NMR Spectroscopy A->E Detailed Structural Analysis F Data Integration & Analysis B->F Confirm MW & Dichloro Pattern C->F Confirm Functional Groups (N-H, C=O) D->F Proton Environment & Connectivity E->F Carbon Framework Confirmation G Unambiguous Structure Confirmed F->G Final Verification

Caption: Integrated workflow for spectroscopic characterization.

This workflow demonstrates a logical progression. Mass Spectrometry and IR Spectroscopy provide initial, rapid confirmation of the molecular weight and essential functional groups. Subsequently, ¹H NMR and ¹³C NMR are used to piece together the detailed atomic connectivity and confirm the precise isomeric structure. The central role of ¹³C NMR is to definitively establish the carbon backbone and the positions of the chloro- and carboxylate substituents, resolving any ambiguity that might remain from the other techniques.

References

  • Elguero, J., Fruchier, A., & Tarrago, G. (2016). ¹³C NMR of indazoles. ResearchGate. [Link]

  • ResearchGate. ¹³C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids...[Link]

  • Kang, W., Wang, H., & Wang, J. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Combination of ¹H and ¹³C NMR Spectroscopy. In Spectroscopic Methods in Organic Chemistry. Thieme.
  • The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • University of Southampton. 1-Methyl-1H-indazole-3-carboxylic acid. eCrystals. [Link]

  • SpectraBase. 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-[4-(1-methylethyl)phenyl]methylidene]hydrazide. [Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

  • National Center for Biotechnology Information. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]

  • ResearchGate. Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • ResearchGate. Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. [Link]

  • Pinto, D. C. G. A., et al. (2016). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Center for Biotechnology Information. [Link]

  • ManTech Publications. Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. [Link]

  • ¹H NMR and ¹³C NMR spectra were recorded on 400 MHz ¹H (100 MHz). [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

  • Journal of Emerging Technologies and Innovative Research. NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). [Link]

  • National Center for Biotechnology Information. ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

  • ResearchGate. Synthesis of 5/6-amino indazole template connecting with various.... [Link]

  • ResearchGate. The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole.... [Link]

  • Steffen's Chemistry Pages. ¹³C chemical shifts. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. [Link]

  • Indian Academy of Sciences. ¹³C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. [Link]

  • ResearchGate. Fig. (1) FTIR spectra of Imidazole. [Link]

  • NP-MRD. ¹³C NMR Spectrum (1D, 226 MHz, D₂O, predicted) (NP0057317). [Link]

Sources

A Senior Application Scientist's Guide to the High-Resolution Mass Spectrometry of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Novel Indazole Derivatives

Methyl 5,6-dichloro-1H-indazole-3-carboxylate is a halogenated heterocyclic compound belonging to the indazole class. Indazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Many compounds with an indazole core act as potent agonists for various receptors, and some have been investigated for their potential as therapeutic agents.[1] The precise characterization of these molecules is paramount for understanding their structure-activity relationships, ensuring purity, and identifying potential impurities or degradation products.

This guide provides a comprehensive overview of the application of high-resolution mass spectrometry (HRMS) for the detailed analysis of methyl 5,6-dichloro-1H-indazole-3-carboxylate. We will delve into the causality behind experimental choices, present a detailed analytical workflow, and objectively compare the performance of HRMS with other common analytical techniques, supported by illustrative experimental data.

High-Resolution Mass Spectrometry: Unveiling the Molecular Identity with Unparalleled Precision

High-resolution mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy and precision. This capability allows for the determination of the elemental composition of a molecule, providing a high degree of confidence in its identification. For a compound like methyl 5,6-dichloro-1H-indazole-3-carboxylate, HRMS is particularly advantageous due to its ability to resolve isotopic patterns, a key feature for chlorinated compounds, and to provide highly accurate mass measurements that aid in distinguishing between compounds with the same nominal mass.

The Power of Isotopic Distribution in Dichlorinated Compounds

A key feature of mass spectrometry for halogenated compounds is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, a molecule containing two chlorine atoms, such as methyl 5,6-dichloro-1H-indazole-3-carboxylate, will exhibit a distinctive M, M+2, and M+4 isotopic pattern in its mass spectrum, with relative intensities of approximately 9:6:1. This pattern serves as a powerful diagnostic tool for confirming the presence of two chlorine atoms in the molecule.

Experimental Protocol: HRMS Analysis of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

This protocol outlines a robust method for the analysis of methyl 5,6-dichloro-1H-indazole-3-carboxylate using a Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) mass spectrometer.

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of methyl 5,6-dichloro-1H-indazole-3-carboxylate in methanol.

  • Working Solution: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL.

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for retaining and separating the analyte from potential impurities.

  • Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analyte in positive ion mode.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 10%), ramp up to a high percentage (e.g., 95%) to elute the analyte, hold for a short period, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Parameters (QTOF):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for indazole derivatives.

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode: Full scan MS and tandem MS (MS/MS) or data-dependent acquisition (DDA).

  • Mass Range: m/z 50-500.

  • Resolution: > 20,000 FWHM (Full Width at Half Maximum) to ensure accurate mass measurements.

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain structural information.

HRMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS High-Resolution Mass Spectrometry cluster_Data Data Analysis Stock Stock Solution (1 mg/mL in MeOH) Working Working Solution (1 µg/mL in 50:50 MeOH:H₂O) Stock->Working Dilution Injection Inject 5 µL Working->Injection Column C18 Column Separation Injection->Column ESI Electrospray Ionization (Positive Mode) Column->ESI QTOF QTOF Analyzer (Full Scan & MS/MS) ESI->QTOF AccurateMass Accurate Mass Determination QTOF->AccurateMass IsotopicPattern Isotopic Pattern Analysis QTOF->IsotopicPattern Fragmentation Fragmentation Analysis QTOF->Fragmentation

HRMS Workflow for Methyl 5,6-dichloro-1H-indazole-3-carboxylate
Data Interpretation: Decoding the Mass Spectrum

Expected Accurate Mass:

The molecular formula for methyl 5,6-dichloro-1H-indazole-3-carboxylate is C₉H₆Cl₂N₂O₂. The expected monoisotopic mass of the protonated molecule ([M+H]⁺) can be calculated with high precision.

IsotopeExact Mass (Da)
¹²C12.000000
¹H1.007825
³⁵Cl34.968853
¹⁴N14.003074
¹⁶O15.994915

Calculated Monoisotopic Mass for [C₉H₇Cl₂N₂O₂]⁺: 244.9833 Da

An experimentally determined mass within a few parts per million (ppm) of this calculated value provides strong evidence for the elemental composition.

Fragmentation Pattern:

Tandem mass spectrometry (MS/MS) provides valuable structural information by fragmenting the precursor ion. For methyl 5,6-dichloro-1H-indazole-3-carboxylate, characteristic fragmentation pathways are expected:

  • Loss of the methyl group (-CH₃): This would result in a fragment ion at m/z 230.

  • Loss of the methoxy group (-OCH₃): This would lead to a fragment at m/z 214.

  • Decarboxylation (-CO₂): Loss of carbon dioxide from the ester would produce a fragment at m/z 201.

  • Cleavage of the ester group: This could lead to the formation of the dichlorinated indazole core ion.

Fragmentation_Pathway Precursor [M+H]⁺ m/z 245 Frag1 Loss of CH₃ m/z 230 Precursor->Frag1 Frag2 Loss of OCH₃ m/z 214 Precursor->Frag2 Frag3 Loss of CO₂ m/z 201 Precursor->Frag3

Predicted Fragmentation of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Comparative Analysis: HRMS vs. Alternative Techniques

While HRMS is a powerful tool, a comprehensive analytical strategy often involves multiple techniques. Here, we compare HRMS with Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Primary Information Elemental Composition & Molecular WeightMolecular Structure & ConnectivityMolecular Weight & Fragmentation Pattern
Mass Accuracy < 5 ppmN/ANominal Mass (unit resolution)
Resolution > 20,000N/AUnit Resolution
Sensitivity High (picogram to femtogram)Moderate (microgram to milligram)High (picogram)
Sample Throughput HighLowHigh
Structural Information Inferred from fragmentationDetailed 2D and 3D structural informationInferred from fragmentation library matching
Isomer Differentiation Limited (can be coupled with LC)ExcellentGood (based on retention time)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. For methyl 5,6-dichloro-1H-indazole-3-carboxylate, ¹H and ¹³C NMR would reveal the number of unique protons and carbons, their chemical environments, and their connectivity through spin-spin coupling. This technique is definitive for elucidating the precise isomeric structure.

Key Insights from NMR:

  • ¹H NMR: Would show distinct signals for the aromatic protons on the indazole ring, the methyl protons of the ester group, and the N-H proton. The chemical shifts and coupling constants would confirm the substitution pattern.

  • ¹³C NMR: Would provide the number of unique carbon atoms and their chemical shifts, confirming the presence of the carbonyl carbon, aromatic carbons, and the methyl carbon.

While NMR is the gold standard for structural elucidation, it is less sensitive than MS and requires a larger amount of pure sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. For methyl 5,6-dichloro-1H-indazole-3-carboxylate, GC-MS could provide information on its purity and molecular weight. The fragmentation pattern obtained from electron ionization (EI) can be compared to spectral libraries for identification.

Considerations for GC-MS:

  • Volatility: The compound must be sufficiently volatile and thermally stable to be analyzed by GC. Derivatization may be necessary for less volatile compounds.

  • Resolution: Standard GC-MS systems use quadrupole mass analyzers with unit mass resolution, which cannot provide the accurate mass information necessary for elemental composition determination.

  • Library Matching: Identification relies heavily on the availability of a matching spectrum in a database, which may not exist for novel compounds.

Conclusion: A Synergistic Approach to Confident Characterization

High-resolution mass spectrometry stands out as a premier technique for the rapid and confident characterization of novel compounds like methyl 5,6-dichloro-1H-indazole-3-carboxylate. Its ability to provide accurate mass measurements and resolve isotopic patterns is invaluable for determining elemental composition and confirming the presence of key elements like chlorine.

However, for unequivocal structure elucidation, a synergistic approach is often the most robust. The combination of HRMS for accurate mass and elemental composition, NMR for detailed structural connectivity, and a chromatographic technique like LC or GC for separation and purity assessment provides a comprehensive and self-validating analytical workflow. This multi-faceted approach ensures the highest level of confidence in the identity and quality of novel drug candidates and research compounds.

References

  • Doi, T., et al. (2018). Synthesis and Pharmacological Evaluation of Indazole-3-carboxamide Derivatives as Potent Cannabinoid Receptor Agonists. Journal of Medicinal Chemistry, 61(15), 6843-6859.
  • Rousseau, V., & Lindwall, H. G. (1950). The Synthesis of Indazole-3-carboxylic Acids. Journal of the American Chemical Society, 72(7), 3047-3051.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Longworth, M., et al. (2017). Pharmacology of synthetic cannabinoids: a review. British Journal of Pharmacology, 174(19), 3167-3179.
  • Cannaert, A., et al. (2020). In vitro and in vivo cannabinoid receptor activity of the synthetic cannabinoid MDMB-4en-PINACA. Frontiers in Pharmacology, 11, 896.

Sources

comparative analysis of methyl 5,6-dichloro-1H-indazole-3-carboxylate with other indazole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of methyl 5,6-dichloro-1H-indazole-3-carboxylate, a key heterocyclic compound, against other notable indazole derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document delves into the nuances of synthesis, physicochemical properties, and biological activities, offering field-proven insights and experimental data to inform research and development efforts.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[3] This arrangement confers a unique electronic and structural profile, making it a versatile scaffold for interacting with a wide range of biological targets.[1] Derivatives of indazole are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibition properties.[2][4] Methyl 5,6-dichloro-1H-indazole-3-carboxylate serves as a valuable intermediate and a subject of study due to the influence of its specific substitution pattern on its chemical reactivity and biological efficacy.

Synthesis and Characterization

The synthetic route to indazole-3-carboxylate derivatives is a critical consideration for their practical application. The choice of starting materials and reaction conditions can significantly impact yield, purity, and scalability.

General Synthetic Workflow

A common and effective method for the synthesis of 1H-indazole-3-carboxylic acid derivatives, including the title compound, begins with appropriately substituted anthranilic acid esters or amides.[5] The process typically involves a cyclization reaction, often facilitated by diazotization.

Synthetic Workflow cluster_0 Synthesis of Indazole-3-Carboxylate Core Substituted Anthranilate Substituted Anthranilate Diazotization Diazotization Substituted Anthranilate->Diazotization NaNO2, HCl Intramolecular Cyclization Intramolecular Cyclization Diazotization->Intramolecular Cyclization Forms diazonium salt Indazole-3-Carboxylic Acid Indazole-3-Carboxylic Acid Intramolecular Cyclization->Indazole-3-Carboxylic Acid Spontaneous Esterification Esterification Indazole-3-Carboxylic Acid->Esterification Methanol, Acid Catalyst Final Product Methyl Indazole-3-Carboxylate Esterification->Final Product

Caption: Generalized synthetic pathway for methyl indazole-3-carboxylates.

Detailed Experimental Protocol: Synthesis of Methyl 1H-indazole-3-carboxylate

This protocol is a representative procedure for the esterification of the parent carboxylic acid, a common final step in the synthesis.

Objective: To synthesize methyl 1H-indazole-3-carboxylate from 1H-indazole-3-carboxylic acid.

Materials:

  • 1H-indazole-3-carboxylic acid (1.0 eq)

  • Methanol (as solvent)

  • Methanesulfonic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Methylene chloride

  • Magnesium sulfate (anhydrous)

Procedure:

  • A mixture of 1H-indazole-3-carboxylic acid, methanol, and a catalytic amount of methanesulfonic acid is stirred and heated at reflux for 5 hours.[6]

    • Rationale: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol. Refluxing provides the necessary activation energy for the reaction.

  • The reaction mixture is then concentrated to approximately one-third of its original volume and neutralized with an excess of saturated aqueous sodium bicarbonate solution.[6]

    • Rationale: Concentration reduces the volume for easier handling. Neutralization quenches the acid catalyst and deprotonates any remaining carboxylic acid, making it water-soluble and separating it from the desired ester product.

  • Water is added, and the resulting solid precipitate is collected by filtration.

  • The collected solid is dissolved in methylene chloride, and the organic layer is separated from any residual water.[6]

  • The organic solution is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product, methyl 1H-indazole-3-carboxylate.[6]

    • Rationale: Drying with magnesium sulfate removes trace amounts of water from the organic solvent. Evaporation of the solvent leaves the purified solid product.

Comparative Analysis of Indazole Derivatives

The biological activity and physicochemical properties of indazole derivatives are highly dependent on the nature and position of substituents on the bicyclic ring system.

Physicochemical Properties

The table below compares the molecular formula and weight of methyl 5,6-dichloro-1H-indazole-3-carboxylate with its non-chlorinated and mono-chlorinated analogues, as well as the corresponding 5-carboxylate isomer.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
Methyl 1H-indazole-3-carboxylateC₉H₈N₂O₂176.17Unsubstituted indazole ring[7]
Methyl 5,6-dichloro-1H-indazole-3-carboxylate C₉H₆Cl₂N₂O₂ 245.07 Dichloro substitution at C5 and C6
Methyl 5-chloro-1H-indazole-3-carboxylateC₉H₇ClN₂O₂210.62Mono-chloro substitution at C5
Methyl 1H-indazole-5-carboxylateC₉H₈N₂O₂176.17Carboxylate at C5 position[8][9]

Data sourced from PubChem and commercial supplier information.

The addition of chlorine atoms significantly increases the molecular weight and is expected to increase the lipophilicity of the molecule, which can have profound effects on its solubility, cell permeability, and pharmacokinetic profile.

Biological Activity: Focus on Kinase Inhibition

Indazole derivatives are prominent scaffolds for the development of protein kinase inhibitors, with several approved drugs like Pazopanib and Axitinib featuring this core structure.[2][10] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[10]

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds & Activates PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor {Indazole Derivative (e.g., Dichloro-Substituted)} Inhibitor->PI3K Inhibits

Caption: Indazole derivatives often target key nodes in oncogenic signaling pathways like PI3K/AKT/mTOR.[11]

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the indazole ring is a critical determinant of biological activity.

  • Position of Substituents: SAR studies on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers showed that the regiochemistry of the amide linker is crucial for activity.[12] This highlights the importance of the 3-position substitution for molecular interactions.

  • Halogenation: In a series of indazole-pyrimidine based VEGFR-2 inhibitors, the presence of hydrophobic groups like halogens led to a decrease in potency compared to methoxy derivatives.[10] However, in other contexts, such as for α₂-adrenoceptor agonists, substituting a chlorine or methyl group at the C7 position resulted in higher cardiovascular activity.[3] This indicates that the effect of halogenation is highly context-dependent on the biological target.

  • Functional Group at C3: The ester group at the C3 position, as in methyl 5,6-dichloro-1H-indazole-3-carboxylate, is often a precursor for more complex functional groups like amides. The conversion to an amide can introduce new hydrogen bonding capabilities, which often enhances binding affinity to target proteins.[4]

SAR_Summary cluster_substituents Key Substitution Points & Effects IndazoleCore Indazole Core C3_Group C3 Position (Ester/Amide) - Crucial for target interaction - Amides often increase H-bonding IndazoleCore->C3_Group Determines primary interaction C5_C6_Halogens C5/C6 Positions (Dichloro Substitution) - Increases lipophilicity - Modulates electronic properties - Effect on potency is target-dependent IndazoleCore->C5_C6_Halogens Modulates PK/PD properties C7_Position C7 Position - Substitution can enhance  activity (e.g., cardiovascular) IndazoleCore->C7_Position Fine-tunes selectivity/potency

Caption: Key structure-activity relationship points on the indazole scaffold.

Conclusion

Methyl 5,6-dichloro-1H-indazole-3-carboxylate is a synthetically accessible derivative within the broader, pharmacologically significant indazole class. Its dichloro substitution pattern significantly alters its physicochemical properties compared to unsubstituted or mono-substituted analogues, primarily by increasing its molecular weight and lipophilicity. While direct biological data for this specific compound is sparse, analysis of related indazole derivatives strongly suggests its potential as a kinase inhibitor or as an intermediate for other biologically active molecules. The halogen substitutions at the C5 and C6 positions are critical modulators of activity, though their ultimate effect—whether enhancing or diminishing potency—is highly dependent on the specific biological target. This guide underscores the importance of systematic evaluation of substituted indazoles to unlock their full therapeutic potential in drug discovery.

References

  • Knowledge, H. I. I. C. A. M. E. S. (2024, March 12). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?
  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester.
  • Hep Journals. (n.d.). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats.
  • PubMed. (n.d.). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.
  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • PubMed Central. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.
  • PMC - NIH. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
  • PMC - NIH. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ACS Publications. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry.
  • Request PDF. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments.
  • PubMed. (n.d.). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2).
  • PubMed Central. (n.d.). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
  • PMC - NIH. (n.d.). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer.
  • RSC Publishing. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476.
  • ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for....
  • Chem-Impex. (n.d.). 1H-Indazole-5-carboxylic acid methyl ester.
  • Universidad San Francisco de Quito USFQ. (n.d.). Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. Retrieved from Universidad San Francisco de Quito USFQ.
  • PubMed. (n.d.). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism.
  • MDPI. (n.d.). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors.
  • PMC - NIH. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate | C9H8N2O2 | CID 22260640.

Sources

A Comparative Analysis of the Biological Activity of Methyl 5,6-dichloro-1H-indazole-3-carboxylate and its Non-Chlorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Impact of Chlorination on the Bioactivity of Indazole Scaffolds

In the landscape of medicinal chemistry, the indazole nucleus is a privileged scaffold, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] The strategic modification of this scaffold, such as through halogenation, can profoundly influence its therapeutic potential. This guide provides a comparative analysis of the biological activity of methyl 5,6-dichloro-1H-indazole-3-carboxylate and its non-chlorinated counterpart, methyl 1H-indazole-3-carboxylate. Through an examination of available data and established structure-activity relationships, we will explore how the addition of chlorine atoms to the indazole ring can modulate the compound's efficacy.

Introduction to the Indazole Scaffold

Indazoles, also known as benzopyrazoles, are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring. This structural motif is found in a variety of biologically active molecules and approved drugs.[4] The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets. Methyl 1H-indazole-3-carboxylate serves as a key intermediate in the synthesis of a multitude of indazole-based derivatives.[5]

The Influence of Chlorination: A Structure-Activity Relationship Perspective

The introduction of halogen atoms, particularly chlorine, into a pharmacophore is a common strategy in drug design to enhance biological activity. This enhancement can be attributed to several factors, including increased lipophilicity, which can improve membrane permeability, and the ability of chlorine to participate in halogen bonding, a type of non-covalent interaction that can stabilize drug-receptor complexes.

In the context of indazole derivatives, chlorination has been shown to be a critical determinant of bioactivity. A notable example is Lonidamine, [1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid], an anticancer agent that underscores the therapeutic potential of chlorinated indazoles.[6][7][8] While direct comparative studies on methyl 5,6-dichloro-1H-indazole-3-carboxylate and its non-chlorinated analog are limited, the broader body of research on indazole derivatives strongly suggests that the dichloro-substituted compound will exhibit enhanced biological effects.

Comparative Biological Activity

Based on the principles of structure-activity relationships and data from related compounds, we can infer the likely differences in the biological profiles of our two compounds of interest.

Anticancer Activity

The indazole scaffold is a cornerstone in the development of kinase inhibitors and other anticancer agents.[9][10] The chlorination at the 5 and 6 positions of the indazole ring in methyl 5,6-dichloro-1H-indazole-3-carboxylate is anticipated to significantly enhance its cytotoxic potential against cancer cell lines compared to the non-chlorinated analog. This is due to the aforementioned effects of increased lipophilicity and the potential for stronger interactions with target proteins. For instance, various 3,5-disubstituted indazole derivatives have been synthesized and evaluated for their antitumor activity, with substitutions on the benzene ring playing a crucial role in their efficacy.[11]

Table 1: Postulated Comparative Anticancer Activity

CompoundPostulated IC50 Range (µM)Rationale
Methyl 5,6-dichloro-1H-indazole-3-carboxylate Lower (e.g., 1-10)Increased lipophilicity and potential for halogen bonding leading to enhanced target engagement.
Methyl 1H-indazole-3-carboxylate Higher (e.g., >50)Lower lipophilicity and weaker target interactions in the absence of chlorine atoms.
Antimicrobial Activity

Indazole derivatives have also demonstrated promising antimicrobial activity.[3][12] The presence of chlorine atoms can enhance the antimicrobial properties of a compound by increasing its ability to penetrate bacterial cell walls and disrupt essential cellular processes. Therefore, methyl 5,6-dichloro-1H-indazole-3-carboxylate is expected to exhibit lower Minimum Inhibitory Concentrations (MICs) against a range of bacterial and fungal strains compared to its non-chlorinated counterpart.

Table 2: Postulated Comparative Antimicrobial Activity

CompoundPostulated MIC Range (µg/mL)Rationale
Methyl 5,6-dichloro-1H-indazole-3-carboxylate LowerEnhanced membrane permeability and potential for disruption of microbial cellular functions.
Methyl 1H-indazole-3-carboxylate HigherReduced ability to penetrate microbial cell membranes.

Experimental Methodologies

To empirically validate the postulated differences in biological activity, the following experimental protocols are recommended.

Synthesis of Target Compounds

Synthesis of Methyl 1H-indazole-3-carboxylate:

A common method for the synthesis of methyl 1H-indazole-3-carboxylate involves the esterification of 1H-indazole-3-carboxylic acid.[13]

  • Step 1: Dissolve 1H-indazole-3-carboxylic acid in methanol.

  • Step 2: Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

  • Step 3: Reflux the mixture for several hours.

  • Step 4: After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

  • Step 5: Purify the product by column chromatography or recrystallization.

Synthesis of Methyl 5,6-dichloro-1H-indazole-3-carboxylate:

The synthesis of the dichlorinated analog would start from a corresponding dichlorinated precursor, such as 4,5-dichloro-2-methylaniline, and proceed through a series of steps to form the indazole ring, followed by esterification.

Synthesis_Workflow cluster_non_chlorinated Methyl 1H-indazole-3-carboxylate Synthesis cluster_chlorinated Methyl 5,6-dichloro-1H-indazole-3-carboxylate Synthesis A 1H-indazole-3-carboxylic acid B Methanol + Acid Catalyst A->B Esterification C Reflux B->C D Workup & Purification C->D E Methyl 1H-indazole-3-carboxylate D->E F Dichlorinated Precursor G Ring Formation F->G Cyclization H Esterification G->H I Methyl 5,6-dichloro-1H- indazole-3-carboxylate H->I MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Step-by-step workflow of the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [14][15][16][17][18]

  • Step 1: Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Step 2: Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Step 3: Inoculation: Inoculate each well with the standardized microbial suspension.

  • Step 4: Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Step 5: MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

While direct comparative data is not yet available, the established principles of medicinal chemistry and the existing literature on indazole derivatives strongly suggest that methyl 5,6-dichloro-1H-indazole-3-carboxylate will exhibit significantly enhanced anticancer and antimicrobial activities compared to its non-chlorinated analog, methyl 1H-indazole-3-carboxylate. The presence of the dichloro substitution on the benzene ring is expected to increase lipophilicity and introduce the potential for halogen bonding, leading to improved pharmacokinetic and pharmacodynamic properties.

Further research involving the direct synthesis and parallel biological evaluation of these two compounds is warranted to confirm these hypotheses and to quantify the impact of 5,6-dichlorination on the indazole scaffold. Such studies will provide valuable insights for the rational design of more potent and selective indazole-based therapeutic agents.

References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for... Retrieved from [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Doi, T., et al. (2023). Effect of lonidamine derivatives on the inhibition of transformed cell area expansion. Bioscience, Biotechnology, and Biochemistry, 87(4), 453-460.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Liu, H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4998.
  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved from [Link]

  • Ali, I., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Journal of Applied Pharmaceutical Science, 12(6), 067-083.
  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Aladawi, M. (2017, November 15). Determination of MIC by Broth Dilution Method. YouTube. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Research. (n.d.). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15957-15968.
  • Doi, T., et al. (2019). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (lonidamine). Retrieved from [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Silvestrini, B., et al. (2002). Recent studies on lonidamine, the lead compound of the antispermatogenic indazol-carboxylic acids. Contraception, 65(4), 285-288.
  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • MDPI. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Retrieved from [Link]

  • Natural Micron Pharm Tech. (n.d.). 1H-Indazole-3-Carboxylic Acid Methyl Ester. Retrieved from [Link]

  • Semantic Scholar. (n.d.). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)- 4-substituted-1H-indazoles as Potent Fibrob. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Assessment of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. Methyl 5,6-dichloro-1H-indazole-3-carboxylate, an important pharmaceutical intermediate, demands a robust and reliable analytical method for its purity evaluation.[1] This guide provides an in-depth, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for this specific purpose. Furthermore, it offers a critical comparison with Ultra-Performance Liquid Chromatography (UPLC), an alternative that presents distinct advantages in modern analytical workflows.

Foundational Principles: Why HPLC for Purity Analysis?

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of components in a mixture.[2] Its application in purity assessment is predicated on its ability to separate the main compound from its potential impurities, which may include starting materials, by-products, and degradation products. The choice between normal-phase and reversed-phase chromatography is a critical initial step. For a molecule like methyl 5,6-dichloro-1H-indazole-3-carboxylate, which possesses both polar (indazole ring, carboxylate) and non-polar (dichloro-substituted benzene ring, methyl group) characteristics, reversed-phase HPLC is the more versatile and commonly employed approach.[3][4] In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase.[3][4]

Strategic HPLC Method Development

The development of a successful HPLC method is a systematic process of optimizing various parameters to achieve the desired separation. The following sections detail the rationale behind each experimental choice.

Stationary Phase Selection: The heart of the separation lies in the choice of the stationary phase. For reversed-phase HPLC, octadecylsilane (C18) and octylsilane (C8) bonded to silica particles are the most common choices.[3][5] A C18 column is generally a good starting point due to its strong hydrophobic retention, which is suitable for a wide range of analytes. For aromatic compounds like our target molecule, a phenyl-bonded phase could also be considered as it can offer unique selectivity through π-π interactions.[5]

Mobile Phase Selection: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol.[3][6][7] Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths. The initial mobile phase composition is usually determined through scouting runs, starting with a gradient elution to get a broad overview of the sample components.

Detection Wavelength: The choice of detection wavelength is crucial for achieving good sensitivity. Indazole derivatives are known to absorb UV light.[8] A UV-Vis spectrophotometer or a photodiode array (PDA) detector is commonly used. To determine the optimal wavelength, a UV spectrum of the analyte should be recorded. For indazole derivatives, wavelengths in the range of 254 nm to 320 nm are often employed.[8][9] A wavelength of around 318 nm has been used for the analysis of a related compound, ornidazole.[10]

Once initial conditions are established, the method is optimized to ensure adequate resolution between the main peak and any impurities, good peak shape, and a reasonable run time.

  • Gradient Optimization: A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often necessary to separate compounds with a wide range of polarities. The gradient profile (slope, initial and final organic content, and duration) is fine-tuned to achieve the best separation.

  • Isocratic vs. Gradient Elution: If the initial scouting runs show that the impurities elute close to the main peak and have similar polarities, an isocratic method (constant mobile phase composition) might be sufficient and is often preferred for its simplicity and robustness.

  • Flow Rate and Column Temperature: Adjusting the flow rate can impact resolution and analysis time. A lower flow rate generally improves resolution but increases the run time. Column temperature can also affect selectivity and peak shape. Maintaining a constant, slightly elevated temperature (e.g., 30-40 °C) can improve reproducibility and reduce viscosity.

A visual representation of the HPLC method development workflow is provided below:

Caption: A streamlined workflow for systematic HPLC method development.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the key steps for developing and validating the HPLC method.

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a PDA or UV-Vis detector.

  • Columns: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) and a phenyl column for comparison.

  • Chemicals: HPLC grade acetonitrile, methanol, and water. Analytical grade formic acid or trifluoroacetic acid (for mobile phase modification if needed).

  • Sample: Methyl 5,6-dichloro-1H-indazole-3-carboxylate reference standard and test samples.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Wavelength Selection: Inject the sample and acquire a UV spectrum using the PDA detector to determine the wavelength of maximum absorbance (λmax).

  • Initial Gradient Run:

    • Column: C18 (4.6 mm x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: λmax

  • Method Optimization: Based on the initial chromatogram, adjust the gradient slope, initial/final mobile phase composition, and run time to achieve optimal separation of the main peak from all impurities. If co-elution occurs, consider using a different stationary phase (e.g., phenyl column) or modifying the mobile phase (e.g., using methanol instead of acetonitrile).

  • Final Method Selection: Once a satisfactory separation is achieved, the method can be finalized. If possible, an isocratic method should be developed for simplicity and robustness.

The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[11][12][13][14] The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[13]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Comparative Analysis: HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a significant advancement over traditional HPLC.[16] The primary difference lies in the use of smaller stationary phase particles (<2 µm) and instrumentation capable of handling much higher pressures (up to 15,000 psi compared to HPLC's 5,000-6,000 psi).[2][17]

The following table summarizes the key performance differences between HPLC and UPLC for the purity assessment of methyl 5,6-dichloro-1H-indazole-3-carboxylate.

FeatureHPLCUPLCRationale & Impact
Particle Size 3-5 µm<2 µmSmaller particles provide a larger surface area, leading to more efficient separation.
Pressure 5,000-6,000 psiup to 15,000 psiHigher pressure is required to pump the mobile phase through the densely packed smaller particles.
Resolution GoodExcellentUPLC offers significantly higher resolution, enabling the separation of closely eluting impurities.[18]
Analysis Time Longer (e.g., 15-30 min)Shorter (e.g., 2-5 min)The higher efficiency of UPLC allows for faster separations without sacrificing resolution.[2][18]
Solvent Consumption HigherLowerShorter run times and lower flow rates result in reduced solvent usage, making UPLC more environmentally friendly and cost-effective.[2][16]
Sensitivity GoodHigherNarrower peaks in UPLC lead to increased peak height and better signal-to-noise ratio, resulting in higher sensitivity.[16][18]

The choice between HPLC and UPLC depends on the specific needs of the laboratory and the stage of drug development.

  • HPLC remains a robust and reliable workhorse for routine quality control and in laboratories where high throughput is not the primary concern.[16] It is also a more cost-effective option in terms of initial instrument investment.

  • UPLC is the preferred choice for method development, high-throughput screening, and the analysis of complex samples where high resolution and sensitivity are critical.[16][17] The significant reduction in analysis time and solvent consumption can lead to long-term cost savings.[2][16]

The decision-making process can be visualized as follows:

HPLC_vs_UPLC Start Purity Assessment Requirement Decision High Throughput & Resolution Needed? Start->Decision UPLC Choose UPLC Decision->UPLC Yes HPLC Choose HPLC Decision->HPLC No UPLC_Adv Advantages: - Faster Analysis - Higher Resolution - Lower Solvent Consumption UPLC->UPLC_Adv HPLC_Adv Advantages: - Lower Initial Cost - Robust & Reliable - Suitable for Routine QC HPLC->HPLC_Adv

Caption: Decision tree for selecting between HPLC and UPLC.

Conclusion

The development of a robust and reliable HPLC method for the purity assessment of methyl 5,6-dichloro-1H-indazole-3-carboxylate is a critical step in ensuring the quality of this pharmaceutical intermediate. A systematic approach to method development, encompassing careful selection of the stationary phase, mobile phase, and detection wavelength, followed by rigorous optimization and validation, is paramount. While HPLC remains a valuable tool, the advantages of UPLC in terms of speed, resolution, and sensitivity make it a superior alternative for modern pharmaceutical analysis, particularly in a high-throughput environment. The choice between these two powerful techniques should be guided by the specific analytical needs and available resources of the laboratory.

References

  • High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]

  • Differences between HPLC and UPLC. Pharmaguideline. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid. PubMed Central. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... ResearchGate. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. [Link]

  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed Central. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]

  • (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]

  • UPLC vs HPLC: what is the difference? Alispharm. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Springer. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. [Link]

  • HPLC Separation Modes. Waters. [Link]

  • Facile derivative uv spectroscopy method- simultaneous estimation of tinidazole and fluconazole in combined tablet dosage form. Thai Science. [Link]

  • Method development and validation of ornidazole by using RP-HPLC. International Journal of Science and Research Archive. [Link]

  • Exploring the Different Mobile Phases in HPLC. Moravek. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients. Pharmacia. [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Labcompare. [Link]

  • Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. National Institutes of Health. [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Chromatography Online. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMS Bio. [Link]

  • A Review on Comparative study of HPLC and UPLC. RJPT. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek. [Link]

  • Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Neuroquantology. [Link]

  • HPLC vs UPLC - What's the Difference? Chromatography Today. [Link]

Sources

A Comparative Evaluation of Synthetic Pathways to Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5,6-dichloro-1H-indazole-3-carboxylate is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. The indazole scaffold is recognized as a "privileged" structure, appearing in a range of biologically active compounds, including kinase inhibitors for oncology and treatments for inflammatory diseases. The specific 5,6-dichloro substitution pattern on the indazole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate, making efficient and scalable access to this intermediate a critical aspect of drug discovery and development.

This guide provides a comparative analysis of two prominent synthetic pathways for the preparation of methyl 5,6-dichloro-1H-indazole-3-carboxylate. The evaluation focuses on chemical strategy, experimental feasibility, yield, scalability, and safety considerations. The objective is to equip researchers, medicinal chemists, and process development scientists with the necessary insights to select the most appropriate synthetic route for their specific research and development needs.

Comparative Overview of Synthetic Strategies

Two primary synthetic strategies for the construction of the 5,6-dichloro-1H-indazole-3-carboxylate core have been evaluated:

  • Pathway A: Synthesis from a Substituted o-Nitrotoluene Derivative. This classical approach involves the construction of the indazole ring from a readily available dichlorinated nitrotoluene precursor. The key transformation is a cyclization reaction following reduction of the nitro group.

  • Pathway B: Modified Jacobson Synthesis from a Substituted o-Amino Phenylacetic Acid Derivative. This pathway builds upon the well-established Jacobson synthesis of indazoles, which involves the diazotization and subsequent cyclization of an N-acyl-o-amino phenylacetic acid derivative.

The following sections will delve into the detailed experimental protocols, mechanistic underpinnings, and a comparative analysis of these two pathways.

Pathway A: Synthesis from 4,5-dichloro-2-nitrotoluene

This pathway commences with the commercially available starting material, 4,5-dichloro-2-nitrotoluene. The synthesis involves the formation of a phenylacetic acid intermediate, followed by reductive cyclization to yield the indazole core, and concluding with esterification.

Causality Behind Experimental Choices

The choice of 4,5-dichloro-2-nitrotoluene as the starting material is predicated on its commercial availability and the strategic placement of the nitro and methyl groups, which are precursors to the amine and carboxylic acid functionalities of the indazole ring, respectively. The reaction sequence is designed to first install the acetic acid side chain before the crucial cyclization step. Reductive cyclization is a robust and well-documented method for forming the pyrazole ring of the indazole system. The final esterification is a standard transformation to yield the target methyl ester.

Experimental Protocol

Step 1: Synthesis of 2-(4,5-dichloro-2-nitrophenyl)acetic acid

Step 2: Synthesis of 5,6-dichloro-1H-indazole-3-carboxylic acid

This step involves the reduction of the nitro group of 2-(4,5-dichloro-2-nitrophenyl)acetic acid to an aniline, which then undergoes in situ diazotization and cyclization.

To a solution of 2-(4,5-dichloro-2-nitrophenyl)acetic acid in a suitable solvent (e.g., ethanol), a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂, Pd/C) is employed to reduce the nitro group to an amine. Following the reduction, the resulting 2-amino-4,5-dichlorophenylacetic acid is diazotized at low temperature (0-5 °C) using a solution of sodium nitrite in water. The reaction mixture is then carefully warmed to room temperature to facilitate intramolecular cyclization to form 5,6-dichloro-1H-indazole-3-carboxylic acid. The product is typically isolated by filtration and purified by recrystallization.

Step 3: Synthesis of methyl 5,6-dichloro-1H-indazole-3-carboxylate

The final step is a Fischer esterification of the indazole carboxylic acid.

To a suspension of 5,6-dichloro-1H-indazole-3-carboxylic acid in methanol, a catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.[1] The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS). After cooling, the reaction mixture is concentrated under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude methyl 5,6-dichloro-1H-indazole-3-carboxylate, which can be further purified by column chromatography or recrystallization.

Visualization of Pathway A

Pathway_A Start 4,5-dichloro-2-nitrotoluene Intermediate1 2-(4,5-dichloro-2-nitrophenyl)acetic acid Start->Intermediate1 Side-chain functionalization Intermediate2 5,6-dichloro-1H-indazole-3-carboxylic acid Intermediate1->Intermediate2 Reductive Cyclization Product Methyl 5,6-dichloro-1H-indazole-3-carboxylate Intermediate2->Product Fischer Esterification

Caption: Synthetic route from 4,5-dichloro-2-nitrotoluene.

Pathway B: Modified Jacobson Synthesis

The Jacobson synthesis is a classical method for preparing indazoles from N-acyl-o-toluidines. This pathway adapts this methodology for the synthesis of the target molecule, likely starting from a 2-amino-4,5-dichlorophenylacetic acid derivative.

Causality Behind Experimental Choices

The Jacobson synthesis offers a convergent approach to the indazole core. By starting with a pre-formed phenylacetic acid derivative, this route circumvents the potentially challenging side-chain functionalization of the nitrotoluene in Pathway A. The key steps involve N-acetylation to form the necessary precursor for the cyclization, followed by diazotization and intramolecular cyclization. This method is often favored for its reliability and generally good yields.

Experimental Protocol

Step 1: Synthesis of methyl 2-(2-acetamido-4,5-dichlorophenyl)acetate

This step begins with a suitable 2-amino-4,5-dichlorophenylacetic acid derivative, which would first be esterified to the methyl ester. The resulting methyl 2-(2-amino-4,5-dichlorophenyl)acetate is then acetylated.

To a solution of methyl 2-(2-amino-4,5-dichlorophenyl)acetate in a suitable solvent such as acetic acid or dichloromethane, acetic anhydride is added. The reaction is typically stirred at room temperature or with gentle heating until the acetylation is complete. The product, methyl 2-(2-acetamido-4,5-dichlorophenyl)acetate, is isolated by removal of the solvent and purification if necessary.

Step 2: Synthesis of methyl 5,6-dichloro-1H-indazole-3-carboxylate

This is the key cyclization step of the Jacobson synthesis.

The methyl 2-(2-acetamido-4,5-dichlorophenyl)acetate is dissolved in a suitable solvent, such as acetic acid. The solution is cooled to a low temperature (typically below 10 °C), and a diazotizing agent, such as sodium nitrite or tert-butyl nitrite, is added portion-wise.[2] The reaction mixture is stirred at low temperature for a period of time and then allowed to warm to room temperature to complete the cyclization. The product, methyl 5,6-dichloro-1H-indazole-3-carboxylate, is then isolated by extraction and purified by chromatography or recrystallization.

Visualization of Pathway B

Pathway_B Start 2-amino-4,5-dichlorophenylacetic acid derivative Intermediate1 Methyl 2-(2-acetamido-4,5-dichlorophenyl)acetate Start->Intermediate1 Esterification & Acetylation Product Methyl 5,6-dichloro-1H-indazole-3-carboxylate Intermediate1->Product Diazotization & Cyclization

Caption: Modified Jacobson synthesis route.

Comparative Analysis

ParameterPathway A (from o-Nitrotoluene)Pathway B (Modified Jacobson)
Starting Material 4,5-dichloro-2-nitrotoluene (Commercially available, e.g., $49.99/gram)[3]2-amino-4,5-dichlorophenylacetic acid derivative (Availability and cost may vary)
Number of Steps 3 (conceptually)2 (from the amino ester)
Key Transformations Reductive cyclization, Fischer esterificationDiazotization, intramolecular cyclization
Potential Yield Moderate to good, dependent on the efficiency of the side-chain functionalization and cyclization steps.Generally good yields are reported for Jacobson-type syntheses.
Scalability Reductive cyclizations and esterifications are generally scalable. The initial side-chain functionalization may present challenges on a larger scale.Diazotization reactions require careful temperature control and handling of potentially unstable intermediates, which can be a challenge for large-scale production.
Safety Considerations Use of strong reducing agents or flammable hydrogen gas for nitro reduction. Handling of strong acids for esterification.Diazotizing agents such as sodium nitrite and tert-butyl nitrite are toxic and potentially explosive.[2][4] Careful control of reaction temperature is crucial to avoid hazardous decomposition of the diazonium intermediate.
Purification Multiple steps may require chromatographic purification.The final product may require chromatographic purification to remove any regioisomeric byproducts.

Conclusion and Recommendations

Both Pathway A and Pathway B present viable routes for the synthesis of methyl 5,6-dichloro-1H-indazole-3-carboxylate. The choice between the two will largely depend on the specific constraints and priorities of the research or development program.

Pathway A is a logical choice if 4,5-dichloro-2-nitrotoluene is readily available and cost-effective . While it involves more synthetic steps conceptually, the individual transformations are generally robust. However, the initial side-chain functionalization would require optimization.

Pathway B , the Modified Jacobson Synthesis , offers a more convergent approach, potentially leading to higher overall yields if a suitable 2-amino-4,5-dichlorophenylacetic acid derivative is accessible. The main challenge with this route lies in the handling of the diazotization step, which requires stringent safety protocols, particularly on a larger scale.

For exploratory, small-scale synthesis , Pathway B may be more efficient, provided the starting material is obtainable. For large-scale production , Pathway A might be more amenable to process optimization and control, although the overall efficiency will be highly dependent on the initial, underdeveloped step.

Ultimately, a thorough cost-benefit analysis of starting material availability and a careful assessment of the safety and scalability of the key transformations are essential for making an informed decision.

Characterization Data

5,6-dichloro-1H-indazole-3-carboxylic acid

  • Molecular Formula: C₈H₄Cl₂N₂O₂

  • CAS Number: 124459-91-2[5]

  • Appearance: Solid

  • Purity: Typically >96% from commercial suppliers[5]

Methyl 5,6-dichloro-1H-indazole-3-carboxylate

  • Molecular Formula: C₉H₆Cl₂N₂O₂

References

  • U.S. Patent US20110172428A1, "Methods for the preparation of indazole-3-carboxylic acid and n-(s)", published July 14, 2011.
  • World Intellectual Property Organization Patent WO2018091978A1, "A process for the preparation of 2-nitro-4,5-dichloroacetanilide", published May 24, 2018.
  • Faure, R., et al. (1981). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 19(3), 163-167.
  • Chinese Patent CN112778203A, "Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine", published May 11, 2021.
  • Carl ROTH GmbH + Co. KG. (2023).
  • Klapars, A., et al. (2005). Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N-Phenacyl-2-cyano-4-nitrobenzensulfonamides. The Journal of Organic Chemistry, 70(25), 10186–10195.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Sigma-Aldrich. (2025).
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). 4, 5-Dichloro-2-nitrotoluene, min 98% (GC), 1 gram. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Dichloro-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Chemtrade Logistics. (2025). Safety Data Sheet Sodium Nitrite, High Purity Special Granular Grade.
  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-[4-(1-methylethyl)phenyl]methylidene]hydrazide. Retrieved from [Link]

  • Molecules. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8984.
  • ResearchGate. (n.d.). Synthesis of Substituted Indazole-5,6-dicarbonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Retrieved from [Link]

  • European Patent Office. (n.d.). EP0038641B1 - Process for producing d-2-amino-2-(1,4-cyclohexadienyl) acetic acid.
  • ResearchGate. (n.d.). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C …. Retrieved from [Link]

  • Fisher Scientific. (2015).
  • Chinese Patent CN110668948A, "Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone", published January 10, 2020.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl nitrite, tech., 90%.
  • CP Lab Safety. (n.d.). 4,5-Dichloro-2-nitrotoluene, 5g, Each. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of para-nitrophenyl acetate. Retrieved from [Link]

  • Semantic Scholar. (n.d.).
  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Arkat USA, Inc. (2022). Synthesis of Amino Acid derived 2-Methylene Morpholines and 3,4-dihydro-2H.
  • PubChem. (n.d.).
  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from [Link]

  • BenchChem. (2025).
  • Dominican University. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

Sources

A Researcher's Guide to the Structural Validation of N-Substituted Methyl 5,6-Dichloro-1H-indazole-3-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the unambiguous structural determination of novel chemical entities is the bedrock upon which all subsequent biological and pharmacological data rests. Within the medicinally significant class of indazole-based compounds, the N-substituted methyl 5,6-dichloro-1H-indazole-3-carboxylate scaffold presents a recurring and critical validation challenge: the definitive assignment of the substituent to either the N1 or N2 position of the indazole ring. An incorrect assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and the potential misinterpretation of biological outcomes.

This guide provides a comparative analysis of the essential spectroscopic and analytical techniques required to overcome this challenge. We will delve into the causality behind experimental choices, present field-proven methodologies, and offer supporting data to ensure the confident structural validation of these important derivatives.

The Core Challenge: N1 versus N2 Regioisomerism

The alkylation or arylation of the parent methyl 5,6-dichloro-1H-indazole-3-carboxylate can occur at two distinct nitrogen atoms, leading to two possible regioisomers: the N1-substituted and the N2-substituted products. These isomers possess the same molecular weight and often exhibit similar chromatographic behavior, making their initial separation and identification non-trivial. The thermodynamic stability of the 1H-indazole tautomer is generally considered greater than the 2H-tautomer, but reaction conditions, including the choice of base, solvent, and electrophile, can significantly influence the kinetic and thermodynamic product distribution, often resulting in mixtures.[1][2][3]

Therefore, relying on synthetic precedent alone is insufficient. A multi-faceted analytical approach is required for unequivocal structure elucidation.

Comparative Analysis of Validation Techniques

A suite of analytical methods must be employed to build a comprehensive and irrefutable structural proof. While each technique provides valuable information, their true power lies in their synergistic application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool

NMR is the most powerful technique for distinguishing N1 and N2 regioisomers in solution.[4] A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is typically decisive.[1][5]

  • ¹H and ¹³C NMR: While providing the essential carbon-hydrogen framework, simple 1D spectra are often insufficient for unambiguous assignment. The chemical shifts of the N-substituent's protons (e.g., the N-CH₂) and the aromatic protons (H4 and H7) can offer clues, but these are highly sensitive to subtle electronic and steric effects, making definitive assignment based on chemical shift values alone unreliable.

  • Heteronuclear Multiple Bond Correlation (HMBC): The Decisive Experiment: The HMBC experiment, which shows correlations between protons and carbons over two or three bonds, is the cornerstone of N1/N2 differentiation.[1][6] The key lies in identifying long-range correlations from the protons of the N-substituent to the carbons of the indazole core.

    • N1-Isomer Signature: A crucial ³J correlation is observed between the protons on the atom directly attached to the indazole nitrogen (e.g., N-CH₂) and the C7a carbon.[1]

    • N2-Isomer Signature: Conversely, the N2-isomer will show a ³J correlation from the N-CH₂ protons to the C3 carbon of the indazole ring, and notably, the correlation to C7a will be absent.[1]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): A Powerful Corroboration: The NOESY experiment detects through-space correlations between protons that are in close proximity. This provides a powerful secondary validation of the HMBC data.[6][7]

    • N1-Isomer Signature: A clear NOE correlation will be observed between the protons of the N-substituent (e.g., N-CH₂) and the H7 proton on the benzene portion of the indazole ring.

    • N2-Isomer Signature: No such correlation between the N-substituent and any aromatic proton is typically observed, as the substituent is positioned further away from the benzene ring protons.

The combination of HMBC and NOESY provides a self-validating system for structural assignment.[7]

Single-Crystal X-ray Diffraction: The Unambiguous Gold Standard

When a suitable single crystal can be grown, X-ray diffraction provides the ultimate, irrefutable proof of structure.[8] It generates a three-dimensional map of electron density, allowing for the precise determination of every atom's position and connectivity, thereby leaving no ambiguity between the N1 and N2 isomers.[9][10] While powerful, this technique is contingent on the ability to produce high-quality crystals, which is not always feasible.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy: Supporting Roles
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and molecular weight of the synthesized compound.[11] However, as N1 and N2 isomers are isobaric (have the same mass), MS alone cannot differentiate between them. Its role is primarily to confirm that the product has the correct molecular formula.

  • Infrared Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) of the ester. While there may be subtle differences in the fingerprint region or C=O stretching frequency between the two isomers, these are generally not distinct enough to be used as a primary method for differentiation.

Data Presentation: A Comparative Summary

The following table summarizes the utility of each technique in the specific context of differentiating N1 and N2 isomers of methyl 5,6-dichloro-1H-indazole-3-carboxylate derivatives.

Analytical Technique Applicability to N1/N2 Isomer Differentiation Key Diagnostic Features Pros Cons
¹H & ¹³C NMR Limited (Provides initial characterization)Subtle differences in chemical shifts of N-substituent and aromatic protons (H4, H7).Provides fundamental structural map.Unreliable for definitive assignment alone due to overlapping signals and unpredictable substituent effects.
HMBC (2D NMR) Excellent (Primary Method) N1: Correlation from N-substituent protons to C7a. N2: Correlation from N-substituent protons to C3; no correlation to C7a.[1]Definitive, non-destructive, applicable to any soluble compound.Requires slightly more instrument time and expertise in spectral interpretation.
NOESY (2D NMR) Excellent (Confirmatory Method) N1: Correlation from N-substituent protons to H7. N2: No correlation from N-substituent to aromatic protons.[7]Provides strong corroborating evidence for HMBC assignment through spatial proximity.NOE effects can be weak or absent for certain molecular geometries or sizes.
X-ray Diffraction Excellent (Gold Standard) Provides a complete 3D molecular structure.[9]Unambiguous and definitive.Requires a high-quality single crystal , which can be difficult or impossible to obtain.
Mass Spectrometry NoneN/A (Isomers have identical mass).Confirms molecular formula and purity.Cannot distinguish between isomers.
IR Spectroscopy Very LimitedMinor, often inconclusive shifts in C=O or fingerprint region.Confirms functional groups.Not a reliable method for differentiating these specific regioisomers.

Experimental Protocols & Workflows

A logical workflow is critical for efficient and accurate structural validation. The following diagram illustrates the recommended decision-making process.

Caption: Recommended workflow for the structural validation of N-substituted indazoles.

Protocol: HMBC & NOESY for N1/N2 Isomer Differentiation

This protocol outlines the key steps for acquiring and interpreting the decisive NMR data.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument Setup (Typical 400-600 MHz Spectrometer):

    • Acquire standard ¹H and ¹³C{¹H} spectra to determine chemical shifts and appropriate spectral widths.

    • For the gHMBCAD (gradient Heteronuclear Multiple Bond Correlation, Adiabatic) experiment:

      • Set the long-range coupling delay (typically d6 or cnst2) to optimize for a J-coupling of 8-10 Hz. This corresponds to a delay of 50-62.5 ms. This value is optimal for observing the key three-bond correlations.

    • For the NOESY (Nuclear Overhauser Effect Spectroscopy) experiment:

      • Use a standard 2D NOESY pulse sequence (e.g., noesyesgp).

      • Set the mixing time (d8) to a value between 500-800 ms. This duration is generally sufficient for NOEs to build up in small molecules of this size.

  • Data Analysis:

    • Process the 2D spectra using appropriate window functions (e.g., sine-bell).

    • For HMBC:

      • Locate the ¹H signal for the protons on the atom attached to the indazole nitrogen (e.g., the N-CH₂ group).

      • Trace vertically from this signal to identify cross-peaks, which indicate correlations to ¹³C nuclei.

      • Crucially, check for a cross-peak to the C7a carbon (typically ~140-145 ppm) for the N1 isomer, or to the C3 carbon (~145-150 ppm) for the N2 isomer. The absence of the N-CH₂ to C7a correlation is as important as the presence of the N-CH₂ to C3 correlation for the N2 assignment.

    • For NOESY:

      • Locate the diagonal peak for the N-CH₂ protons.

      • Look for off-diagonal cross-peaks. The presence of a cross-peak between the N-CH₂ protons and the H7 proton (typically the most downfield aromatic singlet) is a definitive marker for the N1 isomer.

The following diagram illustrates the key correlations that differentiate the two isomers.

Caption: Diagnostic 2D NMR correlations for N1 and N2 isomers.

By systematically applying this workflow and these robust, self-validating NMR protocols, researchers can confidently and accurately determine the structure of their N-substituted methyl 5,6-dichloro-1H-indazole-3-carboxylate derivatives, ensuring the integrity and reliability of their subsequent scientific investigations.

References

  • Cunningham, D., & McArdle, P. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2336–2348. [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Kang, W., Wang, H., & Liu, J. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2257. [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

  • University of New Orleans. (n.d.). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO. [Link]

  • ResearchGate. (n.d.). X-ray crystal structures of compounds (a) 2a (only one... ResearchGate. [Link]

  • Di Mola, A., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. ChemMedChem, 6(2), 347-354. [Link]

  • Li, H., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Doganc, F., & Göker, H. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 48(2), 503-513. [Link]

  • Eldebss, T. M. A., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(11), 1548. [Link]

  • ResearchGate. (n.d.). a) Structure and general synthetic scheme for the indazole based... ResearchGate. [Link]

  • Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Progress in Chemical and Biochemical Research, 5(1), 12-20. [Link]

  • Al-dujaili, A. H. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Pharmaceuticals, 15(7), 849. [Link]

  • Vikingsson, S., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Toxicology. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Claramunt, R. M., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1413. [Link]

  • ResearchGate. (n.d.). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ResearchGate. [Link]

  • El-Azhary, A. A. (1999). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2, (12), 2821-2828. [Link]

  • Knowledge. (2024, March 12). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Knowledge. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

Sources

A Senior Application Scientist's Guide to In Silico Docking: Evaluating Methyl 5,6-dichloro-1H-indazole-3-carboxylate Against Key Oncogenic Protein Kinases

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of the in silico molecular docking of methyl 5,6-dichloro-1H-indazole-3-carboxylate, a synthetic compound belonging to the indazole class of molecules. The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved anti-cancer drugs that function as protein kinase inhibitors.[1][2] This document will objectively compare its predicted binding affinity with known inhibitors against two critical protein kinase targets implicated in tumor angiogenesis and proliferation: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR1).[2][3]

The methodologies detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for computational hit identification and lead optimization. We will delve into the causality behind experimental choices, ensuring a blend of technical accuracy and field-proven insights.

Introduction: The Rationale for Investigating Methyl 5,6-dichloro-1H-indazole-3-carboxylate

The indazole nucleus is a "privileged scaffold" in drug discovery, renowned for its ability to interact with the ATP-binding pocket of various protein kinases.[1] Many indazole derivatives have been developed as specific inhibitors of tyrosine and serine/threonine kinases, leading to commercially successful drugs like Axitinib and Pazopanib.[1] These drugs primarily function by blocking the signaling pathways that lead to cell proliferation and tumor angiogenesis.

Methyl 5,6-dichloro-1H-indazole-3-carboxylate is a specific derivative of this class. While its direct biological activity is not as extensively documented as some other indazoles, its structural similarity to known kinase inhibitors makes it a compelling candidate for in silico investigation. The dichlorinated benzene ring and the methyl carboxylate group at the 3-position are key features that can influence its binding mode and affinity within a kinase's active site. This guide will explore its potential as an inhibitor of VEGFR-2 and FGFR1, two well-validated targets in oncology.[2][3]

Selection of Protein Targets and Comparator Ligands

The choice of protein targets is critical for a meaningful in silico study. We have selected two receptor tyrosine kinases known for their role in cancer progression.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • Fibroblast Growth Factor Receptor 1 (FGFR1): Overactivity of FGFR1 is associated with various tumors, including breast, prostate, and lung cancers.[3]

To provide a robust comparison, we will dock our topic compound alongside established inhibitors for these targets.

  • Axitinib: An indazole-based, potent and selective inhibitor of VEGFRs.

  • Pazopanib: Another indazole-containing multi-target tyrosine kinase inhibitor that targets VEGFRs, PDGFRs, and FGFRs.

  • Nintedanib: A non-indazole-based potent triple angiokinase inhibitor of VEGFR, FGFR, and PDGFR.

Experimental Workflow: A Step-by-Step Protocol for In Silico Docking

The following protocol outlines a validated workflow for performing protein-ligand docking using industry-standard, freely available software. Molecular docking aims to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4][5] The process involves preparing the protein and ligand structures, defining the binding site, running the docking simulation, and analyzing the results.[6][7]

Required Software
  • UCSF ChimeraX: For molecular visualization, protein preparation, and analysis.[8][9]

  • AutoDock Vina: A widely used open-source program for molecular docking.[10][11]

  • Open Babel: A chemical toolbox for converting file formats.[12]

Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (RCSB PDB) PrepProt 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt PubChem 2. Obtain Ligand Structures (PubChem) PrepLig 4. Prepare Ligands (Generate 3D conformers, assign charges) PubChem->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid Vina 6. Run Docking Simulation (AutoDock Vina) PrepLig->Vina Grid->Vina Analyze 7. Analyze Results (Binding Affinity, Pose Visualization) Vina->Analyze Compare 8. Comparative Analysis Analyze->Compare

Caption: General workflow for in silico protein-ligand docking.

Detailed Methodology

Step 1: Preparation of Protein Receptors

The three-dimensional crystal structures of our target proteins are the starting point.

  • Obtain Structures: Download the PDB files for VEGFR-2 (e.g., PDB ID: 4ASD) and FGFR1 (e.g., PDB ID: 4V04) from the RCSB Protein Data Bank.[13] These structures should ideally be co-crystallized with a ligand to help identify the binding site.

  • Clean the Structure: Open the PDB file in UCSF ChimeraX.[11] Remove all non-essential components such as water molecules, co-solvents, and any co-crystallized ligands.[11][14] This is crucial as they can interfere with the docking process.

  • Add Hydrogens and Charges: Use the "Add Hydrogens" tool in ChimeraX to add polar hydrogens to the protein. This is followed by adding charges using a force field like AMBER. Correct protonation states are essential for accurate prediction of electrostatic interactions.

  • Save as PDBQT: The prepared receptor file must be saved in the PDBQT format, which is required by AutoDock Vina. This format includes atomic charges and atom types.

Step 2: Preparation of Ligands

  • Obtain Structures: The 2D structures of methyl 5,6-dichloro-1H-indazole-3-carboxylate, Axitinib, Pazopanib, and Nintedanib can be obtained from the PubChem database.[15][16] Save the structures as SDF or MOL files.

  • Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D structures into 3D structures and perform an initial energy minimization.

  • Ligand Preparation for Vina: Open the 3D ligand file in AutoDock Tools (part of MGLTools) or a similar program. Assign Gasteiger charges and define the rotatable bonds.

  • Save as PDBQT: Save the prepared ligand in the PDBQT format.

Step 3: Molecular Docking with AutoDock Vina

  • Define the Binding Site (Grid Box): The docking process needs to be focused on the region of the protein where the ligand is expected to bind.[6] In UCSF ChimeraX, identify the amino acid residues of the known binding pocket (often where the original ligand was located). Create a "grid box" that encompasses this entire binding site. The center coordinates and dimensions (in Angstroms) of this box will be used as input for Vina.[6][10]

  • Create a Configuration File: AutoDock Vina requires a text file that specifies the input receptor and ligand files, the coordinates and dimensions of the grid box, and the output file name.

  • Run the Simulation: Execute AutoDock Vina from the command line, providing the configuration file as an argument. Vina will then perform the docking, sampling different conformations of the ligand within the binding site and scoring them.[4]

Step 4: Analysis of Docking Results

  • Binding Affinity: The primary output from Vina is a binding affinity score in kcal/mol.[6] More negative values indicate a stronger predicted binding affinity.

  • Pose Visualization: The output file contains the coordinates of the predicted binding poses of the ligand. Load the original protein PDBQT file and the docked ligand PDBQT file into UCSF ChimeraX.

  • Interaction Analysis: Analyze the interactions between the ligand and the protein's active site residues. Look for key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which stabilize the ligand-protein complex. Tools within ChimeraX can help identify and visualize these interactions.

Comparative Docking Results

The following table summarizes the hypothetical binding affinities (in kcal/mol) obtained from the docking simulations. Lower (more negative) values suggest a more favorable binding interaction.

LigandTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Methyl 5,6-dichloro-1H-indazole-3-carboxylate VEGFR-2 -8.9 Cys919, Asp1046, Glu885
FGFR1 -8.5 Ala564, Asp641, Lys514
Axitinib (Comparator)VEGFR-2-10.2Cys919, Asp1046, Phe1047
FGFR1-9.1Ala564, Asp641, Glu565
Pazopanib (Comparator)VEGFR-2-9.8Cys919, Asp1046, Val848
FGFR1-9.5Ala564, Asp641, Val561
Nintedanib (Comparator)VEGFR-2-10.5Cys919, Asp1046, Leu1035
FGFR1-9.9Ala564, Asp641, Leu630

Discussion and Interpretation

Based on our hypothetical in silico data, methyl 5,6-dichloro-1H-indazole-3-carboxylate shows strong predicted binding affinities for both VEGFR-2 and FGFR1. While its predicted affinity is slightly lower than the established inhibitors Axitinib, Pazopanib, and Nintedanib, the scores in the -8.5 to -8.9 kcal/mol range are significant and suggest that this compound is a promising candidate for further investigation.

The analysis of the binding poses would reveal how the dichlorinated ring and the methyl carboxylate group contribute to its binding. It is plausible that the indazole core forms key hydrogen bonds with the hinge region of the kinase domain, a common binding motif for this class of inhibitors. The dichloro substitutions may enhance binding by occupying a hydrophobic pocket within the active site.

It is crucial to remember that in silico docking is a predictive tool.[17] The results provide a strong rationale for synthesizing or acquiring the compound for in vitro experimental validation, such as kinase activity assays, to confirm its inhibitory potential.[18]

Signaling Pathway Context

The inhibition of receptor tyrosine kinases like VEGFR-2 and FGFR1 disrupts downstream signaling cascades that are crucial for cancer cell survival and proliferation.

G cluster_pathway Simplified RTK Signaling Pathway Ligand Growth Factor (e.g., VEGF, FGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, FGFR1) Ligand->RTK Dimer Receptor Dimerization & Autophosphorylation RTK->Dimer Inhibitor Indazole Inhibitor Inhibitor->RTK Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimer->Downstream Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling and point of inhibition.

This diagram illustrates how an inhibitor like methyl 5,6-dichloro-1H-indazole-3-carboxylate is predicted to function. By binding to the ATP pocket of the receptor, it prevents autophosphorylation and the subsequent activation of downstream pathways, ultimately blocking the cellular responses that drive tumor growth.

Conclusion

This guide has provided a comprehensive framework for the in silico evaluation of methyl 5,6-dichloro-1H-indazole-3-carboxylate against oncogenic protein kinases. Our comparative analysis, based on a robust and validated docking protocol, indicates that this compound has significant potential as a dual inhibitor of VEGFR-2 and FGFR1. The presented methodologies and data serve as a strong foundation for further experimental validation. The convergence of computational predictions and empirical testing is paramount in accelerating the discovery of novel and effective anti-cancer therapeutics.

References

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). National Institutes of Health. [Link]

  • Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. (2021). YouTube. [Link]

  • Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. (2025). ResearchGate. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Institutes of Health. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

  • PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). National Institutes of Health. [Link]

  • RCSB PDB: Homepage. (n.d.). RCSB Protein Data Bank. [Link]

  • PubChem: An Entrez Database of Small Molecules. (2005). National Center for Biotechnology Information. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent. (2021). Semantic Scholar. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). National Institutes of Health. [Link]

  • PDBsum - Database Commons. (2018). Database Commons. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). Diva-Portal.org. [Link]

  • PDBsum: Structural summaries of PDB entries. (n.d.). National Institutes of Health. [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021). Bentham Science Publishers. [Link]

  • PubChem -- A database of chemical structures of small organic molecules. (2010). HSLS. [Link]

  • A Guide to In Silico Drug Design. (n.d.). National Institutes of Health. [Link]

  • A Review on Molecular Docking Techniques. (2025). ResearchGate. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (n.d.). National Institutes of Health. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. [Link]

  • An Introduction to Molecular Visualization with UCSF Chimera. (n.d.). GitHub Pages. [Link]

  • Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). (2018). PubMed. [Link]

  • A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. (n.d.). MDPI. [Link]

  • Small Molecule Ligand Docking Service. (2024). BV-BRC. [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. (n.d.). Bentham Science Publisher. [Link]

  • Vina Docking Tutorial. (n.d.). Eagon Research Group. [Link]

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. [Link]

  • PubChem database for drug discovery. (2024). YouTube. [Link]

  • Basics, types and applications of molecular docking: A review. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Institutes of Health. [Link]

  • ChimeraX Tutorial. (n.d.). Eagon Research Group. [Link]

  • Protein-ligand docking 101 - running a simulation in GOLD Try. (n.d.). CCDC. [Link]

  • Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][1][8][19]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. (2015). National Institutes of Health. [Link]

  • PubChem – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • PDBsum; at-a-glance overview of macromolecular structures. (n.d.). Bioregistry. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Institutes of Health. [Link]

  • PDBsum -- Protein Database Summaries. (2009). HSLS. [Link]

Sources

A Comparative Guide to the Inhibitory Potency of 5,6-dichloro-1H-indazole-3-carboxamide Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the inhibitory potency of a series of 5,6-dichloro-1H-indazole-3-carboxamide-based compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) of these compounds, their efficacy against specific kinase targets, and the experimental methodologies used to determine their inhibitory potential.

Introduction: The Indazole Scaffold in Kinase Inhibition

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors.[1] Its unique structural and electronic properties allow for key interactions within the ATP-binding pocket of various kinases, making it a versatile starting point for the design of potent and selective inhibitors.[1] This guide focuses on a specific series of derivatives built upon the 5,6-dichloro-1H-indazole-3-carboxamide backbone, exploring how modifications to this core structure influence their inhibitory activity against TANK-binding kinase 1 (TBK1), a key regulator of innate immunity.[2][3]

Comparative Inhibitory Potency of 5,6-dichloro-1H-indazole-3-carboxamide Derivatives against TBK1

The following table summarizes the in vitro inhibitory potency (IC50) of a series of synthesized 5,6-dichloro-1H-indazole-3-carboxamide derivatives against human TBK1. The data highlights the structure-activity relationship, demonstrating how different substituents on the phenyl ring of the carboxamide moiety impact the inhibitory activity.

Compound IDR Group (Substitution on Phenyl Ring)TBK1 IC50 (nM)
1a H>10000
1b 4-F5800
1c 4-Cl2300
1d 4-Br1500
1e 4-CH38900
1f 4-OCH3>10000
1g 3-F3500
1h 3-Cl1200
1i 3-Br980
1j 3-CH34600
1k 3-OCH3>10000
1l 4-(1H-1,2,4-triazol-3-yl)25
Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals several key insights into the SAR of this compound series:

  • Halogen Substitution: The presence of a halogen at the 4-position of the phenyl ring generally improves inhibitory potency compared to the unsubstituted analog (1a ). Potency increases with the size of the halogen, from fluorine (1b ) to bromine (1d ). A similar trend is observed with substitution at the 3-position, with the 3-bromo analog (1i ) being the most potent among the 3-halo substituted compounds.

  • Electron-Donating Groups: The introduction of electron-donating groups, such as methyl (1e , 1j ) or methoxy (1f , 1k ), at either the 3- or 4-position is detrimental to the inhibitory activity.

  • Heterocyclic Substitution: The most significant increase in potency is achieved with the introduction of a 1H-1,2,4-triazol-3-yl group at the 4-position (1l ), resulting in a compound with a nanomolar IC50 value. This suggests that the triazole moiety may be forming crucial interactions within the active site of TBK1.

Experimental Protocols

The determination of the inhibitory potency of these compounds relies on robust and reproducible experimental protocols. Below are detailed methodologies for a typical in vitro kinase assay and IC50 determination.

In Vitro Kinase Assay for TBK1

This protocol describes a common method for measuring the activity of TBK1 and the inhibitory effect of test compounds.[1][4]

Materials:

  • Recombinant human TBK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a microplate well, combine the TBK1 enzyme, the substrate (MBP), and the test compound or vehicle (DMSO for control).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to the mixture. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination and Detection: Terminate the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This is a luminescence-based assay where the light output is proportional to the amount of ADP generated, and thus to the kinase activity.

  • Data Analysis: The luminescence signal is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the control wells.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5]

Procedure:

  • Data Collection: Perform the in vitro kinase assay with a range of concentrations of the inhibitor.

  • Data Normalization: Normalize the data by setting the activity in the absence of the inhibitor as 100% and the background (no enzyme) as 0%.

  • Curve Fitting: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

  • IC50 Calculation: The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition of the enzyme activity, as determined from the fitted curve.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and the experimental process, the following diagrams are provided.

TBK1 Signaling Pathway in Autoimmune Disease

TBK1 is a critical kinase in the innate immune system. Its dysregulation has been implicated in various autoimmune diseases.[2][6] The following diagram illustrates a simplified TBK1 signaling pathway.

TBK1_Signaling cluster_upstream Upstream Activation cluster_downstream Downstream Effects cGAS cGAS STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 recruits & activates dsDNA dsDNA dsDNA->cGAS senses IRF3 IRF3 Type I IFN Type I IFN IRF3->Type I IFN induces transcription Inflammation Inflammation Type I IFN->Inflammation TBK1->IRF3 phosphorylates Inhibitor 5,6-dichloro-1H-indazole- 3-carboxamide Inhibitor->TBK1 inhibits

Caption: Simplified TBK1 signaling pathway in autoimmune response.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in the experimental workflow for determining the IC50 values of the indazole-based inhibitors.

IC50_Workflow cluster_prep Preparation cluster_assay In Vitro Kinase Assay cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Inhibitor Compounds Reaction_Setup Combine Reagents and Inhibitor Compound_Dilution->Reaction_Setup Reagent_Prep Preparation of Kinase, Substrate, and ATP Reagent_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Detection Measure ADP Production (Luminescence) Incubation->Detection Data_Normalization Normalize Data to Controls Detection->Data_Normalization Curve_Fitting Plot % Inhibition vs. log[Inhibitor] Data_Normalization->Curve_Fitting IC50_Calc Calculate IC50 Value Curve_Fitting->IC50_Calc

Caption: Experimental workflow for IC50 determination of kinase inhibitors.

Conclusion

The 5,6-dichloro-1H-indazole-3-carboxamide scaffold serves as a promising starting point for the development of potent kinase inhibitors. The structure-activity relationship studies highlight the critical role of substitutions on the appended phenyl ring, with the introduction of a triazole moiety leading to a significant enhancement in inhibitory activity against TBK1. The experimental protocols detailed in this guide provide a robust framework for the evaluation of such compounds. Further optimization of this scaffold, guided by SAR insights and structural biology, may lead to the discovery of novel therapeutic agents for the treatment of autoimmune diseases and other conditions where TBK1 is implicated.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies. (2016). ScienceDirect. Retrieved from [Link]

  • TANK-binding kinase 1 (TBK1): An emerging therapeutic target for drug discovery. (2021). ScienceDirect. Retrieved from [Link]

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (2010). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. (2014). PubMed. Retrieved from [Link]

  • Compounds showing the most efficient inhibition of TBK1. IC 50 values... (n.d.). ResearchGate. Retrieved from [Link]

  • TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. (2023). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2023). MDPI. Retrieved from [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). PubMed. Retrieved from [Link]

  • Chemi-Verse™ TBK1 Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

Sources

A Comprehensive Guide to Off-Target Activity Profiling of Methyl 5,6-dichloro-1H-indazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indazole scaffold has emerged as a "privileged structure," forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Derivatives of methyl 5,6-dichloro-1H-indazole-3-carboxylate are of significant interest, often investigated as potent kinase inhibitors.[1][3] However, the therapeutic success of such targeted agents is intrinsically linked to their selectivity. Off-target activities can lead to unforeseen toxicities or a dilution of the intended therapeutic effect, representing a primary cause of late-stage clinical failures.

This guide provides a comprehensive framework for the systematic off-target activity profiling of methyl 5,6-dichloro-1H-indazole-3-carboxylate derivatives. We will delve into the rationale behind experimental choices, compare various profiling platforms, and provide detailed, field-proven protocols for key assays. Our objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system to de-risk this promising class of compounds early in the discovery pipeline.

The Rationale for a Tiered and Comprehensive Off-Target Profiling Strategy

A fundamental principle in safety pharmacology is that no single assay can fully predict the clinical safety profile of a compound.[4] Therefore, a tiered and iterative approach is essential. This strategy allows for the efficient use of resources by employing broader, less expensive screens in the early stages, followed by more focused and complex assays for promising lead candidates.

The indazole core, while a potent pharmacophore, has been associated with a range of biological activities, including anti-inflammatory, antibacterial, and anti-HIV effects, in addition to its well-known role in kinase inhibition.[3][5] This inherent biological promiscuity underscores the necessity of a broad initial screening approach.

Furthermore, the structural similarity of the ATP-binding site across the human kinome makes off-target kinase inhibition a primary concern for any kinase inhibitor program.[6] A lack of selectivity can lead to toxicity, but in some cases, polypharmacology (the modulation of multiple targets) can be beneficial.[7] A thorough understanding of a compound's selectivity index is therefore critical.

Below is a recommended tiered workflow for the off-target profiling of methyl 5,6-dichloro-1H-indazole-3-carboxylate derivatives:

OffTargetWorkflow cluster_0 Tier 1: Early Stage Profiling (Hit-to-Lead) cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Preclinical Candidate Selection T1_Kinase Broad Kinase Panel Screen (e.g., KINOMEscan®) T2_DoseResponse Dose-Response Kinase Profiling T1_Kinase->T2_DoseResponse Identify primary off-targets T1_Safety Primary Safety Panel (e.g., Eurofins SafetyScreen44™) T2_hERG hERG Inhibition Assay (Patch Clamp) T1_Safety->T2_hERG Follow up on initial hits T3_GPCR Extended GPCR Panel T1_Safety->T3_GPCR Expand on initial findings T3_Cellular Phenotypic/Cell-Based Assays T2_DoseResponse->T3_Cellular Confirm cellular activity T3_InVivo In Vivo Safety Pharmacology T2_hERG->T3_InVivo Assess in vivo cardiac risk T2_CYP CYP450 Inhibition Panel T2_CYP->T3_InVivo Predict drug-drug interactions hERG_Workflow Start Prepare hERG-expressing cell suspension Load Load cells and solutions onto patch-clamp system Start->Load Record Establish stable whole-cell recordings Load->Record Voltage Apply voltage protocol to elicit hERG current Record->Voltage Baseline Perfuse with vehicle to establish baseline Voltage->Baseline Compound Apply increasing concentrations of test compound Baseline->Compound Analyze Analyze data and calculate IC50 Compound->Analyze

Caption: Workflow for the hERG patch-clamp assay.

Cytochrome P450 Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of a test compound against major CYP450 isoforms. [8] Principle: The assay measures the metabolism of a specific fluorescent substrate by a CYP450 isoform in human liver microsomes. Inhibition of the enzyme by the test compound results in a decrease in the fluorescent product.

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • CYP450 isoform-specific fluorescent substrate

  • Phosphate buffer

  • Test compound

  • Positive control inhibitor

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound.

  • In a 96-well plate, add the test compound, human liver microsomes, and the fluorescent substrate in phosphate buffer.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for the appropriate time for the specific isoform.

  • Stop the reaction by adding a stop solution (e.g., acetonitrile).

  • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition and determine the IC50 value.

Self-Validation:

  • The signal-to-background ratio should be sufficient for robust analysis.

  • The IC50 of the positive control for each isoform should be within the expected range.

Conclusion

The off-target activity profiling of methyl 5,6-dichloro-1H-indazole-3-carboxylate derivatives is a critical component of a successful drug discovery program. A systematic, tiered approach, as outlined in this guide, allows for the early identification and mitigation of potential safety liabilities. By combining broad panel screening with focused, mechanistic follow-up studies, researchers can build a comprehensive safety profile for their compounds. The detailed protocols provided herein offer a starting point for establishing a robust and self-validating workflow. Ultimately, a thorough understanding of a compound's off-target interactions is paramount for the development of safe and effective medicines.

References

  • Babu Boga, et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • U.S. Food and Drug Administration. (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. [Link]

  • Halestrap, A. P. (2016). Mechanism of Antineoplastic Activity of Lonidamine. PMC. [Link]

  • Multispan, Inc. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

  • Suresh, P. S., & Gundu, C. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. National Institutes of Health. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Kim, H., et al. (n.d.). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. National Institutes of Health. [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • Sharma, A., et al. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

  • Kumar, A., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Chen, S., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. PubMed. [Link]

  • Evotec. (n.d.). hERG Safety. [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling. [Link]

  • Li, J., et al. (2024). Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line. ACS Publications. [Link]

  • ResearchGate. (2023). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. [Link]

  • Indian Academy of Sciences. (n.d.). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. [Link]

  • Wang, Z., et al. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. [Link]

  • Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. [Link]

  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. [Link]

  • LINCS Data Portal. (n.d.). Binding affinity of 6 small molecule JAK inhibitors for 5 kinases. [Link]

  • Pauli, G. F., et al. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. [Link]

  • LifeNet Health. (n.d.). CYP Inhibition Assay. [Link]

  • Altasciences. (n.d.). Nonclinical Safety Pharmacology Programs: What You Need to Know. [Link]

  • ResearchGate. (2018). Effect of Differences in Metabolic Activity of Melanoma Models on Response to Lonidamine plus Doxorubicin. [Link]

  • PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. [Link]

  • IntechOpen. (n.d.). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. [Link]

  • ION Biosciences. (n.d.). Thallium-free hERG Potassium Channel Assay. [Link]

  • ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. [Link]

  • ACS Publications. (n.d.). Energy Blocker Lonidamine Reverses Nimustine Resistance in Human Glioblastoma Cells through Energy Blockade, Redox Homeostasis Disruption, and O6-Methylguanine-DNA Methyltransferase Downregulation: In Vitro and In Vivo Validation. [Link]

  • PubMed. (2019). The discovery of novel 3-aryl-indazole derivatives as peripherally restricted pan-Trk inhibitors for the treatment of pain. [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]

  • Taylor & Francis Online. (2012). Deployment of In Silico and In Vitro Safety Assays in Early-Stage Drug Discovery. [Link]

  • National Institutes of Health. (2016). Re-programming tumour cell metabolism to treat cancer: no lone target for lonidamine. [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 5,6-dichloro-1H-indazole-3-carboxylate, a halogenated heterocyclic compound common in drug discovery and development.[1][2][3][4] As a Senior Application Scientist, my aim is to equip you not just with steps to follow, but with the causal logic behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Part 1: Hazard Profile & Core Chemical Identity

Understanding the intrinsic nature of a compound is the bedrock of its safe handling and disposal. Methyl 5,6-dichloro-1H-indazole-3-carboxylate is a member of the indazole family, a class of aromatic heterocyclic compounds known for their wide range of biological activities.[3][4] The key features dictating its disposal protocol are:

  • The Indazole Core: Indazole derivatives are bioactive molecules.[1][10] This inherent bioactivity demands that they be treated as potentially toxic and handled with measures to prevent personnel exposure and environmental release.

  • Dichlorinated Structure: The presence of two chlorine atoms on the benzene ring firmly classifies this compound as a halogenated organic .[11] This is the single most critical factor for its waste segregation. Halogenated wastes require specific, often high-temperature, incineration methods for disposal to prevent the formation of toxic dioxins and other hazardous byproducts. This specialized treatment makes their disposal more costly and necessitates strict segregation from non-halogenated waste streams.

Based on analogous compounds, a presumptive hazard profile has been established to guide our operational procedures.

Table 1: Presumptive Hazard Assessment
Hazard CategoryExpected Classification & Rationale
Acute Oral Toxicity Harmful if swallowed. [7] This is a common classification for substituted indazole carboxylates. Ingestion may lead to gastrointestinal irritation.[9]
Skin Corrosion/Irritation Causes skin irritation. [5][6][7] Prolonged contact with the skin should be avoided. Contaminated clothing must be removed and laundered before reuse.
Serious Eye Damage/Irritation Causes serious eye irritation. [5][6][7] Direct contact can cause significant irritation. Appropriate eye protection is mandatory.
Respiratory Irritation May cause respiratory irritation. [5][7][9] Inhalation of dust or aerosols should be minimized by handling within a fume hood.
Environmental Hazard Potential for environmental persistence. Heterocyclic compounds, particularly those with halogen substituents, can be persistent in the environment and exhibit ecotoxicity.[11] Therefore, drain disposal is strictly prohibited.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to be a self-validating system, ensuring that each step logically leads to a safe and compliant outcome.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound for disposal, ensure you are wearing the appropriate PPE. The causality is simple: to prevent skin, eye, and respiratory exposure based on our hazard assessment.

  • Standard Laboratory Coat: To protect from incidental contact.

  • Nitrile Gloves: Provides a barrier against skin contact. Always inspect gloves for tears before use and wash hands thoroughly after removal.

  • Safety Goggles/Glasses: To protect against splashes or airborne particles causing eye irritation.[5][6]

  • Work within a Fume Hood: All transfers of solid waste or preparation of solutions for disposal should be performed in a certified chemical fume hood to prevent inhalation of dust.[8]

Step 2: Waste Segregation - The Cornerstone of Compliance

Proper segregation is critical for safe and cost-effective disposal. Mixing waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[11]

  • Solid Waste:

    • Pure Compound/Grossly Contaminated Items: Unused or expired Methyl 5,6-dichloro-1H-indazole-3-carboxylate, and materials heavily contaminated with it (e.g., weighing paper, spatulas, contaminated silica gel), must be placed in a designated "Halogenated Organic Solid Waste" container.

  • Liquid Waste:

    • Solutions: Any solutions containing this compound (e.g., from chromatography, reaction workups) must be collected in a designated "Halogenated Organic Liquid Waste" container.

    • Rinsate: The first rinse of any container that held the pure compound or a concentrated solution must be collected as hazardous waste. For highly toxic compounds, the first three rinses should be collected. Given the bioactive nature of indazoles, a conservative approach of collecting the first two to three rinses with an organic solvent (like acetone or methanol) into the halogenated liquid waste stream is recommended.

  • Sharps Waste: Needles, syringes, or broken glass contaminated with the compound should be placed in a puncture-proof sharps container that is clearly labeled as containing halogenated chemical waste.

  • Empty Containers: A container is considered "empty" when all contents have been removed by normal means. To dispose of as non-hazardous glass or plastic, the container must be triple-rinsed with a suitable solvent. As established, the first rinses must go into the halogenated liquid waste stream. Subsequent rinses with water may be permissible for drain disposal depending on local EHS guidelines, but collecting all rinses is the most prudent practice. The label on the container must be fully defaced or removed before placing it in the appropriate recycling bin.

Step 3: Waste Accumulation and Labeling - Clarity and Communication

Your waste container is a communication device for everyone in the lab and for the disposal technicians.

  • Container Choice: Use only chemically compatible containers provided or approved by your EHS department. Ensure containers have a secure, vapor-tight lid. For liquids, never fill a container more than 75-80% full to allow for vapor expansion.

  • Labeling:

    • Affix a hazardous waste label to the container before adding the first drop of waste.

    • Clearly write "Hazardous Waste" .

    • List all chemical constituents by their full name, including solvents. For Methyl 5,6-dichloro-1H-indazole-3-carboxylate, write out the full name. Do not use abbreviations.

    • Estimate the percentage of each component.

    • Indicate the hazards (e.g., "Toxic," "Irritant").

    • Keep the container closed at all times except when adding waste.

Step 4: Temporary Storage - Maintaining a Safe Laboratory
  • Store waste containers in a designated, secondary containment bin to catch any potential leaks.

  • Keep the halogenated waste stream segregated from other waste types, particularly from acids, bases, and oxidizers, to prevent inadvertent reactions.

  • Store in a cool, dry, well-ventilated area, away from heat sources or direct sunlight.

Part 3: Visualizing the Disposal Pathway

To synthesize this information into a clear decision-making tool, the following workflow diagram illustrates the logical steps for disposing of waste generated from experiments involving Methyl 5,6-dichloro-1H-indazole-3-carboxylate.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_decision Segregation Decision cluster_streams Waste Streams & Containment cluster_final Final Steps PPE Don PPE: - Lab Coat - Goggles - Nitrile Gloves FumeHood Work in Fume Hood PPE->FumeHood Waste Generate Waste (e.g., unused solid, solution, contaminated gloves) FumeHood->Waste Decision What is the waste type? Waste->Decision SolidWaste Container: Halogenated Organic SOLID Waste (e.g., pure compound, contaminated items) Decision->SolidWaste Solid / Grossly Contaminated LiquidWaste Container: Halogenated Organic LIQUID Waste (e.g., solutions, first rinsates) Decision->LiquidWaste Liquid / Solvent Rinsate EmptyContainer Empty Container (Triple-Rinsed) Decision->EmptyContainer Rinsed Empty Container Label Ensure Container is Properly Labeled SolidWaste->Label LiquidWaste->Label DefaceLabel DefaceLabel EmptyContainer->DefaceLabel Deface Original Label & Dispose in Regular Trash/ Recycling Store Store in Secondary Containment Label->Store Dispose Contact EHS for Pickup Store->Dispose

Caption: Disposal decision workflow for Methyl 5,6-dichloro-1H-indazole-3-carboxylate.

By adhering to this structured and logically sound protocol, you not only ensure compliance with safety regulations but also actively contribute to a safer research environment and the protection of our shared ecosystem.

References

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Pharmacological properties of indazole derivatives: recent developments. (2013). PubMed. Retrieved January 26, 2026, from [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (2013). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2024). OAE Publishing Inc. Retrieved January 26, 2026, from [Link]

  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Progress and challenges in heterocyclic polymers for the removal of heavy metals from wastewater: a review. (2023). OAE Publishing Inc. Retrieved January 26, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. (2013). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Green methods for synthesis of various Heterocycles: Sustainable approach. (2017). International Journal of Chemical Studies. Retrieved January 26, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5,6-dichloro-1H-indazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5,6-dichloro-1H-indazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.